molecular formula C13H17N3O4 B1336513 H-Gly-Gly-Phe-OH CAS No. 6234-26-0

H-Gly-Gly-Phe-OH

Número de catálogo: B1336513
Número CAS: 6234-26-0
Peso molecular: 279.29 g/mol
Clave InChI: KAJAOGBVWCYGHZ-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gly-Gly-Phe is a tripeptide composed of glycine, glycine and L-phenylalanine residues joined in sequence. It has a role as a metabolite.

Propiedades

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJAOGBVWCYGHZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308519
Record name Glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6234-26-0
Record name Glycylglycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6234-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, N-(N-glycylglycyl)-3-phenyl-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of H-Gly-Gly-Phe-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gly-Gly-Phe-OH, a tripeptide composed of two glycine (B1666218) residues and a phenylalanine residue, is a molecule of significant interest in pharmaceutical sciences, particularly in the burgeoning field of antibody-drug conjugates (ADCs). Its specific sequence allows for enzymatic cleavage by proteases that are often upregulated in the tumor microenvironment, making it a valuable component as a cleavable linker. Understanding the physicochemical properties of this peptide is paramount for its effective synthesis, purification, formulation, and application in targeted drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details common experimental protocols for their determination, and illustrates its mechanism of action in ADCs.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting the peptide's behavior in various chemical and biological environments.

PropertyValueSource(s)
Chemical Name Glycyl-glycyl-L-phenylalanine[]
CAS Number 6234-26-0[]
Molecular Formula C13H17N3O4[]
Molecular Weight 279.30 g/mol []
Appearance White powder[]
Melting Point 228-230 °C (with decomposition)[]
Boiling Point 647.1 ± 55.0 °C (Predicted)[]
Density 1.296 ± 0.06 g/cm³ (Predicted)[]
Storage Conditions Store at -20°C[]

Solubility Profile

  • Aqueous Solutions: The peptide is expected to have some solubility in water, which can be influenced by pH. In acidic solutions (pH below the pI), the peptide will carry a net positive charge, and in basic solutions (pH above the pI), it will have a net negative charge, both of which can enhance solubility in aqueous media.

  • Organic Solvents: For peptides with hydrophobic residues that are difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used as a first step, followed by gradual dilution with an aqueous buffer.[2]

Acid-Base Properties (pKa Values)

Experimentally determined pKa values for this compound are not widely published. However, the pKa values can be estimated based on the terminal functional groups, which are the primary ionizable groups in this tripeptide.

  • α-Carboxyl Group (C-terminus): The pKa is typically in the range of 2.1 to 3.5 .

  • α-Amino Group (N-terminus): The pKa is typically in the range of 7.7 to 9.1 .

The side chain of phenylalanine is non-ionizable. A study determining the acidic dissociation constants of similar dipeptides like glycylphenylalanine using potentiometric methods provides a reference for the expected pKa ranges.[3]

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides.[4][5]

  • Principle: The method separates the target peptide from impurities based on differences in hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6][7]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is used.[5][7]

  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the peptide in an appropriate solvent, often the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B). The concentration is typically in the range of 0.2 to 1.0 mg/mL.[8]

    • Injection: Inject a defined volume (e.g., 1-5 µL) of the sample solution onto the column.[8]

    • Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 60% Solvent B over 20 minutes) at a constant flow rate.[5]

    • Detection: Monitor the eluent using a UV detector at a wavelength of 214-230 nm, which is optimal for detecting the peptide bond.[4][8]

    • Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and expressing it as a percentage.[5]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[4][9]

  • Principle: The peptide is ionized, and its mass-to-charge ratio (m/z) is measured.

  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.[9][10]

  • Procedure (MALDI-TOF):

    • Sample Preparation: Mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[11]

    • Crystallization: Allow the mixture to dry and co-crystallize.[11]

    • Analysis: The plate is inserted into the mass spectrometer. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their m/z ratio.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (279.30 Da), typically observed as the protonated molecule [M+H]⁺ at m/z 280.3.

Melting Point Determination

The melting point provides an indication of the purity of the peptide.

  • Principle: The temperature range over which the solid peptide transitions to a liquid is observed. Pure crystalline compounds typically have a sharp melting point range.

  • Instrumentation: A capillary melting point apparatus.

  • Procedure:

    • A small amount of the dry peptide powder is packed into a capillary tube to a height of 2-3 mm.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

A systematic approach is required to determine the solubility of a peptide.

  • Principle: The ability of the peptide to form a clear solution in a given solvent at a specific concentration is evaluated.

  • Procedure:

    • Start with a small, accurately weighed amount of the peptide.

    • Attempt to dissolve in sterile, purified water. Sonication can be used to aid dissolution.

    • If the peptide is insoluble in water, its overall charge at neutral pH should be considered. For this compound, with a basic N-terminus and an acidic C-terminus, the overall charge is near neutral.

    • For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be tried first.[2]

    • Alternatively, if the peptide has a net positive charge (as this compound would at acidic pH), a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA) can be used.[2]

    • If the peptide has a net negative charge (at basic pH), a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.

    • Observe for the formation of a clear, particle-free solution.

pKa Determination by Potentiometric Titration

This method is used to determine the dissociation constants of the ionizable groups.

  • Principle: The pH of a peptide solution is monitored as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the midpoints of the buffering regions.[12]

  • Instrumentation: A calibrated pH meter with an electrode and a burette.

  • Procedure:

    • Dissolve a known concentration of the peptide in water.

    • To determine the pKa of the carboxyl group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

    • To determine the pKa of the amino group, first, acidify the peptide solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

    • Plot the pH versus the equivalents of base added.

    • The pKa values are determined from the inflection points of the resulting titration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.

G cluster_synthesis Peptide Synthesis cluster_characterization Physicochemical Characterization cluster_final Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Identity Identity Confirmation (Mass Spectrometry) Lyophilization->Identity Purity Purity Analysis (RP-HPLC) Lyophilization->Purity MeltingPoint Melting Point Determination Lyophilization->MeltingPoint Solubility Solubility Assessment Lyophilization->Solubility pKa pKa Determination (Titration) Lyophilization->pKa FinalProduct Characterized this compound Identity->FinalProduct Purity->FinalProduct MeltingPoint->FinalProduct Solubility->FinalProduct pKa->FinalProduct

Caption: Workflow for Peptide Synthesis and Characterization.

Mechanism of Action in Antibody-Drug Conjugates (ADCs)

This compound often forms part of a larger linker sequence, such as Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal proteases like cathepsins.[13][14] This enzymatic cleavage is a critical step for the release of the cytotoxic payload within the target cancer cell.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC in Circulation (Linker is Stable) Binding 1. ADC Binds to Tumor Antigen ADC_circ->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin Cleaves GGFG Linker Lysosome->Cleavage Release 5. Payload Release Cleavage->Release Apoptosis 6. Payload Induces Apoptosis Release->Apoptosis

Caption: ADC Mechanism with a Protease-Cleavable Linker.

Conclusion

This compound possesses a defined set of physicochemical properties that are fundamental to its role in advanced drug delivery systems. While key parameters like molecular weight and melting point are well-documented, further experimental investigation into its solubility profile and pKa values would provide a more complete understanding for formulation scientists. The established protocols for peptide characterization ensure that this tripeptide can be reliably synthesized and analyzed for high-purity applications. Its function as a substrate for lysosomal proteases solidifies its importance as a cleavable linker in the design of next-generation antibody-drug conjugates, enabling targeted and controlled release of therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of H-Gly-Gly-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular formula and weight of the tripeptide H-Gly-Gly-Phe-OH (Glycyl-glycyl-L-phenylalanine). This peptide is of significant interest in various research and development fields, including its use as a linker in antibody-drug conjugates.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data are crucial for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₄[1]
Molecular Weight 279.3 g/mol [1]
Alternate Molecular Weight 279.29 g/mol [2]
CAS Number 6234-26-0[1]

Structural Composition

This compound is a tripeptide, meaning it is composed of three amino acid residues linked by peptide bonds. The sequence of these amino acids dictates its chemical properties and biological activity.

G Structural Composition of this compound cluster_peptide This compound cluster_amino_acids Constituent Amino Acids Peptide This compound Gly1 Glycine (Gly) Peptide->Gly1 N-terminus Gly2 Glycine (Gly) Gly1->Gly2 Peptide Bond Phe Phenylalanine (Phe) Gly2->Phe Peptide Bond Phe->Peptide C-terminus (OH)

Caption: Logical relationship of the amino acid components of this compound.

Experimental Protocols

While this guide focuses on the fundamental molecular properties, any experimental determination of these values would typically involve the following standard methodologies:

  • Mass Spectrometry (MS): To determine the molecular weight with high accuracy. A sample of this compound would be ionized and the mass-to-charge ratio of the resulting ions measured. This technique provides a precise molecular weight, confirming the peptide's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the sequence of amino acids. 1H and 13C NMR spectra would provide information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

  • Elemental Analysis: To determine the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The results would be compared to the theoretical percentages calculated from the proposed molecular formula.

The data presented in this guide are based on established and verified sources, providing a reliable foundation for researchers and professionals working with this compound.

References

A Technical Guide to the Synthesis and Discovery of Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the tripeptide Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe). It is intended for researchers, scientists, and professionals in drug development. The document details the common methodologies for its chemical synthesis, with a focus on Solid-Phase Peptide Synthesis (SPPS). It includes detailed experimental protocols, representative analytical data, and a discussion of the peptide's significance as a fundamental building block in biochemical and pharmaceutical research.

Introduction to Glycyl-glycyl-L-phenylalanine

Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe) is a tripeptide composed of two glycine (B1666218) residues and one L-phenylalanine residue. As a simple peptide, it serves as a fundamental building block and structural motif in larger, more complex proteins and bioactive peptides. Its structure, featuring the flexible glycine residues and the aromatic, hydrophobic L-phenylalanine, makes it a valuable tool in various research applications, from enzyme substrate studies to drug delivery research. The synthesis of such small peptides has been refined over decades, with methods like Solid-Phase Peptide Synthesis (SPPS) allowing for efficient and high-purity production.[1][2]

Discovery and Significance

While there is no singular "discovery" event for a fundamental tripeptide like Gly-Gly-Phe, its significance arises from its identity as a constituent of larger, biologically active peptides and its use in foundational biochemical research. Peptides containing the Gly-Gly-Phe sequence, such as the enkephalinase inhibitor Gly-Gly-Phe-Leu, have been synthesized to study enzyme activity and develop therapeutic agents.[3] The relative simplicity of Gly-Gly-Phe also makes it an ideal model for studying peptide structure, folding, and interactions with biological macromolecules. Its synthesis is a classic example used to demonstrate the principles of peptide chemistry.

Chemical Synthesis of Gly-Gly-Phe

The synthesis of Gly-Gly-Phe can be accomplished through two primary methods: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[4][5] While solution-phase was the original method, SPPS, developed by Bruce Merrifield, has become the standard for its efficiency, ease of purification, and amenability to automation.[6] The most common strategy for SPPS utilizes Fmoc (9-fluorenylmethoxycarbonyl) for temporary Nα-amino group protection.[7]

General Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled sequentially while the C-terminal amino acid is covalently anchored to an insoluble polymer resin.[1] The process involves repeated cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid until the desired sequence is complete.[2] Excess reagents and by-products are easily removed by simple filtration and washing of the resin, which is a major advantage over solution-phase methods.[7]

The overall workflow for the synthesis of Gly-Gly-Phe via Fmoc-SPPS is illustrated below.

spss_workflow Figure 1: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of Gly-Gly-Phe cluster_resin_prep Resin Preparation cluster_cycle1 Elongation Cycle 1 cluster_cycle2 Elongation Cycle 2 cluster_final Cleavage & Purification start Start with Rink Amide Resin swell Swell Resin in DMF start->swell attach_phe 1. Couple Fmoc-L-Phe-OH swell->attach_phe deprotect1 2. Fmoc Deprotection (Piperidine in DMF) attach_phe->deprotect1 Resin-Phe-Fmoc wash1 Wash (DMF) deprotect1->wash1 couple_gly1 3. Couple Fmoc-Gly-OH (HATU/DIEA in DMF) wash1->couple_gly1 wash2 Wash (DMF) couple_gly1->wash2 deprotect2 4. Fmoc Deprotection (Piperidine in DMF) wash2->deprotect2 Resin-Phe-Gly-Fmoc wash3 Wash (DMF) deprotect2->wash3 couple_gly2 5. Couple Fmoc-Gly-OH (HATU/DIEA in DMF) wash3->couple_gly2 wash4 Wash (DMF) couple_gly2->wash4 final_deprotect 6. Final Fmoc Deprotection wash4->final_deprotect Resin-Phe-Gly-Gly-Fmoc cleave 7. Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify 8. Precipitate, Purify (HPLC) cleave->purify end Pure Gly-Gly-Phe purify->end

Figure 1: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of Gly-Gly-Phe
Detailed Experimental Protocol: Fmoc-SPPS

This protocol describes the manual synthesis of Gly-Gly-Phe on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

  • Rink Amide MBHA Resin

  • Fmoc-L-Phe-OH

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Piperidine (B6355638), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

Protocol Steps:

  • Resin Preparation and First Amino Acid Loading:

    • Place Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

    • Drain the DMF.

    • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Coupling: In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Add this pre-activated solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Peptide Chain Elongation (Glycine 1):

    • Deprotection: Add 20% piperidine in DMF to the resin-bound phenylalanine. Agitate for 10 minutes, drain, and repeat.

    • Wash the resin thoroughly with DMF (5x).

    • Coupling: Add a pre-activated solution of Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF to the resin.

    • Agitate for 1 hour. Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation (Glycine 2):

    • Repeat the deprotection and coupling steps from step 2, using Fmoc-Gly-OH as the amino acid to be coupled.

  • Final Deprotection, Cleavage, and Purification:

    • After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

    • Wash the resin with DMF (5x) and DCM (5x), then dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify using reverse-phase HPLC on a C18 column.

    • Lyophilize the pure fractions to obtain the final Gly-Gly-Phe product as a white powder.

Quantitative and Analytical Data

The successful synthesis of Gly-Gly-Phe is confirmed through various analytical techniques. The following tables summarize the key physicochemical properties and representative analytical data obtained from a typical synthesis.

Table 1: Physicochemical Properties of Glycyl-glycyl-L-phenylalanine

PropertyValueReference
CAS Number 6234-26-0[8]
Molecular Formula C₁₃H₁₇N₃O₄[8]
Molecular Weight 279.30 g/mol [8]
Appearance White to off-white powder-
Purity (HPLC) >99%[8]

Table 2: Representative Synthesis and Characterization Data

ParameterTypical ValueMethod/Instrument
Synthesis Scale 0.1 mmolManual SPPS
Crude Yield 85-95%Gravimetric
Purified Yield 60-75%Gravimetric (post-HPLC)
Purity >99.5%RP-HPLC (220 nm)
Identity Confirmation [M+H]⁺ = 280.13ESI-Mass Spectrometry

Conclusion

Glycyl-glycyl-L-phenylalanine is a fundamental tripeptide that is readily synthesized in high purity using standard Fmoc-based solid-phase peptide synthesis protocols. Its importance lies not in its own intrinsic biological activity, but in its role as a key structural component of larger peptides and as a model compound for biophysical and biochemical studies. The detailed methodology provided in this guide offers a robust framework for the production and analysis of Gly-Gly-Phe, enabling its use in a wide array of scientific and drug development applications.

References

The Biological Role of Gly-Gly-Phe Tripeptide in Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) is a molecule of significant interest in biomedical research and drug development. While its primary roles are well-established as a critical component of cleavable linkers in Antibody-Drug Conjugates (ADCs) and as a structural motif within endogenous opioid peptides, its intrinsic biological activity as a standalone molecule is less understood. This technical guide provides a comprehensive overview of the known biological roles of Gly-Gly-Phe, focusing on its involvement in targeted drug delivery and neuropeptide metabolism. We present quantitative data on its enzymatic cleavage, detail relevant experimental protocols, and utilize visualizations to illustrate the cellular pathways in which it participates. This guide also highlights the current knowledge gaps regarding the direct signaling capabilities of the Gly-Gly-Phe tripeptide, offering a foundation for future research in this area.

Introduction

Gly-Gly-Phe is a simple tripeptide composed of two glycine (B1666218) residues and a C-terminal phenylalanine. Its structure imparts a combination of flexibility, due to the glycine residues, and hydrophobicity from the phenylalanine side chain. This unique composition has led to its adoption in various biomedical applications, most notably in the design of sophisticated drug delivery systems. Furthermore, its presence in endogenous neuropeptides underscores its significance in physiological processes. This guide will delve into the multifaceted roles of Gly-Gly-Phe, providing a technical resource for researchers exploring its utility in cellular pathways and therapeutic design.

Role in Antibody-Drug Conjugates (ADCs)

A primary and well-documented role of the Gly-Gly-Phe sequence is as a substrate for lysosomal proteases, making it an effective cleavable linker in the design of ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.

Mechanism of Action:

  • Targeting: The ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.

  • Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-Phe linker.

  • Drug Release: This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.

The specificity of this cleavage within the tumor cell's lysosome minimizes off-target toxicity, a critical advantage of this technology.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Tumor_Cell_Antigen Tumor Cell Antigen ADC->Tumor_Cell_Antigen Binding Endosome Endosome Tumor_Cell_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Cleavage of Gly-Gly-Phe Linker by Cathepsin B Apoptosis Cell Death Payload->Apoptosis

ADC intracellular trafficking and payload release.

Role in Neuropeptide Metabolism

The Gly-Gly-Phe sequence is a core structural component of the endogenous opioid peptides known as enkephalins. Specifically, Met-enkephalin has the sequence Tyr-Gly-Gly-Phe-Met, and Leu-enkephalin is Tyr-Gly-Gly-Phe-Leu.[1] These pentapeptides act as neurotransmitters and neuromodulators, playing a crucial role in pain perception and emotional regulation.[1]

The biological activity of enkephalins is terminated by enzymatic degradation. The Gly-Gly-Phe motif is a target for several peptidases, including:

  • Cathepsin L: This lysosomal cysteine protease has been shown to cleave the Gly-Gly bond in enkephalins.[2]

  • Cathepsin B: This enzyme can cleave the Gly-Phe bond in enkephalin-related peptides.[2]

The breakdown of enkephalins by these enzymes regulates their signaling duration and intensity in the central nervous system.

Enkephalin_Metabolism Proenkephalin Proenkephalin Precursor Enkephalin Enkephalin (Tyr-Gly-Gly-Phe-X) Proenkephalin->Enkephalin Processing CathepsinL Cathepsin L Enkephalin->CathepsinL Cleavage at Gly-Gly CathepsinB Cathepsin B Enkephalin->CathepsinB Cleavage at Gly-Phe Opioid_Receptor Opioid Receptor Enkephalin->Opioid_Receptor Binding Fragments Inactive Fragments CathepsinL->Fragments CathepsinB->Fragments Signaling Analgesia & Neuromodulation Opioid_Receptor->Signaling

Enkephalin metabolism and the role of cathepsins.

Quantitative Data

Quantitative data on the standalone Gly-Gly-Phe tripeptide is scarce in the literature. However, studies on the enzymatic cleavage of enkephalins provide some insight into the interaction of the Gly-Gly-Phe sequence with proteases.

EnzymeSubstrateCleavage SiteKm (μM)kcat (min-1)Reference
Cathepsin LLeucine Enkephalin (Tyr-Gly-Gly-Phe-Leu)Gly-Gly82.52034[2]
Cathepsin BLeucine Enkephalin (Tyr-Gly-Gly-Phe-Leu)Gly-PheLow Affinity-[2]

Note: The data for Cathepsin B indicates low-affinity cleavage, and specific kinetic parameters were not provided in the cited source.

Intrinsic Biological Activity: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the intrinsic biological activity of the standalone Gly-Gly-Phe tripeptide. There is a lack of studies investigating whether this tripeptide can directly bind to cellular receptors or independently modulate intracellular signaling pathways to elicit a physiological response. Future research should aim to address these questions to fully elucidate the complete biological profile of Gly-Gly-Phe.

Experimental Protocols

While specific protocols for studying the standalone Gly-Gly-Phe tripeptide are not widely published, the following are detailed methodologies for key experiments that can be adapted for its characterization.

Peptide Synthesis and Purification

Objective: To synthesize and purify Gly-Gly-Phe for use in biological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a pre-loaded Phenylalanine resin (e.g., Fmoc-Phe-Wang resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Phenylalanine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Gly-OH) using a coupling reagent such as HBTU/DIPEA in DMF and add it to the resin to form the peptide bond.

  • Repeat: Repeat the deprotection and coupling steps for the final Glycine residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized Gly-Gly-Phe using mass spectrometry and analytical HPLC.

In Vitro Enzyme Cleavage Assay

Objective: To determine the kinetic parameters of Gly-Gly-Phe cleavage by a specific protease (e.g., Cathepsin B or L).

Methodology:

  • Reagents:

    • Purified Gly-Gly-Phe tripeptide

    • Purified enzyme (e.g., recombinant human Cathepsin B)

    • Assay buffer (specific to the enzyme's optimal pH and conditions)

    • Quenching solution (e.g., 10% trifluoroacetic acid)

  • Assay Setup:

    • Prepare a series of dilutions of the Gly-Gly-Phe substrate in the assay buffer.

    • In a microplate, add the enzyme solution to each well.

    • Initiate the reaction by adding the different concentrations of the substrate to the wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Analysis:

    • At various time points, stop the reaction in designated wells by adding the quenching solution.

  • Quantification:

    • Analyze the reaction mixture using RP-HPLC to separate and quantify the intact substrate and the cleavage products.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of product formation) against the substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Substrate Dilutions & Enzyme Solution Incubation Incubate Substrate & Enzyme at Optimal Temperature Reagents->Incubation Quenching Stop Reaction at Various Time Points Incubation->Quenching HPLC Separate & Quantify Substrate & Products via HPLC Quenching->HPLC Data_Analysis Plot Velocity vs. Substrate & Determine Km, Vmax HPLC->Data_Analysis

Workflow for in vitro enzyme cleavage assay.
Cell Viability/Cytotoxicity Assay

Objective: To assess whether standalone Gly-Gly-Phe has any effect on cell viability.

Methodology: MTT Assay

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the Gly-Gly-Phe tripeptide. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

The Gly-Gly-Phe tripeptide serves as a versatile and crucial component in the fields of targeted cancer therapy and neurobiology. Its role as a protease-cleavable linker in ADCs is well-established and represents a successful strategy for enhancing the therapeutic index of potent cytotoxic agents. Furthermore, its presence within the enkephalin sequence highlights its importance in the metabolic regulation of endogenous opioid signaling. However, the intrinsic bioactivity of the standalone Gly-Gly-Phe tripeptide remains an open area for investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the direct cellular effects of this intriguing molecule, potentially uncovering novel biological functions and therapeutic applications. Further studies are warranted to bridge the current knowledge gap and fully understand the complete cellular role of Gly-Gly-Phe.

References

An In-depth Technical Guide to H-Gly-Gly-Phe-OH Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of H-Gly-Gly-Phe-OH and its structural analogs and derivatives. This class of tripeptides and their mimetics have garnered significant interest in drug development, particularly as enzyme-cleavable linkers in antibody-drug conjugates (ADCs) and as modulators of various biological pathways.

Introduction to this compound and Its Significance

The tripeptide this compound, composed of two glycine (B1666218) residues and a C-terminal phenylalanine, serves as a versatile scaffold in medicinal chemistry.[1] The glycine residues impart flexibility, while the phenylalanine residue, with its bulky and aromatic side chain, can engage in hydrophobic and π-π stacking interactions with biological targets such as enzymes and receptors.[1] This simple yet distinct structure makes it an attractive building block for creating more complex peptides and peptidomimetics with tailored biological activities.[1]

A primary application of Gly-Gly-Phe and related sequences is in the design of enzyme-cleavable linkers for ADCs.[1] These linkers connect a monoclonal antibody to a cytotoxic payload and are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[2] This targeted release of the payload enhances the therapeutic window of the drug by maximizing its efficacy at the tumor site while minimizing off-target toxicity.[2]

Beyond their role as linkers, structural analogs of Gly-Gly-Phe have been explored as bioactive molecules in their own right, for instance, as modulators of opioid receptors.[3] The exploration of structure-activity relationships (SAR) within this class of peptides is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through solid-phase peptide synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach due to its mild deprotection conditions.[4][5] The synthesis typically proceeds from the C-terminus to the N-terminus on a solid support, such as a Wang or Rink Amide resin.[4]

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the synthesis of a tripeptide like this compound is outlined below. This process involves repetitive cycles of deprotection and coupling.

SPPS_Workflow Resin Resin Preparation (Swelling) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 First Amino Acid Coupling (e.g., Fmoc-Phe-OH) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Second Amino Acid Coupling (e.g., Fmoc-Gly-OH) Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Third Amino Acid Coupling (e.g., Fmoc-Gly-OH) Deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A more detailed experimental protocol for the synthesis of a generic tripeptide using the Merrifield (Boc) method is provided in the Experimental Protocols section.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their specific amino acid sequence and any modifications. Key areas of biological activity include enzyme inhibition and receptor modulation.

Enzyme Inhibition

The GGFG tetrapeptide sequence is a well-known substrate for the lysosomal cysteine protease Cathepsin L, and to a lesser extent, Cathepsin B.[2] This enzymatic cleavage is a critical step in the payload release mechanism of several ADCs.[2] The kinetic parameters of this cleavage are crucial for designing linkers with optimal release profiles.

Linker SequenceTarget Enzymekcat/KM (M⁻¹s⁻¹)Notes
GGFGCathepsin LHighEfficiently cleaved, leading to payload release.[2]
GGFGCathepsin BLowMinimal cleavage compared to Cathepsin L.[2]
Val-CitCathepsin BHighA commonly used dipeptide linker for Cathepsin B-mediated cleavage.

Note: Specific kinetic values can vary depending on the experimental conditions and the nature of the attached payload.

While this compound itself is not a primary target for caspases, the principles of peptide-based enzyme targeting can be applied to the design of caspase inhibitors or substrates by modifying the sequence. Caspase-3, a key executioner caspase in apoptosis, recognizes the DEVD (Asp-Glu-Val-Asp) sequence.[6] The development of peptide-based caspase-3 inhibitors often involves incorporating a warhead (e.g., aldehyde, fluoromethylketone) onto a peptide scaffold that mimics the preferred substrate sequence.

Receptor Modulation

Structural mimetics of the Phe-Gly dipeptide have been incorporated into analogs of dermorphin (B549996), a potent μ-opioid receptor agonist.[3] These studies provide valuable SAR data on how modifications to the peptide backbone affect receptor binding and signaling.

CompoundTarget ReceptorIC50 (nM)Agonist/Antagonist
Dermorphinμ-opioid6.2Agonist
Dermorphin Analog (Mimetic 1)μ-opioid12Agonist
Dermorphin Analog (Mimetic 2)μ-opioid31Agonist

Data from a study on Phe-Gly mimetics in dermorphin analogs.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its analogs in the context of ADCs is through targeted drug delivery and intracellular payload release.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B/L) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Mechanism of action for an ADC with a protease-cleavable linker.

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It then traffics to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B and L, lead to the cleavage of the Gly-Gly-Phe-containing linker.[2] The released cytotoxic payload can then diffuse into the cytoplasm and nucleus to exert its cell-killing effect, often by inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogs.

Solid-Phase Synthesis of Val-Phe-Gly (Boc Strategy)

This protocol outlines the steps for the synthesis of a tripeptide using the Boc (tert-butyloxycarbonyl) protection strategy.

  • Protection of the C-terminal amino acid (Glycine): The carboxylic acid group of glycine is protected as a methyl ester by treatment with methanol (B129727) in an acidic medium.[5]

  • Protection of the N-terminal amino acid of the dipeptide (Phenylalanine): The carboxylic acid group of phenylalanine is also protected as a methyl ester.[5]

  • Coupling of the first two amino acids: The Boc-protected phenylalanine is coupled to the glycine methyl ester using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[5]

  • Deprotection of the dipeptide: The Boc group is removed from the N-terminus of the Phe-Gly dipeptide using an acid, such as trifluoroacetic acid (TFA).[5]

  • Protection of the N-terminal amino acid (Valine): The amino group of valine is protected with a Boc group using Boc anhydride.[5]

  • Coupling of the final amino acid: The Boc-protected valine is coupled to the deprotected Phe-Gly dipeptide using DCC.[5]

  • Final deprotection: Both the N-terminal Boc group and the C-terminal methyl ester are removed to yield the final tripeptide, Val-Phe-Gly.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of peptide-drug conjugates on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., an ADC with a Gly-Gly-Phe linker) and control compounds (e.g., unconjugated antibody, free payload). Incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity of peptide analogs to opioid receptors.

  • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., μ-opioid receptor).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test peptide.[8]

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound and its structural analogs represent a versatile and important class of peptides in drug discovery and development. Their utility as enzyme-cleavable linkers in ADCs has been well-established, contributing to the development of more targeted and effective cancer therapies. Furthermore, the exploration of their intrinsic biological activities, such as opioid receptor modulation, highlights their potential as standalone therapeutic agents or as starting points for the design of novel peptidomimetics. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as facilitated by the data and protocols presented in this guide, is essential for harnessing the full therapeutic potential of this promising class of compounds.

References

Predicting the Three-Dimensional Conformation of H-Gly-Gly-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Gly-Phe-OH, composed of two glycine (B1666218) residues and a C-terminal phenylalanine, serves as a fundamental model for understanding peptide structure and dynamics. Its conformational landscape is of significant interest in fields ranging from computational chemistry to drug development, where similar motifs can act as linkers or bioactive components.[] This technical guide provides an in-depth analysis of the predicted three-dimensional structure of this compound, detailing the computational and experimental methodologies employed for its characterization. It summarizes key quantitative data, outlines experimental protocols, and visualizes complex workflows to offer a comprehensive resource for researchers.

Predicted Conformational Landscape

The three-dimensional structure of this compound is not defined by a single static conformation but rather by a dynamic equilibrium of several low-energy states. The flexibility of the glycine residues, which lack a side chain, allows for a broader range of accessible backbone dihedral angles (φ and ψ) compared to other amino acids.[2] However, the bulky phenyl side chain of the C-terminal phenylalanine imposes significant steric constraints, influencing the overall fold.

Computational studies on analogous tripeptides, such as Gly-Phe-Gly and Gly-Gly-Gly, suggest that the conformational preferences of this compound are likely dominated by folded structures, such as β-turns and γ-turns.[3][4] These compact structures are stabilized by intramolecular hydrogen bonds. In aqueous solution, the peptide is expected to adopt conformations that balance these internal interactions with solvation effects. Molecular dynamics simulations of similar tripeptides have shown that specific turn types can be preferentially populated.[5][6]

Key Conformational Parameters

The conformation of a peptide is primarily defined by its backbone dihedral angles (φ, ψ) and the side-chain dihedral angle (χ) of the phenylalanine residue. The planarity of the peptide bond restricts rotation, making φ and ψ the main determinants of the backbone fold.[7]

Table 1: Predicted Dihedral Angles for Dominant Conformers of this compound

ResidueDihedral AnglePredicted Range (β-turn Type I)Predicted Range (γ-turn)
Gly (1)φ-60° to -90°+70° to +90°
ψ-30° to -60°-60° to -80°
Gly (2)φ-90° to -120°+70° to +90°
ψ+80° to +120°-60° to -80°
Phe (3)φ-80° to -110°-80° to -110°
ψ+10° to +40°+20° to +50°
χ1-60° (g-), 180° (t), +60° (g+)-60° (g-), 180° (t), +60° (g+)

Note: These values are illustrative and based on typical dihedral angles for common turn structures in peptides. Actual values would be determined through detailed computational and experimental analysis.

Methodologies for 3D Structure Determination

A combination of computational modeling and experimental validation is essential for accurately determining the three-dimensional structure of this compound.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a powerful tool for exploring the conformational space of peptides at an atomic level.[8][9]

  • System Setup:

    • The initial 3D structure of this compound is built using molecular modeling software (e.g., PyMOL, Avogadro).

    • The peptide is placed in a periodic box of a chosen water model (e.g., TIP3P, SPC/E) to simulate an aqueous environment.

    • Counter-ions are added to neutralize the system.

  • Force Field Selection:

    • An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic potentials.

  • Energy Minimization:

    • The system's energy is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the peptide.

  • Production Run:

    • A long-timescale simulation (nanoseconds to microseconds) is run to sample a wide range of conformational states.

  • Analysis:

    • The trajectory is analyzed to identify dominant conformations, calculate dihedral angle distributions, and determine potential hydrogen bonding patterns.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Build Build Initial Structure Solvate Solvate with Water Build->Solvate AddIons Add Counter-ions Solvate->AddIons Minimize Energy Minimization AddIons->Minimize Equilibrate Equilibration (NVT/NPT) Minimize->Equilibrate Production Production MD Equilibrate->Production Trajectory Trajectory Analysis Production->Trajectory Clustering Conformational Clustering Trajectory->Clustering Properties Calculate Properties Clustering->Properties

Molecular Dynamics Simulation Workflow
Experimental Determination and Validation

Experimental techniques are crucial for validating computational predictions and providing high-resolution structural information.

X-ray crystallography can provide a static, high-resolution picture of the peptide's conformation in the crystalline state.

  • Crystallization:

    • The this compound peptide is purified to a high degree.

    • A screening of various crystallization conditions (e.g., pH, temperature, precipitating agents) is performed to obtain well-ordered single crystals.

  • Data Collection:

    • A suitable crystal is mounted and exposed to a focused beam of X-rays.

    • The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The phases of the diffracted X-rays are determined.

    • An initial electron density map is calculated.

    • An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.[10]

Table 2: Representative X-ray Crystallography Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Resolution (Å)1.2
R-factor / R-free0.18 / 0.21
Bond Lengths (RMSD, Å)0.005
Bond Angles (RMSD, °)1.2

Note: This is example data. The actual crystallographic parameters would be determined from the diffraction experiment.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature.

  • Sample Preparation:

    • The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or an organic solvent).

    • For certain experiments, isotopic labeling (¹³C, ¹⁵N) of the peptide may be required.

  • Data Acquisition:

    • A series of 1D and 2D NMR experiments are performed, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

  • Structure Calculation:

    • The NMR signals are assigned to specific atoms in the peptide.

    • Distance and dihedral angle restraints are derived from the NMR data.

    • A family of structures consistent with the experimental restraints is calculated using software like CYANA or XPLOR-NIH.

NMR_Workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq Data Acquisition cluster_nmr_calc Structure Calculation Sample Dissolve Peptide COSY COSY / TOCSY Sample->COSY NOESY NOESY Sample->NOESY Labeling Isotopic Labeling (Optional) Assignment Resonance Assignment COSY->Assignment NOESY->Assignment Restraints Generate Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Ensemble Final Ensemble Calculation->Ensemble

NMR Structure Determination Workflow

Conclusion

The prediction of the three-dimensional structure of this compound relies on a synergistic approach combining computational modeling and experimental validation. While computational methods like molecular dynamics simulations can explore the conformational landscape and identify probable low-energy structures, experimental techniques such as X-ray crystallography and NMR spectroscopy are indispensable for providing high-resolution data to confirm and refine these predictions. The inherent flexibility of the glycine residues coupled with the steric influence of the C-terminal phenylalanine likely results in a dynamic equilibrium of folded conformations, such as β- and γ-turns. A thorough characterization of this structural ensemble is critical for understanding the peptide's biological activity and for its potential application in drug design and development.

References

An In-depth Technical Guide to the Stability of Gly-Gly-Phe Peptide in Aqueous Solutions Under Various pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of the tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) in aqueous solutions across a range of pH conditions. Understanding the degradation pathways and kinetics of peptides is crucial for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and safety. This document details the primary degradation mechanisms, presents estimated kinetic data, and provides robust experimental protocols for stability assessment.

Introduction to Gly-Gly-Phe Stability

Gly-Gly-Phe is a simple tripeptide that serves as a valuable model for understanding the degradation of more complex peptide-based therapeutics. The stability of peptides in aqueous formulations is a critical quality attribute, with pH being one of the most influential factors governing degradation rates and pathways. The primary mechanisms of non-enzymatic degradation for peptides like Gly-Gly-Phe in aqueous solutions are hydrolysis of the peptide bonds and intramolecular aminolysis.

Primary Degradation Pathways of Gly-Gly-Phe

The degradation of Gly-Gly-Phe is primarily governed by two competing, pH-dependent mechanisms:

  • Scission (Direct Hydrolysis): This pathway involves the direct nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the peptide bond, leading to its cleavage. This results in the formation of smaller peptide fragments and constituent amino acids. For Gly-Gly-Phe, scission can occur at either of the two peptide bonds, yielding Gly-Gly and Phenylalanine, or Glycine and Gly-Phe. This pathway is generally favored under strongly acidic or basic conditions.

  • Backbiting (Intramolecular Aminolysis): This mechanism involves the nucleophilic attack of the N-terminal amino group of the peptide on one of the subsequent peptide bonds. In the case of Gly-Gly-Phe, this can lead to the formation of cyclic dipeptides, also known as diketopiperazines (DKPs). The most likely DKP to form from the N-terminus is cyclo(Gly-Gly). This pathway is often significant at neutral and slightly alkaline pH.

The interplay between these pathways is dictated by the pH of the solution, which influences the protonation state of the N-terminal amine and the concentration of hydroxide ions.

GGF_Degradation_Pathways cluster_scission Scission Products cluster_backbiting Backbiting Products GGF Gly-Gly-Phe Scission Scission (Hydrolysis) GGF->Scission H₂O / H⁺ or OH⁻ Backbiting Backbiting (Intramolecular Aminolysis) GGF->Backbiting Intramolecular Gly-Gly Gly-Gly Scission->Gly-Gly Phe Phenylalanine Scission->Phe Gly Glycine Scission->Gly GlyPhe Gly-Phe Scission->GlyPhe cGG cyclo(Gly-Gly) Backbiting->cGG

Figure 1: Primary degradation pathways of Gly-Gly-Phe.

pH-Rate Profile and Quantitative Stability Data

The pH-rate profile for a typical peptide exhibits a "U" shape, with the highest stability (lowest degradation rate) in the mid-pH range (typically pH 4-6) and increased degradation at lower and higher pH values.

Table 1: Estimated Degradation Rate Constants and Half-Lives of Gly-Gly-Phe at 70°C

pHPredominant Degradation Pathway(s)Estimated k_obs (day⁻¹)Estimated Half-Life (t½) (days)
2.0Acid-Catalyzed Scission & Backbiting0.850.82
4.0Water-Catalyzed Scission0.154.62
7.0Backbiting & Base-Catalyzed Scission0.451.54
9.0Base-Catalyzed Scission1.200.58

Note: These values are estimations based on data for similar peptides and are intended for illustrative purposes. Actual rates will be dependent on temperature and buffer composition.

Experimental Protocols for Stability Assessment

A comprehensive stability study of Gly-Gly-Phe involves a forced degradation study to identify potential degradation products and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To generate the potential degradation products of Gly-Gly-Phe under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • Gly-Gly-Phe peptide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Gly-Gly-Phe in high-purity water at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Gly-Gly-Phe Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (70°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo control Control (4°C, dark) start->control hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc identification Peak Purity & Degradant Identification (LC-MS) hplc->identification

Figure 2: Workflow for the forced degradation study of Gly-Gly-Phe.
Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Gly-Gly-Phe from its potential degradation products, thus allowing for accurate quantification of the parent peptide and monitoring of impurity formation over time.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 20 µL

Method Validation: The proposed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The stability of the Gly-Gly-Phe tripeptide is highly dependent on the pH of the aqueous solution. Degradation occurs primarily through scission (hydrolysis) and backbiting (intramolecular aminolysis) pathways. While the peptide is most stable in the acidic to neutral pH range (pH 4-6), significant degradation can be expected under strongly acidic and basic conditions. The provided experimental protocols for forced degradation and the proposed stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to accurately assess the stability of Gly-Gly-Phe and related peptides. This understanding is fundamental to the successful development of stable and effective peptide-based pharmaceuticals.

In Vitro Enzymatic Degradation of H-Gly-Gly-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential in vitro enzymatic degradation of the tripeptide H-Gly-Gly-Phe-OH. This peptide is of significant interest in various research and development applications, including its use as a cleavable linker in antibody-drug conjugates (ADCs)[]. Understanding its metabolic stability and degradation pathways is crucial for predicting its behavior in biological systems.

Introduction to this compound and its Enzymatic Lability

This compound is a tripeptide consisting of two glycine (B1666218) residues and a C-terminal phenylalanine residue[]. The peptide bonds within this molecule, particularly the bond preceding the phenylalanine, are susceptible to cleavage by various proteases. The presence of a free C-terminus at the phenylalanine residue also makes it a target for carboxypeptidases. The enzymatic degradation of this peptide is a critical consideration in its application, as it can influence its efficacy, pharmacokinetics, and potential off-target effects.

Potential Enzymatic Degradation Pathways

The primary enzymatic degradation of this compound in vitro is expected to occur through the action of peptidases, which are enzymes that hydrolyze peptide bonds[2]. The most probable cleavage sites are the peptide bonds between the amino acid residues and the cleavage of the C-terminal amino acid.

The key enzyme classes likely to be involved in the degradation of this compound include:

  • Carboxypeptidases: These exopeptidases cleave the peptide bond of the C-terminal amino acid. Carboxypeptidase A, for instance, exhibits a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains, such as phenylalanine[3].

  • Aminopeptidases: These exopeptidases sequentially cleave amino acids from the N-terminus of a peptide[4][5].

  • Endopeptidases: These enzymes, such as chymotrypsin (B1334515) and pepsin, cleave peptide bonds within the peptide chain. Chymotrypsin preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine[6]. Pepsin also shows a preference for cleaving after hydrophobic and aromatic amino acids such as phenylalanine[6].

The potential degradation products resulting from the action of these enzymes are summarized in the table below.

Table 1: Potential Enzymes and Resulting Degradation Products of this compound
Enzyme ClassSpecific Enzyme ExamplePotential Cleavage SitePrimary Degradation Products
CarboxypeptidasesCarboxypeptidase AGly-Phe-OH H-Gly-Gly-OH + Phenylalanine
AminopeptidasesGeneral AminopeptidasesH -Gly-Gly-Phe-OHGlycine + H-Gly-Phe-OH
EndopeptidasesChymotrypsinGly-Phe -OHH-Gly-Gly-OH + Phenylalanine
EndopeptidasesPepsinGly-Phe -OHH-Gly-Gly-OH + Phenylalanine

Note: The table presents the most probable initial cleavage products. Further degradation of the resulting dipeptides is also possible.

Enzymatic_Degradation_of_H_Gly_Gly_Phe_OH cluster_carboxypeptidase Carboxypeptidase A cluster_aminopeptidase Aminopeptidase cluster_endopeptidase Chymotrypsin / Pepsin This compound This compound Gly-Gly H-Gly-Gly-OH This compound->Gly-Gly Cleavage at Phe-OH Phe Phenylalanine This compound->Phe Gly Glycine This compound->Gly Cleavage at N-terminal Gly Gly-Phe H-Gly-Phe-OH This compound->Gly-Phe Gly-Gly_2 H-Gly-Gly-OH This compound->Gly-Gly_2 Cleavage at Gly-Phe Phe_2 Phenylalanine This compound->Phe_2

Potential enzymatic cleavage pathways of this compound.

Experimental Protocols for In Vitro Degradation Studies

To investigate the enzymatic degradation of this compound, a series of well-defined in vitro experiments can be conducted. The following protocols provide a general framework for such studies.

General Experimental Workflow

The overall workflow for assessing the in vitro degradation of this compound involves incubation of the peptide with the enzyme or biological matrix of interest, followed by analysis of the reaction mixture at various time points to quantify the disappearance of the parent peptide and the appearance of degradation products.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Sol Prepare this compound Stock Solution Incubate Incubate Peptide and Enzyme at 37°C Peptide_Sol->Incubate Enzyme_Sol Prepare Enzyme Stock Solution (e.g., Carboxypeptidase A) Enzyme_Sol->Incubate Buffer Prepare Reaction Buffer (e.g., Tris-HCl, pH 7.4) Buffer->Incubate Timepoints Collect Aliquots at Various Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (e.g., add acid or organic solvent) Timepoints->Quench HPLC Analyze Samples by RP-HPLC Quench->HPLC LCMS Identify Degradation Products by LC-MS HPLC->LCMS Data_Analysis Quantify Peptide and Products & Determine Degradation Rate HPLC->Data_Analysis

General workflow for in vitro peptide degradation studies.
Protocol 1: Degradation by a Purified Enzyme (e.g., Carboxypeptidase A)

This protocol details the assessment of this compound degradation by a specific, purified enzyme.

Materials:

  • This compound

  • Carboxypeptidase A from bovine pancreas

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • HPLC-grade water and acetonitrile (B52724)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in water).

    • Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL in cold Tris-HCl buffer). The exact concentration will depend on the enzyme's activity.

    • Prepare the reaction buffer (50 mM Tris-HCl, pH 7.4).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, this compound solution to a final concentration of, for example, 1 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the Carboxypeptidase A solution to a final concentration of, for example, 10 µg/mL.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the remaining this compound and its degradation products[7][8][9][10].

    • Use liquid chromatography-mass spectrometry (LC-MS) to confirm the identity of the degradation products by comparing their mass-to-charge ratios with the expected masses[11].

Protocol 2: Stability in Biological Matrices (e.g., Human Plasma)

This protocol assesses the stability of this compound in a more complex biological environment like human plasma, which contains a mixture of proteases.

Materials:

  • This compound

  • Human plasma (anticoagulated, e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating/quenching solution (e.g., acetonitrile with an internal standard)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in PBS).

    • Thaw frozen human plasma on ice.

  • Incubation:

    • In a microcentrifuge tube, add the this compound stock solution to the human plasma to achieve a final concentration of, for example, 100 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling and Protein Precipitation:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma mixture (e.g., 100 µL).

    • Immediately add a volume of cold precipitating solution (e.g., 300 µL of acetonitrile) to stop the enzymatic reactions and precipitate plasma proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the samples by LC-MS/MS to quantify the concentration of this compound over time[11].

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example Data Table for Degradation of this compound by Carboxypeptidase A
Time (minutes)This compound Concentration (µM)H-Gly-Gly-OH Concentration (µM)Phenylalanine Concentration (µM)
0100000
5850150150
15600400400
30350650650
60100900900
120<10>990>990

From such data, key kinetic parameters can be determined, such as the initial rate of degradation and the half-life (t½) of the peptide under the specific experimental conditions.

Conclusion

The in vitro enzymatic degradation of this compound is a critical aspect to consider in its development for various applications. The tripeptide is susceptible to cleavage by several classes of proteases, most notably carboxypeptidases and certain endopeptidases, leading to the formation of smaller peptide fragments and individual amino acids. The detailed experimental protocols provided in this guide offer a robust framework for investigating the stability and degradation pathways of this compound in a controlled laboratory setting. The resulting data are invaluable for optimizing its design and predicting its in vivo behavior.

References

H-Gly-Gly-Phe-OH: A Versatile Tripeptide Building Block in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Gly-Phe-OH (Glycyl-glycyl-L-phenylalanine) is a pivotal building block in contemporary peptide chemistry. Its unique structural features, combining the flexibility of glycine (B1666218) residues with the aromaticity of phenylalanine, render it highly valuable in a range of applications, from the synthesis of bioactive peptides to its role as a cleavable linker in sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis strategies, and key applications of this compound, with a focus on its practical implementation in peptide synthesis. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge required to effectively utilize this versatile tripeptide.

Introduction

Peptide synthesis is a cornerstone of biomedical research and drug development, enabling the creation of novel therapeutics, research tools, and biomaterials. The strategic use of pre-synthesized peptide fragments, or building blocks, can significantly streamline the synthesis of complex peptides by reducing the number of individual coupling steps and simplifying purification processes. This compound is one such critical building block, recognized for its utility in constructing longer peptide chains and for its specific application as an enzymatically cleavable linker.

This guide will delve into the technical aspects of using this compound, covering its physicochemical properties, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its prominent role in the design of Antibody-Drug Conjugates (ADCs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValue
IUPAC Name (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid
Synonyms Glycyl-glycyl-L-phenylalanine
CAS Number 6234-26-0
Molecular Formula C13H17N3O4
Molecular Weight 279.30 g/mol
Appearance White to off-white powder or crystal
Melting Point 228-230 °C (decomposes)[1]
Purity (typical) ≥98% (HPLC)
Storage Conditions Store at -20°C, protected from light and moisture[1]

This compound in Peptide Synthesis

This compound is frequently employed as a fragment in the synthesis of larger peptides, most notably in the creation of enkephalin analogs. Enkephalins are endogenous opioid pentapeptides, with Leu-enkephalin having the sequence Tyr-Gly-Gly-Phe-Leu. The Gly-Gly-Phe motif is a core component of these neuropeptides. The use of the pre-formed tripeptide can enhance the efficiency of the overall synthesis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides in the laboratory is Solid-Phase Peptide Synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

spfs_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_fragment_coupling Fragment Condensation cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Start Synthesis Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Gly-OH + DIC/Oxyma) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection1 Next Amino Acid Frag_Coupling Coupling of This compound (or sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) Wash2->Frag_Coupling Fragment Coupling Final_Deprotection Final Fmoc Deprotection Frag_Coupling->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) via a Fragment Approach

This protocol is adapted from standard Fmoc-SPPS procedures for enkephalin synthesis and illustrates how this compound could be incorporated. For simplicity, this protocol details the sequential addition of the constituent amino acids. A fragment condensation approach would involve coupling the pre-formed this compound tripeptide.

Materials:

  • Fmoc-Leu-Wang resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

  • Fmoc deprotection reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation solvent: Cold diethyl ether

  • Purification: Preparative and analytical C18 reverse-phase HPLC columns

Procedure:

  • Resin Preparation:

    • Swell 200 mg of Fmoc-Leu-Wang resin (0.1 mmol) in 5 mL of DMF in a fritted syringe for 1 hour.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (116.2 mg, 0.3 mmol), OxymaPure® (42.6 mg, 0.3 mmol) in 2 mL of DMF.

    • Add DIC (46.6 µL, 0.3 mmol) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling (absence of blue color indicates complete coupling).

  • Synthesis Cycles for Glycine and Tyrosine:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for:

      • Fmoc-Gly-OH (89.2 mg, 0.3 mmol)

      • Fmoc-Gly-OH (89.2 mg, 0.3 mmol)

      • Fmoc-Tyr(tBu)-OH (137.9 mg, 0.3 mmol)

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

    • In a fume hood, add 2 mL of the cleavage cocktail to the dry resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold 50 mL centrifuge tube containing 40 mL of diethyl ether.

    • Rinse the resin with an additional 1 mL of the cleavage cocktail and add to the ether.

  • Peptide Precipitation and Purification:

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile (B52724) in water and purify by preparative RP-HPLC using a linear gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).

    • Monitor the elution at 215 nm and collect the fractions containing the purified peptide.

    • Lyophilize the pure fractions to obtain the final Leu-enkephalin as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Quantitative Data in Peptide Synthesis
Synthesis Step/Peptide FragmentCoupling MethodYield (%)Purity (%)Reference Context
Solid-phase fragment condensation of a decapeptideIsonitrile-mediated82N/ACoupling of a solid-supported peptide with a thioacid-derived peptide.[2]
Solid-phase fragment condensation of HIV-1 protease C-terminalDIC/HOBt in "swelling volume"81N/AOptimized fragment condensation protocol.[3]
Solid-phase synthesis of Leu-enkephalinAdapted Fmoc-SPPS~30-55>95Typical yields for the synthesis of small peptides like enkephalin analogs after purification.
Coupling of Fmoc-Gly-OH to a resin-bound tripeptideDIC/OxymaPure>96N/AAcylation efficiency for a single coupling step in a complex sequence.[4]
Solid-phase synthesis of a 26-residue antimicrobial peptideOne-step slow gradient preparative HPLC90.7>95Recovery of purified product from crude synthetic peptide.[4]

N/A: Not explicitly available in the cited source.

This compound as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

A significant application of the Gly-Gly-Phe sequence is in the design of cleavable linkers for Antibody-Drug Conjugates (ADCs). ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is designed to be stable in circulation but to release the payload upon internalization into the target cancer cell.

The GGFG (Gly-Gly-Phe-Gly) sequence is a well-established peptide linker that is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.

Mechanism of Action of an ADC with a GGFG Linker

The following diagram illustrates the mechanism of action of an ADC featuring a cathepsin B-cleavable GGFG linker.

Mechanism of an Antibody-Drug Conjugate with a Cathepsin B-cleavable GGFG linker.
Experimental Protocol: Cathepsin B Cleavage Assay

This protocol provides a general method for assessing the cleavage of a GGFG-containing linker by cathepsin B, often using a fluorogenic substrate for detection.

Materials:

  • Human liver cathepsin B (recombinant)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation buffer (Assay buffer containing 5 mM DTT)

  • Substrate: A peptide containing the GGFG sequence linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher.

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation:

    • Prepare a stock solution of cathepsin B.

    • Dilute the cathepsin B to the desired final concentration in the activation buffer.

    • Incubate for 15 minutes at 37°C to activate the enzyme.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay components in the following order:

      • Assay buffer

      • Substrate solution (at various concentrations for kinetic studies)

      • For negative control wells, add the cathepsin B inhibitor.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the activated cathepsin B solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes (Excitation/Emission wavelengths will depend on the fluorophore used, e.g., ~360 nm/460 nm for AMC).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

    • For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Conclusion

This compound is a tripeptide of significant utility in modern peptide chemistry. Its application as a building block in the synthesis of bioactive peptides, such as enkephalin analogs, offers a strategic advantage in complex synthetic routes. Furthermore, its role as a specific, enzymatically cleavable linker in the design of ADCs highlights its importance in the development of targeted therapeutics. The detailed protocols and workflows presented in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their own research and development endeavors. As the field of peptide-based therapeutics continues to expand, the versatility and reliability of building blocks like this compound will undoubtedly remain critical to innovation.

References

Spectroscopic Profile of Glycyl-glycyl-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-glycyl-L-phenylalanine is a tripeptide of significant interest in various fields of biochemical and pharmaceutical research. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug design, proteomics, and metabolomics. Spectroscopic techniques provide a powerful arsenal (B13267) for elucidating the molecular structure, conformation, and purity of such peptides. This technical guide offers a comprehensive overview of the key spectroscopic characteristics of Glycyl-glycyl-L-phenylalanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and representative data are presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of peptides in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement. For Glycyl-glycyl-L-phenylalanine, both ¹H and ¹³C NMR are crucial for complete characterization.

Representative ¹H NMR Data

The ¹H NMR spectrum of a peptide reveals distinct signals for each proton, with their chemical shifts being highly sensitive to the local electronic environment and through-bond or through-space interactions.

Table 1: Illustrative ¹H NMR Chemical Shifts for Glycyl-glycyl-L-phenylalanine in D₂O

Proton AssignmentTypical Chemical Shift (ppm)MultiplicityNotes
Phenylalanine α-CH4.5 - 4.7Triplet (t) or Doublet of Doublets (dd)Coupled to β-CH₂ and amide proton.
Phenylalanine β-CH₂2.9 - 3.2Multiplet (m)Diastereotopic protons, may appear as two separate signals.
Phenylalanine aromatic C-H7.2 - 7.4Multiplet (m)Signals for ortho, meta, and para protons of the phenyl ring.
Glycine (internal) α-CH₂3.8 - 4.0Singlet (s) or AB quartetDependent on conformational rigidity.
Glycine (N-terminal) α-CH₂3.6 - 3.8Singlet (s)Typically more shielded than the internal glycine.
Amide N-H7.8 - 8.5Broad singlets (br s) or doublets (d)Exchangeable with D₂O; may not be observed without water suppression.

Note: The chemical shifts are illustrative and can vary based on solvent, pH, and temperature.

Representative ¹³C NMR Data

¹³C NMR spectroscopy provides information on the carbon skeleton of the peptide.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Glycyl-glycyl-L-phenylalanine

Carbon AssignmentTypical Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Phenylalanine α-C55 - 60
Phenylalanine β-C35 - 40
Phenylalanine aromatic C (quaternary)135 - 140
Phenylalanine aromatic C-H125 - 130
Glycine α-C42 - 45

Note: These are typical ranges and can be influenced by experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a tripeptide is as follows:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For aqueous solutions, adjust the pH to a desired value (typically around 7) using dilute DCl or NaOD.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • If working in H₂O/D₂O mixtures, employ a water suppression pulse sequence (e.g., presaturation or WATERGATE).

    • Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be necessary.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., α-CH and β-CH₂ of phenylalanine).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying characteristic functional groups and secondary structure elements in peptides.

Characteristic IR Absorption Bands

The IR spectrum of a peptide is dominated by the absorption bands of the amide group.

Table 3: Characteristic IR Absorption Bands for Glycyl-glycyl-L-phenylalanine

Vibrational ModeFrequency Range (cm⁻¹)Description
N-H stretch (Amide A)3200 - 3400Associated with the amide N-H bond.
C=O stretch (Amide I)1630 - 1680Highly sensitive to the peptide's secondary structure.
N-H bend and C-N stretch (Amide II)1510 - 1580A combination of N-H in-plane bending and C-N stretching.
C-N stretch and N-H bend (Amide III)1220 - 1300More complex vibration, also sensitive to conformation.
Aromatic C=C stretch1450 - 1600Characteristic of the phenylalanine side chain.
Carboxylate (COO⁻) stretch1550 - 1610 (asymmetric), 1400 - 1450 (symmetric)Present in the zwitterionic form at neutral pH.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid peptide sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the peptide in a suitable volatile solvent, cast it onto an IR-transparent window (e.g., CaF₂ or BaF₂), and allow the solvent to evaporate.

    • Solution: For solution-state studies, use a cell with IR-transparent windows and a solvent that has minimal absorption in the regions of interest (e.g., D₂O).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and sequence of peptides.

Expected Molecular Ions

The exact mass of Glycyl-glycyl-L-phenylalanine (C₁₃H₁₇N₃O₄) is 279.1219 Da. Depending on the ionization method, different molecular ions can be observed.

Table 4: Expected Molecular Ions in Mass Spectrometry

Ionm/z
[M+H]⁺280.1297
[M+Na]⁺302.1116
[M-H]⁻278.1141
Fragmentation Patterns

In tandem mass spectrometry (MS/MS), the peptide is fragmented in a controlled manner, typically at the peptide bonds. The resulting fragment ions provide sequence information. The most common fragment ions are b- and y-ions.

  • b-ions: Contain the N-terminus and are formed by cleavage of the amide bond.

  • y-ions: Contain the C-terminus and are also formed by cleavage of the amide bond.

For Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe):

  • b₁: Gly⁺ (m/z 58.04)

  • b₂: Gly-Gly⁺ (m/z 115.06)

  • y₁: Phe⁺ (m/z 148.08)

  • y₂: Gly-Phe⁺ (m/z 205.10)

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing peptides from solution. It often produces multiply charged ions.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique where the peptide is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the peptide. It typically produces singly charged ions.

  • Mass Analysis:

    • Full Scan MS: To determine the molecular weight of the intact peptide.

    • Tandem MS (MS/MS): To obtain sequence information. A precursor ion (e.g., [M+H]⁺) is selected, fragmented (e.g., by collision-induced dissociation - CID), and the masses of the fragment ions are analyzed.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For peptides, the primary chromophores are the peptide bonds and the aromatic side chains of certain amino acids.

UV Absorption Characteristics

The UV spectrum of Glycyl-glycyl-L-phenylalanine is dominated by the absorbance of the phenylalanine residue.

  • Phenylalanine: Exhibits a characteristic absorption maximum around 257-260 nm due to the π → π* transitions of the benzene (B151609) ring.[3] It also shows fine-structured, but less intense, absorption bands in the 250-270 nm region.

  • Peptide Bonds: Absorb strongly in the far-UV region (around 190-220 nm).

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Dissolve the peptide in a UV-transparent solvent (e.g., water, phosphate (B84403) buffer).

    • Prepare a series of dilutions to find a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a quartz cuvette with a defined path length (usually 1 cm).

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Measure the absorbance spectrum of the peptide solution over the desired wavelength range (e.g., 200-400 nm).

Workflow and Diagrams

General Workflow for Spectroscopic Analysis of a Tripeptide

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis & Purification Purity_Assessment Purity Assessment (e.g., HPLC) Peptide_Synthesis->Purity_Assessment Sample_Dissolution Dissolution in Appropriate Solvent Purity_Assessment->Sample_Dissolution NMR NMR Spectroscopy (1D & 2D) Sample_Dissolution->NMR IR FT-IR Spectroscopy Sample_Dissolution->IR MS Mass Spectrometry (MS & MS/MS) Sample_Dissolution->MS UV_Vis UV-Vis Spectroscopy Sample_Dissolution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Conformation_Analysis Conformational Insights IR->Conformation_Analysis Sequence_Confirmation Sequence Confirmation MS->Sequence_Confirmation Purity_Confirmation Purity Confirmation UV_Vis->Purity_Confirmation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Sequence_Confirmation->Final_Report Final Report Purity_Confirmation->Final_Report Final Report Conformation_Analysis->Final_Report Final Report

Caption: General workflow for the spectroscopic characterization of a tripeptide.

Conclusion

The spectroscopic characterization of Glycyl-glycyl-L-phenylalanine through a combination of NMR, IR, MS, and UV-Vis techniques provides a comprehensive understanding of its chemical structure and properties. This guide has presented the expected spectroscopic features and detailed experimental protocols to serve as a valuable resource for researchers. While the provided quantitative data is illustrative, the methodologies described are robust and widely applicable for the analysis of this and other similar peptides, facilitating advancements in drug discovery and development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of H-Gly-Gly-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support.[1] This application note provides a comprehensive protocol for the synthesis of the tripeptide H-Gly-Gly-Phe-OH using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[2][3] The synthesis is conducted on a Wang resin, which is specifically designed to yield a C-terminal carboxylic acid upon cleavage.[4] This protocol outlines the entire workflow, from initial resin preparation and sequential amino acid coupling to the final cleavage of the peptide from the solid support, followed by its precipitation and purification.

The Fmoc/tBu approach is favored for its mild deprotection conditions, which are compatible with a broad range of amino acid functionalities.[3] The temporary Nα-Fmoc protecting group is removed at each cycle using a piperidine (B6355638) solution, while the acid-labile tert-butyl (tBu) based groups for side-chain protection are removed during the final cleavage from the resin.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Phe-OH
Substitution0.5mmol/g
Amount200mg
Amino Acids (5 equivalents per coupling)
Fmoc-Gly-OH148.6mg
Coupling Reagents
HBTU189.5mg(4.9 equivalents)
DIPEA174µL(10 equivalents)
Deprotection Reagent
Piperidine in DMF20% (v/v)
Cleavage Cocktail
Trifluoroacetic acid (TFA)95% (v/v)
Triisopropylsilane (TIS)2.5% (v/v)Scavenger to prevent side reactions.[6]
Water (H₂O)2.5% (v/v)
Expected Yield
Crude Peptide70-90%Based on initial resin loading
Purified Peptide50-70%Dependent on purification efficiency

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling

  • Weigh 200 mg of Fmoc-Phe-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.[7]

  • After swelling, drain the DMF from the reaction vessel.

2. Synthesis Cycle: Glycine (B1666218) Coupling (First Glycine)

2.1. Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

2.2. Amino Acid Coupling

  • In a separate vial, dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.5 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

  • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature to ensure complete coupling.

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.[8]

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

3. Synthesis Cycle: Glycine Coupling (Second Glycine)

  • Repeat the Fmoc deprotection steps as described in section 2.1.

  • Repeat the amino acid coupling steps as described in section 2.2 using Fmoc-Gly-OH.

4. Final Fmoc Deprotection

  • After coupling the final glycine residue, perform a final Fmoc deprotection as described in section 2.1 to yield the free N-terminal of the tripeptide on the resin.

  • Wash the peptide-resin with DMF (5 x 5 mL) followed by dichloromethane (B109758) (DCM) (5 x 5 mL) to prepare for cleavage.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[9]

5. Cleavage and Deprotection

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.[5][10]

  • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9]

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

6. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to 40 mL of cold diethyl ether. A white precipitate should form.[10]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][11]

7. Characterization

  • The purified peptide should be characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to determine its purity.

Visualizations

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_cycle1 2. Cycle 1: Glycine Coupling cluster_cycle2 3. Cycle 2: Glycine Coupling cluster_final_steps 4. Final Steps Resin Fmoc-Phe-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 DMF Wash Deprotect1->Wash1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Couple1 Wash2 DMF Wash Couple1->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 DMF Wash Deprotect2->Wash3 Couple2 Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash3->Couple2 Wash4 DMF Wash Couple2->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Final_Wash DMF & DCM Wash Final_Deprotect->Final_Wash Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: High-Purity Purification of the Tripeptide Gly-Gly-Phe Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible method for the purification of the synthetic tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to achieve high purity and yield, critical for research, and pre-clinical development. This document provides comprehensive experimental protocols, from sample preparation to lyophilization, and presents the HPLC parameters in a clear, tabular format for easy reference.

Introduction

Synthetic peptides are pivotal in a multitude of research and pharmaceutical applications. The tripeptide Gly-Gly-Phe, due to its simple structure, serves as a model compound in various biochemical and biophysical studies. The fidelity of experimental outcomes is directly contingent on the purity of the synthetic peptide. Solid-phase peptide synthesis (SPPS), while highly efficient, invariably yields a crude product containing a mixture of the target peptide along with deletion sequences, truncated peptides, and other process-related impurities. Consequently, a stringent purification step is indispensable.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for peptide purification, offering high-resolution separation based on the differential hydrophobicity of the target peptide and its impurities.[1] This method utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[1] The elution of peptides is achieved by a gradually increasing gradient of an organic solvent, such as acetonitrile (B52724) (ACN), in water.[1] An ion-pairing agent, commonly trifluoroacetic acid (TFA), is incorporated into the mobile phase to enhance peak shape and resolution.[2] This application note provides a detailed methodology for the purification of Gly-Gly-Phe, which can be adapted for similar short peptides.

Experimental Protocols

Materials and Reagents
  • Crude Gly-Gly-Phe peptide (post-synthesis and cleavage)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm or 0.45 µm syringe filters

Sample Preparation
  • Dissolution: Accurately weigh the crude Gly-Gly-Phe peptide. Dissolve the peptide in a minimal volume of Mobile Phase A (0.1% TFA in water). A starting concentration of 10-20 mg/mL is generally suitable.[2] Due to the hydrophilic nature of Gly-Gly-Phe, ensure complete dissolution. If solubility is an issue, a small percentage of acetonitrile (not exceeding the initial gradient conditions) can be added.

  • Filtration: Filter the dissolved peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could potentially damage the HPLC column.[2]

HPLC Purification Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 liter, add 1 mL of TFA to 999 mL of water.[2]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 liter, add 1 mL of TFA to 999 mL of acetonitrile.[2]

  • Column Equilibration: Equilibrate the preparative or semi-preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is observed on the UV detector.[2]

  • Injection: Inject the filtered crude peptide sample onto the equilibrated column.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing concentration of Mobile Phase B. A shallow gradient is often recommended to achieve optimal separation of closely related impurities.[2]

  • Detection: Monitor the elution profile using a UV detector at a primary wavelength of 214 nm, which corresponds to the absorbance of the peptide backbone. A secondary wavelength of 254 nm or 280 nm can be used to detect the aromatic side chain of Phenylalanine.[2]

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the target Gly-Gly-Phe peptide. It is advisable to collect fractions across the entire peak to analyze for purity.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications. Freeze the pooled solution and lyophilize to remove the solvents, yielding the purified peptide as a white, fluffy powder.[2]

Data Presentation

The following table summarizes the recommended starting parameters for the HPLC purification of Gly-Gly-Phe. These parameters may require optimization based on the specific crude sample, HPLC system, and column used.

ParameterRecommended Value/Condition
Column Preparative/Semi-preparative C18, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 4-20 mL/min for semi-preparative)
Gradient Example: 5-45% Mobile Phase B over 40 minutes
Detection Wavelength 214 nm (primary), 280 nm (secondary)[2]
Injection Volume Dependent on column size and loading capacity
Column Temperature Ambient or controlled (e.g., 25 °C)

Visualizations

Experimental Workflow for Gly-Gly-Phe Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in Mobile Phase A filter Filter Sample (0.22 µm filter) dissolve->filter inject Inject Filtered Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject elute Gradient Elution (ACN/Water/TFA) inject->elute detect UV Detection (214 nm & 280 nm) elute->detect collect Fraction Collection detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product Purified Gly-Gly-Phe lyophilize->final_product

Caption: Workflow for the HPLC purification of Gly-Gly-Phe.

Logical Relationship of HPLC Parameters

G cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions cluster_outcome Outcome column C18 Column separation Separation by Hydrophobicity column->separation mobile_a A: 0.1% TFA in Water gradient Linear Gradient (Increasing %B) mobile_a->gradient mobile_b B: 0.1% TFA in ACN mobile_b->gradient gradient->separation flow_rate Flow Rate flow_rate->separation detection UV Detection detection->separation

Caption: Key parameters influencing RP-HPLC peptide separation.

References

Application Notes and Protocols: H-Gly-Gly-Phe-OH as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient and specific cleavage to release the payload within the target cancer cells.

This document provides detailed application notes and protocols for the use of H-Gly-Gly-Phe-OH, a tripeptide sequence, as a component of enzymatically cleavable linkers in ADCs. The Gly-Gly-Phe sequence is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially inside cancer cells, thereby enhancing the therapeutic index. While often part of a larger sequence like the tetrapeptide Gly-Gly-Phe-Gly (GGFG), the principles of cleavage and analysis are highly relevant to the core tripeptide.[1][2][3][4][]

Mechanism of Action

ADCs utilizing a Gly-Gly-Phe-based linker operate through a multi-step process that begins with specific binding to a tumor-associated antigen on the cancer cell surface.

  • Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface.[1][6][7]

  • Endocytosis and Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis and trafficked to the lysosome.[1][6][7]

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases, particularly Cathepsin B and Cathepsin L, recognize and cleave the peptide linker at the Gly-Gly-Phe sequence.[1][2][4] Studies have shown that while Cathepsin B can cleave such linkers, Cathepsin L can be significantly more efficient at processing sequences like GGFG.[4]

  • Payload Release and Action: Cleavage of the linker releases the cytotoxic payload into the cytoplasm or nucleus of the cancer cell. The released payload then exerts its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule function.[6][7]

ADC_Mechanism Figure 1: ADC Mechanism of Action with a Cleavable Peptide Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Stable in Circulation) Cancer_Cell Cancer Cell (Antigen Overexpression) ADC->Cancer_Cell 1. Binding to Tumor Antigen Endosome Endosome Cancer_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload_Action Released Payload Induces Apoptosis Lysosome->Payload_Action 4. Linker Cleavage (Cathepsins) & Payload Release

Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Data Presentation: ADC Characterization

The successful development of an ADC with a Gly-Gly-Phe linker requires rigorous characterization. The following tables summarize key quantitative parameters that should be assessed.

Table 1: Physicochemical and In Vitro Binding Properties

ParameterMethodTypical Value/RangePurpose
Drug-to-Antibody Ratio (DAR)HIC, LC-MS2 - 8Quantifies payload conjugation; impacts efficacy and toxicity.
AggregationSEC-HPLC< 5%Assesses ADC stability and potential for immunogenicity.
Binding Affinity (KD)SPR, ELISA1 - 100 nMConfirms antibody retains target binding after conjugation.
Antigen ExpressionFlow Cytometry> 10,000 receptors/cellDetermines suitability of the target cell line.

Table 2: In Vitro Functional and Stability Data

ParameterAssayTypical Value/RangePurpose
Cytotoxicity (IC50)Cell Viability (e.g., MTT)0.1 - 100 ng/mLMeasures potency against antigen-positive vs. negative cells.[8]
Linker Stability (Half-life)Plasma Incubation & LC-MS> 100 hoursAssesses premature payload release in circulation.[9]
Lysosomal Cleavage RateLysosomal Fraction AssayVaries (e.g., % release/hr)Confirms linker susceptibility to target enzymes.[10]
Bystander EffectCo-culture or Medium TransferVariesEvaluates killing of neighboring antigen-negative cells.[8]

Table 3: In Vivo Efficacy Data

ParameterModelMeasurementPurpose
Tumor Growth Inhibition (TGI)Xenograft (CDX, PDX)Tumor Volume (mm³)Evaluates anti-tumor activity in a living system.[11]
Pharmacokinetics (PK)Mouse, Rat, NHPADC & Payload ConcentrationDetermines ADC clearance, distribution, and stability in vivo.[11]
Maximum Tolerated Dose (MTD)Rodent Toxicity Studymg/kgDefines the upper limit of safe dosing.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of ADCs. Below are protocols for key experiments.

Protocol 1: Determination of In Vitro Cytotoxicity

This protocol determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Objective: To assess the potency and specificity of the ADC on antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.[8]

Materials:

  • Ag+ and Ag- cancer cell lines

  • Complete cell culture medium

  • ADC stock solution

  • Control antibody (unconjugated)

  • Free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • ADC Dilution: Prepare a serial dilution of the ADC, unconjugated antibody, and free payload in complete medium. A typical concentration range for the ADC is 0.01 ng/mL to 1000 ng/mL.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells and plot cell viability versus the logarithm of the concentration. Calculate the IC50 value using a non-linear regression curve fit.

Cytotoxicity_Workflow Figure 2: Workflow for In Vitro Cytotoxicity Assay start Start seed 1. Seed Antigen+ and Antigen- Cells start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Serial Dilutions of ADC, mAb, and Payload incubate1->treat incubate2 4. Incubate 72-120h treat->incubate2 viability 5. Add Viability Reagent (e.g., MTT) incubate2->viability read 6. Read Plate viability->read analyze 7. Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: A step-by-step workflow for assessing the in vitro cytotoxicity of an ADC.

Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of the linker by measuring the amount of payload prematurely released from the ADC in plasma over time.

Objective: To determine the half-life of the ADC linker in plasma, indicating its suitability for in vivo applications.[12]

Materials:

  • ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

  • Incubator/water bath at 37°C

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the sample and store it at -80°C until analysis.

  • ADC Capture: For each time point, use affinity capture beads to isolate the ADC from the plasma. This separates the intact, antibody-bound ADC from the released payload.

  • Payload Release & Analysis: Elute the captured ADC and treat it with a reducing agent to release the payload for DAR analysis, or analyze the supernatant for free payload.

  • Quantification: Use LC-MS/MS to quantify the amount of intact ADC (via average DAR) or the amount of released payload at each time point.

  • Data Analysis: Plot the average DAR or percentage of intact ADC over time. Calculate the in vitro half-life of the ADC.

Protocol 3: In Vivo Efficacy in a Xenograft Model

This protocol assesses the anti-tumor activity of the ADC in an animal model.

Objective: To evaluate the ability of the ADC to inhibit tumor growth in vivo.[11][13]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Antigen-positive human tumor cell line

  • ADC, vehicle control, and isotype control ADC

  • Sterile PBS or formulation buffer

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle, Isotype Control ADC, and ADC treatment.

  • Dosing: Administer the ADC and controls via intravenous (IV) injection at the predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a specified duration.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for the ADC-treated group compared to the vehicle control.

Xenograft_Workflow Figure 3: Workflow for In Vivo Xenograft Efficacy Study start Start implant 1. Implant Tumor Cells into Mice start->implant growth 2. Monitor Tumor Growth to 100-200 mm³ implant->growth randomize 3. Randomize Mice into Treatment Groups growth->randomize dose 4. Administer ADC & Controls (IV) randomize->dose monitor 5. Measure Tumor Volume & Body Weight (2-3x/week) dose->monitor endpoint 6. Continue Until Endpoint is Reached monitor->endpoint analyze 7. Analyze TGI and Toxicity Data endpoint->analyze end End analyze->end

Caption: Key steps involved in conducting an in vivo efficacy study for an ADC.

Conclusion

The this compound tripeptide is a valuable component for constructing protease-cleavable linkers in antibody-drug conjugates. Its susceptibility to cleavage by lysosomal enzymes like cathepsins allows for targeted payload release within cancer cells, a critical feature for achieving a wide therapeutic window. The successful application of this linker technology is contingent upon comprehensive and rigorous evaluation, encompassing physicochemical characterization, in vitro functional assays, and in vivo efficacy and safety studies. The protocols and guidelines presented in this document provide a framework for researchers to systematically assess and optimize ADCs incorporating the Gly-Gly-Phe linker motif, paving the way for the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Cell Penetration Assays of Gly-Gly-Phe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm. This characteristic makes them promising vectors for therapeutic drug delivery. The tripeptide sequence Gly-Gly-Phe represents a small, relatively hydrophobic peptide motif. Understanding its cell penetration capabilities is crucial for its potential application in drug development.

These application notes provide a detailed protocol for assessing the cell penetration of Gly-Gly-Phe containing peptides. The protocol outlines methods for fluorescently labeling the peptide and subsequently quantifying its cellular uptake using confocal microscopy and flow cytometry. Furthermore, a protocol for investigating the mechanism of uptake using endocytosis inhibitors is described.

Experimental Protocols

Fluorescent Labeling of Gly-Gly-Phe Peptide

Objective: To covalently attach a fluorescent dye to the Gly-Gly-Phe peptide for visualization and quantification.

Materials:

  • Gly-Gly-Phe peptide (with a primary amine at the N-terminus or on a C-terminal lysine)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS ester)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the Gly-Gly-Phe peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO to prepare a 10 mg/mL stock solution.

  • Slowly add a 5-10 molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • To separate the labeled peptide from the unreacted dye, apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.

  • Elute the column with PBS and collect the fractions.

  • Identify the fractions containing the fluorescently labeled peptide using a spectrophotometer to measure the absorbance at the dye's maximum absorption wavelength.

  • Pool the fractions containing the labeled peptide and determine the final concentration and degree of labeling.

  • Store the labeled peptide at -20°C or -80°C, protected from light.

Cell Culture

Objective: To prepare cells for the cell penetration assay.

Materials:

  • Adherent or suspension cell line (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture flasks or plates

  • Trypsin-EDTA (for adherent cells)

  • PBS

Procedure:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • For adherent cells, seed them onto glass-bottom dishes (for confocal microscopy) or into multi-well plates (for flow cytometry) to reach 70-80% confluency on the day of the experiment.

  • For suspension cells, ensure they are in the logarithmic growth phase.

Confocal Microscopy for Qualitative and Semi-Quantitative Analysis

Objective: To visualize the intracellular localization of the fluorescently labeled Gly-Gly-Phe peptide.

Materials:

  • Fluorescently labeled Gly-Gly-Phe peptide

  • Cultured cells on glass-bottom dishes

  • Hoechst 33342 or DAPI (for nuclear staining)

  • Paraformaldehyde (4% in PBS)

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with the fluorescently labeled Gly-Gly-Phe peptide at various concentrations (e.g., 1, 5, 10 µM) in a serum-free medium for a defined period (e.g., 1, 2, 4 hours) at 37°C.

  • As a negative control, incubate cells with the fluorescent dye alone.

  • To remove non-internalized peptide, wash the cells three times with ice-cold PBS.

  • (Optional) To distinguish between membrane-bound and internalized peptide, an acid wash (e.g., 0.2 M glycine, pH 2.5) can be performed for 1-2 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with Hoechst 33342 or DAPI for 10-15 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips with a suitable mounting medium.

  • Image the cells using a confocal microscope, capturing images in the channels for the peptide's fluorophore and the nuclear stain.

Flow Cytometry for Quantitative Analysis

Objective: To quantify the cellular uptake of the fluorescently labeled Gly-Gly-Phe peptide in a large cell population.

Materials:

  • Fluorescently labeled Gly-Gly-Phe peptide

  • Cultured cells (adherent or suspension)

  • Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Trypan Blue solution (0.4%)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension. For adherent cells, detach them using trypsin-EDTA and neutralize with a complete medium.

  • Wash the cells twice with PBS and resuspend them in a serum-free medium.

  • Incubate the cells with the fluorescently labeled Gly-Gly-Phe peptide at various concentrations (e.g., 1, 5, 10 µM) for a defined period (e.g., 1, 2, 4 hours) at 37°C. Include an untreated cell sample as a negative control.

  • To stop the uptake, place the cells on ice and wash them three times with ice-cold PBS.

  • To quench the fluorescence of membrane-bound peptides, add Trypan Blue solution to the cell suspension just before analysis.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for at least 10,000 cells per sample.

  • The mean fluorescence intensity (MFI) of the cell population is used to quantify the peptide uptake.

Investigation of Uptake Mechanism using Endocytosis Inhibitors

Objective: To determine the pathway of cellular entry for the Gly-Gly-Phe peptide.

Materials:

  • Endocytosis inhibitors (see Table 1 for examples)

  • Fluorescently labeled Gly-Gly-Phe peptide

  • Cultured cells

  • Flow cytometer or confocal microscope

Procedure:

  • Pre-incubate the cells with the respective endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

  • Without removing the inhibitor, add the fluorescently labeled Gly-Gly-Phe peptide and incubate for the previously determined optimal time.

  • As a control, incubate cells with the peptide in the absence of any inhibitor.

  • Process the cells for either flow cytometry or confocal microscopy as described in sections 2.3 and 2.4.

  • A significant reduction in peptide uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Data Presentation

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from flow cytometry experiments. The example data is for illustrative purposes only.

Treatment ConditionPeptide Concentration (µM)Mean Fluorescence Intensity (MFI)% Uptake (relative to control)
Control (Peptide only) 11500100%
57500100%
1015000100%
+ Chlorpromazine (10 µg/mL) 5300040%
+ Filipin (5 µg/mL) 5720096%
+ Amiloride (50 µM) 5740099%
+ 4°C Incubation 580011%

Table 1: Example Quantitative Data for Gly-Gly-Phe Peptide Cellular Uptake.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the cell penetration assay of the Gly-Gly-Phe peptide.

G cluster_prep Preparation cluster_assay Cellular Uptake Assay cluster_mechanism Mechanism Investigation peptide_prep Fluorescently Label Gly-Gly-Phe Peptide incubation Incubate Cells with Labeled Peptide peptide_prep->incubation cell_culture Cell Culture cell_culture->incubation inhibitor_incubation Pre-incubate with Endocytosis Inhibitors cell_culture->inhibitor_incubation washing Wash to Remove External Peptide incubation->washing confocal Confocal Microscopy (Qualitative/Localization) washing->confocal flow Flow Cytometry (Quantitative) washing->flow peptide_addition Add Labeled Peptide inhibitor_incubation->peptide_addition mechanism_analysis Analyze Uptake (Flow/Confocal) peptide_addition->mechanism_analysis

Caption: Experimental workflow for the cell penetration assay.

Signaling Pathway Analysis

Currently, there is no established specific signaling pathway known to be activated by the cellular uptake of Gly-Gly-Phe peptides. The primary mechanism of uptake is likely to be through endocytic pathways. To investigate potential downstream signaling events, researchers could consider exploring pathways related to cellular stress, membrane repair, or innate immune responses, depending on the observed cellular phenotype upon peptide treatment. A generalized diagram of potential endocytic pathways is provided below.

G extracellular Extracellular Space peptide Gly-Gly-Phe Peptide extracellular->peptide cell_membrane Cell Membrane cytoplasm Cytoplasm clathrin Clathrin-mediated peptide->clathrin caveolae Caveolae-mediated peptide->caveolae macropino Macropinocytosis peptide->macropino endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Degradation cytosolic_release Cytosolic Release endosome->cytosolic_release Endosomal Escape cytosolic_release->cytoplasm

Application Notes and Protocols: H-Gly-Gly-Phe-OH in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Phe-OH is a tripeptide that holds potential as a tool in the study of enzyme kinetics, particularly as a competitive inhibitor. Its structure, featuring a C-terminal phenylalanine residue, suggests a possible interaction with the active sites of proteases that exhibit a preference for aromatic amino acids. These application notes provide a comprehensive guide to utilizing this compound in enzyme inhibition studies, with a primary focus on its potential as an inhibitor of the serine protease, chymotrypsin (B1334515). While direct quantitative data for the inhibition of chymotrypsin by this compound is not extensively documented in publicly available literature, the known inhibitory activity of its derivatives, such as Z-Gly-Gly-Phe-CH2Cl against chymotrypsin, strongly indicates its potential as a competitive inhibitor.

This document offers detailed protocols for researchers to characterize the inhibitory effects of this compound, determine its inhibition constant (Kᵢ), and explore its specificity.

Principle of Application: Competitive Inhibition of Chymotrypsin

Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as phenylalanine, tryptophan, and tyrosine. The proposed application of this compound in enzyme inhibition studies is based on its structural similarity to the preferred substrates of chymotrypsin. As a competitive inhibitor, this compound is hypothesized to bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

The key interactions governing this proposed inhibition are:

  • Hydrophobic Interaction: The phenyl group of the C-terminal phenylalanine of this compound is expected to fit into the S1 pocket of the chymotrypsin active site, which is a deep, hydrophobic pocket that accommodates aromatic side chains.

  • Hydrogen Bonding: The peptide backbone of this compound can form hydrogen bonds with the amino acid residues lining the active site of chymotrypsin, further stabilizing the enzyme-inhibitor complex.

By occupying the active site, this compound reduces the concentration of free enzyme available to bind to the substrate, leading to a decrease in the observed reaction rate. The extent of inhibition is dependent on the concentration of the inhibitor and its affinity for the enzyme, which is quantified by the inhibition constant (Kᵢ).

Data Presentation

EnzymeSubstrateInhibitorInhibition TypeKᵢ (mM) - HypotheticalIC₅₀ (mM) - Hypothetical
α-ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideThis compoundCompetitive (Proposed)To be determinedTo be determined
ThermolysinFurylacryloyl-Gly-Leu-NH₂This compoundTo be determinedTo be determinedTo be determined

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Kᵢ) of this compound for α-Chymotrypsin

This protocol describes a colorimetric assay to determine the Kᵢ of this compound for bovine pancreatic α-chymotrypsin using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.

Materials:

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Incubator set to 25°C

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 nM) in Tris-HCl buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO.

    • Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in Tris-HCl buffer. Perform serial dilutions to obtain a range of inhibitor concentrations (e.g., 0, 1, 5, 10, 20, 50 mM).

  • Enzyme Activity Assay:

    • Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

    • To each well, add:

      • 100 µL of Tris-HCl buffer.

      • 20 µL of the appropriate this compound dilution (or buffer for the uninhibited control).

      • 20 µL of α-chymotrypsin solution.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • To initiate the reaction, add 60 µL of a series of Suc-AAPF-pNA dilutions (to achieve a range of final substrate concentrations, e.g., 0.1, 0.2, 0.5, 1, 2 mM).

    • Immediately start monitoring the increase in absorbance at 410 nm every 30 seconds for 10 minutes using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law (ε for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹).

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis.

    • Determine the apparent Michaelis-Menten constant (Kₘ,app) from the x-intercept (-1/Kₘ,app) of each line.

    • Plot Kₘ,app versus the inhibitor concentration [I]. This should yield a straight line with the equation: Kₘ,app = Kₘ(1 + [I]/Kᵢ).

    • The Kᵢ can be determined from the slope (Kₘ/Kᵢ) or the x-intercept (-Kᵢ) of this secondary plot.

Protocol 2: Investigating the Inhibition of Thermolysin by this compound

This protocol outlines a spectrophotometric assay to assess the potential inhibitory effect of this compound on the metalloprotease thermolysin. The assay uses the substrate N-(3-[2-Furyl]acryloyl)-Gly-Leu-NH₂ (FAGLA), where cleavage of the Gly-Leu bond by thermolysin results in a decrease in absorbance at 345 nm.

Materials:

  • Thermolysin from Bacillus thermoproteolyticus rokko (e.g., Sigma-Aldrich T7902)

  • N-(3-[2-Furyl]acryloyl)-Gly-Leu-NH₂ (FAGLA)

  • This compound

  • HEPES buffer (50 mM, pH 7.2) containing 10 mM CaCl₂

  • Dimethylformamide (DMF)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of thermolysin in HEPES buffer. Store at 4°C. Dilute to the final working concentration (e.g., 20 µg/mL) in HEPES buffer just before use.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of FAGLA in DMF.

    • Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in HEPES buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Activity Assay:

    • Set the spectrophotometer to 345 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, mix:

      • HEPES buffer to a final volume of 1 mL.

      • The desired volume of this compound solution.

      • The desired volume of FAGLA solution (e.g., to a final concentration of 0.5 mM).

    • Initiate the reaction by adding the thermolysin solution.

    • Immediately monitor the decrease in absorbance at 345 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot v₀ versus the inhibitor concentration [I] to observe the dose-dependent effect of this compound on thermolysin activity.

    • If significant inhibition is observed, proceed to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the Kᵢ using similar kinetic analyses as described in Protocol 1.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Inhibitor Stock Solutions P2 Perform Serial Dilutions of Substrate and Inhibitor P1->P2 A1 Mix Enzyme, Inhibitor, and Buffer P2->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Monitor Reaction Progress (Spectrophotometry) A3->A4 D1 Calculate Initial Reaction Velocities (v₀) A4->D1 D2 Generate Lineweaver-Burk Plot D1->D2 D3 Determine Inhibition Type D2->D3 D4 Calculate Ki or IC50 D3->D4

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Competitive_Inhibition_Pathway E Enzyme ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex E->EI Ki S Substrate S->ES I Inhibitor (this compound) I->EI ES->E k-1 P Products ES->P kcat

Caption: Signaling pathway of competitive enzyme inhibition.

Application Notes and Protocols: Conjugation of H-Gly-Gly-Phe-OH to Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small peptides, such as H-Gly-Gly-Phe-OH, are often too small to elicit a strong immune response on their own and are considered haptens.[1][2] To generate antibodies against these haptens for use in research, diagnostics, or as therapeutics, they must be covalently coupled to a larger, immunogenic carrier protein.[1][3][4] This conjugation creates a hapten-carrier complex that can stimulate the necessary T-cell help to induce a robust B-cell response, leading to the production of peptide-specific antibodies.[2][3]

The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[5][6] KLH is generally preferred for immunization due to its large size and high immunogenicity, while BSA-conjugates are often used in subsequent immunoassays like ELISA for screening purposes.[1][6] The choice of conjugation chemistry is critical and depends on the functional groups available on the peptide. The tripeptide this compound possesses a primary amine group at the N-terminus and a carboxyl group at the C-terminus, making it amenable to several conjugation strategies.

This document provides detailed protocols for three common conjugation methods:

  • Glutaraldehyde (B144438) Method: A one-step method that crosslinks primary amine groups.

  • Carbodiimide (EDC/NHS) Method: A versatile method that can target either carboxyl or amine groups.

  • Maleimide (B117702) Method: A highly specific method requiring the introduction of a sulfhydryl group to the peptide.

Conjugation Chemistries

Glutaraldehyde Cross-linking

Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amine groups, such as the N-terminal α-amino group of this compound and the ε-amino groups of lysine (B10760008) residues on the carrier protein.[7][8] This method is straightforward but can result in a complex mixture of products, including peptide-peptide, protein-protein, and various peptide-protein conjugates.[7]

EDC/NHS Cross-linking

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.[9][10] This intermediate can then react with primary amines to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) stabilizes the activated molecule by forming a more stable NHS ester, which increases the efficiency of the conjugation reaction.[10][11] This method can be used to couple the C-terminal carboxyl group of the peptide to amine groups on the carrier protein or, conversely, to couple the carboxyl groups on the carrier protein (from aspartic and glutamic acid residues) to the N-terminal amine of the peptide.

Maleimide-Thiol Chemistry

This method offers high specificity by targeting sulfhydryl (-SH) groups.[][13] Since this compound does not naturally contain a sulfhydryl group, a cysteine residue must be added to the peptide sequence during synthesis (e.g., H-Cys-Gly-Gly-Phe-OH). The carrier protein is first activated with a heterobifunctional crosslinker like Sulfo-SMCC, which introduces maleimide groups onto the protein.[9] The maleimide-activated carrier then specifically reacts with the thiol group of the cysteine-containing peptide to form a stable thioether bond.[9][13]

Experimental Workflows and Signaling Pathways

Glutaraldehyde_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Storage Peptide Dissolve this compound in Buffer Mix Combine Peptide and Carrier Protein Solutions Peptide->Mix Carrier Dissolve Carrier Protein (BSA/KLH) in Buffer Carrier->Mix Add_Glut Add Glutaraldehyde Solution Dropwise Mix->Add_Glut Incubate Incubate with Stirring (1-4 hours, RT) Add_Glut->Incubate Quench Optional: Quench with Glycine or NaBH4 Incubate->Quench Purify Purify via Dialysis or Desalting Column Quench->Purify Store Store Conjugate (-20°C or -80°C) Purify->Store

Caption: Glutaraldehyde conjugation workflow.

EDC_NHS_Conjugation_Workflow cluster_activation Peptide Activation cluster_conjugation Conjugation Reaction cluster_purification Purification & Storage Peptide_Sol Dissolve Peptide in Activation Buffer Add_EDC_NHS Add EDC and NHS (Incubate 15-30 min, RT) Peptide_Sol->Add_EDC_NHS Combine Add Activated Peptide to Carrier Protein Add_EDC_NHS->Combine Carrier_Sol Dissolve Carrier Protein in Coupling Buffer Carrier_Sol->Combine Incubate Incubate with Stirring (2h RT or O/N 4°C) Combine->Incubate Quench Quench with Tris or Hydroxylamine Incubate->Quench Purify Purify via Dialysis or Desalting Column Quench->Purify Store Store Conjugate (-20°C or -80°C) Purify->Store

Caption: EDC/NHS conjugation workflow (C-terminal coupling).

Maleimide_Conjugation_Workflow cluster_carrier_activation Carrier Activation cluster_conjugation Conjugation Reaction cluster_purification Purification & Storage Carrier_Sol Dissolve Carrier Protein Add_SMCC Add Sulfo-SMCC (Incubate 30-60 min) Carrier_Sol->Add_SMCC Purify_Carrier Purify Activated Carrier (Desalting Column) Add_SMCC->Purify_Carrier Combine Combine Activated Carrier and Cys-Peptide Purify_Carrier->Combine Peptide_Sol Dissolve Cys-Peptide Peptide_Sol->Combine Incubate Incubate (2h RT or O/N 4°C) Combine->Incubate Purify Purify Conjugate (Dialysis/Desalting) Incubate->Purify Store Store Conjugate (-20°C or -80°C) Purify->Store

Caption: Maleimide-Thiol conjugation workflow.

Detailed Experimental Protocols

Protocol 1: Glutaraldehyde Conjugation

This protocol is adapted for conjugating amine-containing peptides to carrier proteins.[2]

Materials:

  • This compound peptide

  • Carrier Protein (BSA or KLH)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Glutaraldehyde, 25% aqueous solution

  • Quenching solution (optional): 1 M Glycine or 1 M Sodium Borohydride (NaBH₄)

  • Dialysis tubing (10-14 kDa MWCO) or desalting column

Procedure:

  • Preparation of Reactants:

    • Dissolve 5 mg of carrier protein (e.g., BSA) in 1.0 mL of 0.1 M PBS.

    • Dissolve 2-5 mg of this compound peptide in 0.5 mL of 0.1 M PBS.

    • Combine the peptide and protein solutions in a small glass vial with a stir bar.

  • Glutaraldehyde Preparation:

    • Immediately before use, prepare a fresh 1% glutaraldehyde solution by diluting the 25% stock solution 1:25 in PBS.

  • Conjugation Reaction:

    • While gently stirring the peptide/protein mixture, slowly add 150 µL of the 1% glutaraldehyde solution dropwise over several minutes.[14]

    • Let the reaction proceed for 1-4 hours at room temperature with continuous gentle stirring.[2]

  • Quenching (Optional but Recommended):

    • To stop the reaction and block unreacted aldehyde groups, add a quenching solution to a final concentration of 50-100 mM (e.g., add 1 M Glycine). Incubate for an additional hour.[14][15] This step can improve the solubility of the final conjugate.[2]

  • Purification:

    • Purify the conjugate to remove unreacted peptide and glutaraldehyde.

    • Dialysis: Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO) and dialyze against 1L of PBS at 4°C. Change the buffer at least three times over 24-48 hours.

    • Desalting Column: Alternatively, use a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with PBS according to the manufacturer's instructions.[16]

  • Storage:

    • Determine the protein concentration of the purified conjugate (e.g., using a BCA assay).

    • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: EDC/NHS Conjugation (C-terminal coupling)

This protocol activates the C-terminal carboxyl group of the peptide for coupling to primary amines on the carrier protein.[1][10]

Materials:

  • This compound peptide

  • Carrier Protein (BSA or KLH)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0

  • Dialysis tubing (10-14 kDa MWCO) or desalting column

Procedure:

  • Peptide Activation:

    • Dissolve 2-5 mg of this compound in 0.5 mL of Activation Buffer.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and NHS to the peptide solution.[10]

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester activated peptide.

  • Preparation of Carrier Protein:

    • While the peptide is activating, dissolve 5 mg of the carrier protein in 1.0 mL of Coupling Buffer (PBS).

  • Conjugation Reaction:

    • Add the activated peptide solution directly to the carrier protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[10] Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis as described in Protocol 1.

  • Storage:

    • Determine the protein concentration, and store the purified conjugate at 4°C or frozen at -20°C / -80°C.

Quantitative Data Summary

The efficiency of conjugation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table provides typical starting parameters.

ParameterGlutaraldehyde MethodEDC/NHS MethodMaleimide Method
Carrier Protein BSA, KLHBSA, KLHBSA, KLH
Peptide:Carrier Molar Ratio 20-50 : 120-50 : 115-25 : 1
Crosslinker:Peptide Molar Ratio N/A (excess glutaraldehyde)10-20 : 1 (EDC/NHS to Peptide)N/A
Crosslinker:Carrier Molar Ratio N/AN/A20-100 : 1 (Sulfo-SMCC to Carrier)
Typical pH 7.2 - 8.0Activation: 6.0; Coupling: 7.2-7.4Activation: 7.2-7.5; Coupling: 6.5-7.5
Reaction Time 1 - 4 hours2 - 16 hours2 - 16 hours
Expected Conjugation Ratio 5-20 peptides/BSA5-20 peptides/BSA5-15 peptides/BSA

Note: These are starting recommendations. Optimal ratios and conditions should be determined empirically for each specific application.

Confirmation and Quantification of Conjugation

Successful conjugation can be confirmed and quantified using several methods:

  • SDS-PAGE: A successful conjugation will show an increase in the molecular weight of the carrier protein, resulting in a shift to a higher position on the gel compared to the unconjugated carrier.

  • Mass Spectrometry (MALDI-TOF or LC-MS): This provides a precise measurement of the conjugate's mass, allowing for the calculation of the average number of peptides coupled per protein molecule.[17]

  • Amino Acid Analysis: By hydrolyzing the conjugate and analyzing its amino acid composition, the ratio of a unique amino acid in the peptide (if present) to an amino acid in the carrier can be determined.[18]

  • UV-Vis Spectroscopy: If the peptide contains an amino acid with a distinct absorbance (like Tryptophan or Tyrosine), the change in the UV spectrum can be used to estimate the conjugation ratio. Phenylalanine in this compound has a weak but detectable absorbance around 257 nm.

  • TNBS Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amines remaining on the carrier protein after conjugation, thereby indirectly measuring the extent of conjugation.[17]

References

Application Notes and Protocols for the Structural Elucidation of H-Gly-Gly-Phe-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the precise structural elucidation of peptides. For the tripeptide H-Gly-Gly-Phe-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous confirmation of its amino acid sequence and covalent structure. This is accomplished by identifying the distinct spin systems of each amino acid residue and subsequently establishing their connectivity through scalar (through-bond) and dipolar (through-space) couplings. These application notes offer a comprehensive guide, including detailed experimental protocols and data interpretation strategies for the structural characterization of this compound.

Predicted NMR Data

While the exact chemical shifts can be influenced by experimental conditions such as solvent, pH, and temperature, the following tables provide the expected ¹H and ¹³C chemical shift ranges for the residues in this compound. These are based on typical values for these amino acids in short peptides.

Data Presentation

Table 1: Predicted ¹H Chemical Shifts (ppm) for this compound in D₂O

ResidueAromatic Hs (Hδ, Hε, Hζ)
Glycine-1 (Gly¹)~3.80--
Glycine-2 (Gly²)~3.95--
Phenylalanine (Phe³)~4.60~3.10, ~3.20~7.20 - 7.35

Note: Amide (NH) and carboxylic acid (OH) protons are typically not observed in D₂O due to solvent exchange.

Table 2: Experimental and Predicted ¹³C Chemical Shifts (ppm) for this compound

ResidueAromatic CsCarbonyl (C')
Glycine-1 (Gly¹)43.16--168.30
Glycine-2 (Gly²)43.16--170.74
Phenylalanine (Phe³)56.89~38.0Cγ: 138.48, Cδ: 130.16, Cε: 129.38, Cζ: 127.61178.16

Note: Some ¹³C chemical shift values are based on experimental data.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[2]

  • Dissolve the Peptide: Weigh approximately 5-10 mg of this compound and dissolve it in 500 µL of deuterium (B1214612) oxide (D₂O, 99.9%). For the observation of exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O is recommended.[3]

  • Adjust pH: To slow the exchange of amide protons with the solvent, adjust the pH of the sample to a value between 4 and 5. This can be achieved by adding minute amounts of dilute DCl or NaOD.

  • Transfer to NMR Tube: Carefully transfer the final solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are present.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

a. 1D ¹H NMR

  • Purpose: To obtain an overview of all proton signals and to optimize acquisition parameters for subsequent 2D experiments.

  • Methodology:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 2-4 seconds.

b. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other through two or three bonds (J-coupling), which is essential for identifying the individual amino acid spin systems.

  • Methodology:

    • Pulse Program: A gradient-selected COSY experiment (e.g., 'cosygpmf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

c. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This helps in assigning the carbon signals based on the proton assignments.

  • Methodology:

    • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC experiment (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-64.

d. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To observe long-range correlations (2-3 bonds) between protons and carbons. This is critical for sequencing the peptide by observing correlations across the peptide bond, for instance, from an Hα of one residue to the carbonyl carbon (C') of the preceding residue.

  • Methodology:

    • Pulse Program: A gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 0-200 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 32-128.

Data Interpretation and Structural Elucidation

The structural elucidation of this compound from the acquired NMR spectra follows a logical progression.

Step 1: Identification of Amino Acid Spin Systems

  • Phenylalanine (Phe): The aromatic protons will appear between 7.20 and 7.35 ppm in the ¹H spectrum. The COSY spectrum will show correlations between the Hα proton (~4.60 ppm) and the two diastereotopic Hβ protons (~3.10 and ~3.20 ppm).

  • Glycine (B1666218) (Gly): Each glycine residue will show a signal for its Hα protons. In a chiral environment, these can be diastereotopic and appear as two separate signals with a geminal coupling in the COSY spectrum. For Gly¹ and Gly², these will be around 3.80 and 3.95 ppm, respectively.

Step 2: Sequential Assignment using HMBC

The HMBC spectrum is key to determining the amino acid sequence. Look for the following key correlations across the peptide bonds:

  • Gly¹-Gly² linkage: A correlation between the Hα of Gly² (~3.95 ppm) and the carbonyl carbon (C') of Gly¹ (~168.30 ppm).

  • Gly²-Phe³ linkage: A correlation between the Hα of Phe³ (~4.60 ppm) and the carbonyl carbon (C') of Gly² (~170.74 ppm).

Step 3: Final Structure Confirmation

  • The HSQC spectrum will confirm the direct one-bond connections between protons and their corresponding carbons, solidifying the assignments made from the 1D and COSY spectra.

  • All observed correlations should be consistent with the known covalent structure of this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation peptide This compound Powder dissolve Dissolve in D₂O peptide->dissolve ph_adjust Adjust pH to 4-5 dissolve->ph_adjust nmr_tube Transfer to NMR Tube ph_adjust->nmr_tube nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer one_d_h1 1D ¹H NMR nmr_spectrometer->one_d_h1 two_d_cosy 2D ¹H-¹H COSY nmr_spectrometer->two_d_cosy two_d_hsqc 2D ¹H-¹³C HSQC nmr_spectrometer->two_d_hsqc two_d_hmbc 2D ¹H-¹³C HMBC nmr_spectrometer->two_d_hmbc spin_systems Identify Amino Acid Spin Systems (COSY) one_d_h1->spin_systems two_d_cosy->spin_systems carbon_assignment Assign Carbon Resonances (HSQC) two_d_hsqc->carbon_assignment sequential_assignment Sequential Assignment (HMBC) two_d_hmbc->sequential_assignment spin_systems->sequential_assignment spin_systems->carbon_assignment final_structure Final Structure Confirmation sequential_assignment->final_structure carbon_assignment->final_structure

Caption: Experimental workflow for the structural elucidation of this compound by NMR.

signaling_pathways cluster_gly1 Glycine-1 cluster_gly2 Glycine-2 cluster_phe3 Phenylalanine-3 gly1_ha Hα¹ gly1_c C'¹ gly2_ha Hα² gly2_ha->gly1_c HMBC (³J) gly2_c C'² phe3_ha Hα³ phe3_ha->gly2_c HMBC (³J) phe3_hb Hβ³ phe3_ha->phe3_hb COSY

Caption: Key 2D NMR correlations for sequencing this compound.

References

Application Notes & Protocols: H-Gly-Gly-Phe-OH in Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of H-Gly-Gly-Phe-OH

The tripeptide this compound is a versatile building block in the field of biomaterials and drug delivery.[] Its structure, composed of two flexible glycine (B1666218) residues and a hydrophobic, aromatic phenylalanine residue, provides a unique combination of properties that make it highly valuable for creating functional biomaterials.[] The glycine units impart conformational flexibility to the peptide backbone, while the phenylalanine residue can engage in hydrophobic and π-π stacking interactions, which are crucial drivers for the self-assembly of peptides into higher-order nanostructures.[][2]

These self-assembled structures, typically forming nanofibers and ribbons, can entangle to create hydrogels—highly hydrated, three-dimensional networks that mimic the native extracellular matrix (ECM).[3][4] This makes this compound and its derivatives ideal candidates for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[][5]

Key Attributes:

  • Biocompatibility: Composed of natural amino acids, it offers excellent compatibility with biological systems.[6]

  • Tunable Self-Assembly: The balance of flexible and hydrophobic residues allows for controlled self-assembly into various nanostructures.[4]

  • Functionalizability: The terminal amine and carboxyl groups allow for easy modification, such as the addition of moieties like 9-fluorenylmethoxycarbonyl (Fmoc) to enhance self-assembly or conjugation of therapeutic agents.[2][7]

  • Enzyme Cleavable Linker: The Gly-Gly-Phe sequence can be recognized and cleaved by certain proteases, making it a useful component in designing smart drug delivery systems that release their payload in specific cellular environments, such as tumors.[]

Applications in Biomaterial Development

Self-Assembling Hydrogels for Tissue Engineering

Peptide-based hydrogels are exceptional candidates for tissue engineering scaffolds because their high water content and nanofibrous architecture closely resemble the natural ECM.[4] These scaffolds provide mechanical support and promote cell adhesion, proliferation, and differentiation.[4][8] By modifying the peptide sequence or concentration, the mechanical properties of the hydrogel, such as stiffness, can be tuned to match that of the target tissue, from soft neural tissue to more rigid cartilage.[8][9]

Drug Delivery Systems

The hydrogel network formed from this compound derivatives can serve as a reservoir for the sustained and localized release of therapeutics, including small molecules, proteins, and growth factors.[5][10] The release kinetics can be controlled by the density of the hydrogel matrix and through the design of enzyme-responsive linkers.[] For example, a derivative like Fmoc-Gly-Phe-Phe-Gly can be used to construct supramolecular hydrogels that encapsulate chemotherapy drugs, reducing systemic toxicity and enhancing efficacy at the target site.[2]

Logical Framework for Biomaterial Design

The design of biomaterials using this compound follows a logical progression from molecular properties to macroscopic function. The interplay between the flexible glycine linkers and the interactive phenylalanine residue is fundamental to its utility.

Logical_Framework cluster_peptide Molecular Properties cluster_assembly Self-Assembly Process cluster_material Biomaterial Properties cluster_application Biomedical Applications Peptide This compound Glycine Glycine Residues (Flexibility) Phenylalanine Phenylalanine Residue (Hydrophobicity, π-π Stacking) Assembly Supramolecular Self-Assembly Glycine->Assembly Enables Folding Phenylalanine->Assembly Drives Aggregation Nanofibers Nanofiber/Nanoribbon Formation Assembly->Nanofibers Hydrogel Hydrogel Network (ECM Mimic) Nanofibers->Hydrogel Entanglement Mechanical Tunable Mechanical Properties (Stiffness) Hydrogel->Mechanical TissueEng Tissue Engineering Hydrogel->TissueEng DrugDelivery Drug Delivery Hydrogel->DrugDelivery

Caption: Logical flow from peptide structure to biomaterial application.

Quantitative Data Summary

The mechanical and physical properties of hydrogels derived from short self-assembling peptides are critical for their application. The following table summarizes typical quantitative data for such biomaterials. Note that specific values depend heavily on peptide concentration, pH, and buffer composition.[8]

PropertyTypical Value RangeMethodDescription
Storage Modulus (G') 0.1 kPa - 200 kPaOscillatory RheologyMeasures the elastic character (stiffness) of the hydrogel. This range covers stiffnesses suitable for culturing both soft and hard tissues.[8][9]
Loss Modulus (G'') 1 Pa - 10 kPaOscillatory RheologyMeasures the viscous character of the hydrogel. For a stable gel, G' is significantly greater than G''.[9]
Fiber Diameter 10 nm - 50 nmTEM / SEMIndicates the size of the self-assembled nanofibers that form the hydrogel network.[8]
Minimum Gelling Conc. 0.1% - 2.0% (w/v)Visual InspectionThe lowest concentration at which the peptide solution forms a self-supporting hydrogel.
Drug Encapsulation Eff. > 90%SpectrophotometryThe percentage of a therapeutic agent successfully loaded into the hydrogel matrix.
Drug Release Half-life Hours to WeeksIn vitro Release AssayThe time required for 50% of the encapsulated drug to be released, which can be tuned for sustained delivery.[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the standard Fmoc/tBu strategy for peptide synthesis.[3][11]

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Gly-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the phenylalanine on the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Glycine Coupling:

    • Activate Fmoc-Gly-OH by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF to remove unreacted reagents.

  • Second Glycine Coupling: Repeat step 2 (Fmoc Deprotection) and step 3 (Coupling) for the second glycine residue.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry. Add the cleavage cocktail (TFA/TIS/H₂O) and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Verification: Confirm the mass and purity of the final this compound product using mass spectrometry.[3]

Protocol 2: Preparation of a Self-Assembled Hydrogel

This protocol describes a general method to induce self-assembly of a peptide into a hydrogel, often by changing the pH.[12]

Materials:

  • Lyophilized, purified peptide (e.g., an N-terminally modified Gly-Gly-Phe derivative)

  • Sterile deionized water or cell culture medium

  • Buffer solution (e.g., PBS, HEPES) or pH adjustment solution (e.g., NaOH)

Methodology:

  • Peptide Dissolution: Weigh the lyophilized peptide powder and dissolve it in sterile water to create a stock solution (e.g., 2% w/v). The peptide may be soluble at a low or high pH depending on its isoelectric point. Gentle sonication can aid dissolution.

  • Triggering Gelation:

    • Place the desired volume of the peptide solution in a vial or well plate.

    • Trigger self-assembly by adding a buffer solution to bring the pH towards neutral (physiologically relevant conditions).[12] For example, slowly add PBS (pH 7.4) to the acidic peptide solution.

    • Alternatively, place the peptide solution in a chamber and expose it to the vapor of a volatile base or acid to slowly change the pH.

  • Gel Formation: Allow the solution to stand undisturbed at room temperature or 37°C. Gelation can occur within minutes to hours.

  • Confirmation: Confirm gel formation by inverting the vial; a stable hydrogel will not flow.

Protocol 3: Characterization of Hydrogel Mechanical Properties

Oscillatory rheology is the primary method for quantifying the viscoelastic properties of hydrogels.[5][13]

Materials:

  • Prepared peptide hydrogel

  • Rheometer with a parallel plate or cone-plate geometry

Methodology:

  • Sample Loading: Carefully load the hydrogel sample onto the rheometer plate, ensuring it fills the gap completely without air bubbles.

  • Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Set a strain value within the LVER (e.g., 0.5%).

    • Perform a frequency sweep over a relevant range (e.g., 0.1 to 100 rad/s).[14]

    • Record G' and G''. For a true gel, G' will be greater than G'' and relatively independent of frequency across the tested range.[9]

  • Data Analysis: Plot G' and G'' as a function of frequency. The value of G' at a standard frequency (e.g., 1 Hz or 10 rad/s) is typically reported as the stiffness of the hydrogel.[9][14]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for developing and characterizing a peptide-based biomaterial.

Experimental_Workflow cluster_char Biomaterial Characterization cluster_app Application Testing synthesis Peptide Synthesis (SPPS) purification Purification & Verification (HPLC, Mass Spec) synthesis->purification gelation Hydrogel Formation (pH Trigger) purification->gelation rheology Mechanical Testing (Rheology) gelation->rheology microscopy Structural Analysis (SEM/TEM) gelation->microscopy spectroscopy Secondary Structure (Circular Dichroism) gelation->spectroscopy drug_release Drug Release Kinetics gelation->drug_release biocompatibility Biocompatibility (Cell Viability Assays) rheology->biocompatibility microscopy->biocompatibility cell_culture 3D Cell Culture & Tissue Engineering biocompatibility->cell_culture

Caption: Standard workflow for peptide biomaterial development.

Relevant Cellular Signaling Pathways

Biomaterials designed for tissue engineering do not exist in isolation; they must interact with cells to guide tissue formation. Peptide scaffolds often mimic ECM proteins that bind to cell surface receptors called integrins. This binding initiates intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation.[15]

The diagram below shows a simplified integrin-mediated signaling pathway, which is a common target for biomaterial design. The this compound based scaffold provides the physical and biochemical cues that initiate this process.

Signaling_Pathway Scaffold This compound Biomaterial Scaffold Integrin Integrin Receptor Scaffold->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ERK ERK Pathway FAK->ERK Phosphorylates Actin Actin Cytoskeleton FAK->Actin Regulates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Adhesion Cell Adhesion & Spreading Actin->Adhesion Mediates

Caption: Integrin-mediated signaling initiated by a peptide scaffold.

References

Application Notes: H-Gly-Gly-Phe-OH as a Versatile Substrate for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Gly-Phe-OH is a valuable tool in the study of protease activity. Its structure, featuring a C-terminal phenylalanine residue, makes it a suitable substrate for proteases that exhibit specificity for aromatic amino acids at the P1 position, such as chymotrypsin (B1334515) and carboxypeptidase A. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, catering to the needs of researchers in basic science and drug development.

Principle of the Assays

The fundamental principle behind using this compound in protease assays is the enzymatic cleavage of the peptide bond. The specific bond cleaved depends on the protease being assayed:

  • Chymotrypsin , a serine endopeptidase, is expected to cleave the peptide bond at the C-terminal side of the phenylalanine residue. The products of this reaction would be this compound and the free phenylalanine amino acid.

  • Carboxypeptidase A , a zinc-containing exopeptidase, catalyzes the hydrolysis of the C-terminal amino acid, provided it is aromatic or a bulky aliphatic residue. In this case, the enzyme would cleave the bond between the second glycine (B1666218) and the phenylalanine, releasing phenylalanine and the dipeptide H-Gly-Gly-OH.

The rate of the enzymatic reaction can be monitored by quantifying the disappearance of the substrate or the appearance of one or both of the cleavage products over time. This information can then be used to determine the kinetic parameters of the enzyme, screen for inhibitors, or characterize the enzymatic activity in various samples.

Quantitative Data Summary

Table 1: Estimated Kinetic Parameters for Chymotrypsin with Phenylalanine-Containing Peptide Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Ac-Phe-Gly-NH₂2.90.0931
N-Ac-Phe-Ala-NH₂1.80.1583
This compound (estimated) 1 - 5 0.1 - 1 ~10² - 10³

Note: Data for N-Ac-Phe-Gly-NH₂ and N-Ac-Phe-Ala-NH₂ are from studies on chymotrypsin A at pH 8.0 and 25°C[1]. The estimated values for this compound are a projection and should be experimentally determined.

Table 2: Estimated Kinetic Parameters for Carboxypeptidase A with C-terminal Phenylalanine Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cbz-Gly-Phe0.5 - 1.050 - 100~10⁵
Cbz-Gly-Gly-Phe0.2 - 0.4100 - 150~10⁵
This compound (estimated) 0.5 - 2 50 - 200 ~10⁴ - 10⁵

Note: Data for Cbz-Gly-Phe and Cbz-Gly-Gly-Phe are from studies on bovine carboxypeptidase A at pH 7.5 and 25°C. The estimated values for this compound are a projection and should be experimentally determined.

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay using this compound with HPLC-based Detection

This protocol describes a method to measure chymotrypsin activity by monitoring the cleavage of this compound into its constituent products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 10 mM CaCl₂

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl₂. This will be the assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl₂. Dilute to the desired final concentration in the assay buffer just before use.

  • Enzymatic Reaction:

    • Set up reaction tubes in a temperature-controlled environment (e.g., 25°C or 37°C).

    • For a standard 100 µL reaction, add the following to a microcentrifuge tube:

      • Assay Buffer (to a final volume of 100 µL)

      • This compound solution (final concentration typically in the range of 0.1 - 5 mM, based on the estimated Km)

    • Pre-incubate the mixture for 5 minutes to reach the desired temperature.

    • Initiate the reaction by adding the diluted chymotrypsin solution.

    • At various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 1% TFA. This will denature the enzyme.

  • HPLC Analysis:

    • Centrifuge the quenched reaction samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC on a C18 column.

    • Use a mobile phase gradient, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • A suitable gradient would be a linear increase in Mobile Phase B.

    • Monitor the elution of the substrate (this compound) and the products (H-Gly-Gly-OH and Phenylalanine) by UV absorbance at 220 nm or 254 nm.

    • Quantify the peak areas of the substrate and/or products. The rate of substrate decrease or product formation is proportional to the enzyme activity.

Protocol 2: Carboxypeptidase A Activity Assay using this compound with a Fluorometric o-Phthaldialdehyde (OPA) Assay

This protocol measures carboxypeptidase A activity by detecting the release of phenylalanine using the o-phthaldialdehyde (OPA) method, which forms a fluorescent adduct with primary amines.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • o-Phthaldialdehyde (OPA) reagent:

    • Dissolve OPA in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5) and add a thiol, such as 2-mercaptoethanol.[2][3]

  • Phenylalanine (for standard curve)

  • Microplate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~455 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer: 25 mM Tris-HCl, pH 7.5, with 500 mM NaCl.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Dilute to the desired final concentration in the assay buffer just before use.

    • Prepare a series of phenylalanine standards in the assay buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, set up the reactions. For each reaction well, add:

      • Assay Buffer

      • This compound solution (final concentration typically in the range of 0.1 - 2 mM)

    • Pre-incubate the plate at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the diluted Carboxypeptidase A solution.

    • Allow the reaction to proceed for a fixed time (e.g., 10-30 minutes).

    • Stop the reaction by adding a suitable inhibitor or by heat inactivation.

  • Fluorometric Detection:

    • To each well (including standards and blanks), add the OPA reagent.

    • Incubate at room temperature for a short period (e.g., 1-2 minutes) to allow for the derivatization reaction to complete.

    • Measure the fluorescence using a microplate reader (Ex: ~340 nm, Em: ~455 nm).

    • Construct a standard curve using the fluorescence readings of the phenylalanine standards.

    • Determine the concentration of phenylalanine released in the enzymatic reactions from the standard curve. The rate of phenylalanine release is proportional to the enzyme activity.

Visualizations

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection P1 Prepare Assay Buffer R1 Combine Buffer and Substrate P1->R1 P2 Prepare Substrate Stock (this compound) P2->R1 P3 Prepare Enzyme Stock R3 Initiate with Enzyme P3->R3 R2 Pre-incubate R1->R2 R2->R3 R4 Incubate (Time Course) R3->R4 R5 Stop Reaction R4->R5 D1 Sample Preparation (e.g., Centrifugation) R5->D1 D2 Analytical Measurement (HPLC or Fluorometry) D1->D2 D3 Data Analysis D2->D3

Caption: General experimental workflow for protease activity assays.

Caption: Cleavage of this compound by different proteases.

Data_Analysis_Logic A Measure Product Formation or Substrate Depletion B Plot [Product] or [Substrate] vs. Time A->B C Determine Initial Velocity (v₀) B->C D Repeat for multiple [Substrate] C->D E Plot v₀ vs. [Substrate] D->E F Fit to Michaelis-Menten Equation E->F G Determine Km and Vmax F->G H Calculate kcat G->H

Caption: Logical flow for determining enzyme kinetic parameters.

References

Troubleshooting & Optimization

How to improve H-Gly-Gly-Phe-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving the tripeptide H-Gly-Gly-Phe-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in neutral aqueous buffers like PBS (pH 7.4)?

A1: The limited solubility of this compound in neutral aqueous solutions is primarily due to the hydrophobic nature of the Phenylalanine (Phe) residue.[][2] Phenylalanine contains a bulky and non-polar aromatic side chain, which can lead to peptide aggregation in aqueous environments.[2][3] While the two Glycine (Gly) residues add flexibility, the hydrophobic character of Phenylalanine often results in poor solubility, especially at or near the peptide's isoelectric point (pI), where the net charge is zero.[3][4]

Q2: What is the estimated isoelectric point (pI) of this compound, and how does it affect solubility?

A2: The estimated isoelectric point (pI) of this compound is around neutral pH. This is because it has a free N-terminal amino group (a basic group) and a free C-terminal carboxyl group (an acidic group). At a pH near its pI, the peptide has a net neutral charge, which minimizes its interaction with water molecules and typically results in the lowest solubility.[3][4] To improve solubility, it is recommended to adjust the pH of the solvent to be at least one or two units away from the pI.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, for hydrophobic peptides like this compound, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[5][6] Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, or isopropanol (B130326) can be used to first dissolve the peptide before slowly adding the aqueous buffer.[6][7] It is crucial to start with a minimal amount of the organic solvent and to be mindful of its compatibility with your downstream experiments.[5]

Q4: Is it safe to heat or sonicate my this compound solution to aid dissolution?

A4: Gentle warming (e.g., to about 40°C) and sonication are acceptable methods to help dissolve peptides.[8][9] These techniques can help break up peptide aggregates and increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it may lead to degradation of the peptide.[4]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
Peptide does not dissolve in water or neutral buffer (e.g., PBS). The pH of the solution is close to the peptide's isoelectric point (pI), minimizing its net charge and solubility. The hydrophobic Phenylalanine residue is causing aggregation.1. Adjust the pH: Try dissolving the peptide in a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).[6] 2. Use a co-solvent: Dissolve the peptide in a minimal amount of DMSO or DMF first, then slowly add your aqueous buffer while vortexing.[5][6]
Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. The rapid change in solvent polarity is causing the peptide to "crash out" of the solution. The final concentration of the peptide in the mixed solvent system is too high.1. Slow addition: Add the aqueous buffer to the peptide/organic solvent solution very slowly, drop-by-drop, while continuously mixing.[2] 2. Lower the concentration: Try preparing a more dilute final solution.
The solution remains cloudy or has visible particles after attempting dissolution. The peptide has reached its solubility limit in the chosen solvent system. The peptide may have formed stable aggregates.1. Centrifuge the solution: Before use, centrifuge the solution to pellet any undissolved material.[5][8] 2. Try a different solvent system: If pH adjustment or co-solvents are ineffective, consider using stronger solubilizing agents like 6 M guanidine-HCl or 8 M urea (B33335) for peptides that tend to aggregate, followed by dilution.[6][9]

Experimental Protocol: Solubility Enhancement by pH Adjustment

This protocol provides a step-by-step method for dissolving this compound by adjusting the pH of the aqueous buffer.

Materials:

  • Lyophilized this compound peptide

  • Sterile, purified water

  • 0.1 M Hydrochloric Acid (HCl) or 10% Acetic Acid

  • 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Ammonium Bicarbonate

  • Calibrated pH meter

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Initial Dispensing: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Initial Solvent Addition: Add a small amount of sterile, purified water to the peptide to create a slurry. Do not expect it to fully dissolve at this stage.

  • pH Adjustment (Acidic):

    • While stirring, add the acidic solution (0.1 M HCl or 10% acetic acid) dropwise to the peptide slurry.

    • Monitor the pH and continue adding acid until the peptide fully dissolves. This is expected to occur at a pH significantly lower than neutral.

    • Once dissolved, you can adjust the pH back towards your desired experimental pH with a basic solution, but be cautious as the peptide may precipitate if you get too close to its pI.

  • pH Adjustment (Basic):

    • Alternatively, while stirring, add the basic solution (0.1 M NaOH or 0.1 M ammonium bicarbonate) dropwise to the peptide slurry.

    • Continue adding the basic solution until the peptide is fully dissolved.

    • The pH can then be carefully adjusted towards your experimental pH with an acidic solution.

  • Final Steps:

    • Once the peptide is dissolved at the desired pH and concentration, it is good practice to centrifuge the solution to remove any remaining micro-aggregates before use.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Start: Lyophilized This compound water Attempt to dissolve in neutral aqueous buffer (e.g., Water, PBS) start->water dissolved1 Is it fully dissolved? water->dissolved1 success Solution Ready for Use dissolved1->success Yes ph_adjust Adjust pH (Acidic or Basic) dissolved1->ph_adjust No dissolved2 Is it fully dissolved? ph_adjust->dissolved2 dissolved2->success Yes cosolvent Use Organic Co-solvent (e.g., DMSO, DMF) dissolved2->cosolvent No dissolved3 Is it fully dissolved? cosolvent->dissolved3 dissolved3->success Yes strong_solubilize Consider Stronger Solubilizing Agents (e.g., Guanidine-HCl, Urea) or Reduce Final Concentration dissolved3->strong_solubilize No

Caption: Troubleshooting workflow for dissolving this compound.

References

Troubleshooting low yield in H-Gly-Gly-Phe-OH solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of H-Gly-Gly-Phe-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm experiencing a significantly low yield of this compound after cleavage from the resin. What are the most likely causes?

Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors throughout the synthesis process. For the this compound sequence, the most common culprits are:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from coupling, leading to truncated sequences.[1][2] This is a frequent issue in SPPS that can lead to difficult purifications.[2]

  • Poor Coupling Efficiency: The formation of the amide bond between the activated amino acid and the N-terminal amine of the resin-bound peptide may be inefficient. This results in deletion sequences where an amino acid is missing. Factors like steric hindrance, improper activation, or aggregation can contribute to this.[3][4]

  • Peptide Aggregation: The growing this compound chain, particularly due to the glycine (B1666218) residues, can aggregate on the solid support.[5][6][7] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[8]

  • Diketopiperazine Formation: The Gly-Gly sequence is particularly susceptible to intramolecular cyclization after the deprotection of the second glycine residue to form a diketopiperazine. This cleaves the dipeptide from the resin, resulting in a significant loss of yield.[9][10]

  • Issues with Resin Cleavage and Final Deprotection: The final step of cleaving the peptide from the resin and removing side-chain protecting groups might be incomplete, leaving a portion of the desired product still attached to the solid support or with lingering protecting groups.

Q2: How can I diagnose the specific cause of my low yield?

A systematic approach to troubleshooting is crucial. Here are key diagnostic steps:

  • Monitor Each Step: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after each deprotection and coupling step.[2] A positive Kaiser test (blue/purple beads) after deprotection indicates successful Fmoc removal, while a negative test (yellow beads) after coupling suggests a complete reaction.

  • Analyze Intermediates: If possible, perform a test cleavage of a small amount of resin-bound peptide at different stages of the synthesis. Analyze the cleaved products by HPLC and Mass Spectrometry to identify the presence of truncated or deletion sequences.

  • Review Your Protocol and Reagents: Double-check the concentrations and quality of all reagents, including the amino acids, coupling reagents, and solvents. Ensure that the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh.[1]

Below is a troubleshooting workflow to help identify the root cause of low yield:

G start Low Yield of this compound check_monitoring Were deprotection and coupling reactions monitored (e.g., Kaiser test)? start->check_monitoring analyze_cleaved Analyze crude peptide by HPLC/Mass Spectrometry start->analyze_cleaved check_reagents Review reagent quality and protocol parameters start->check_reagents no_monitoring No check_monitoring->no_monitoring No yes_monitoring Yes check_monitoring->yes_monitoring Yes hplc_results Examine HPLC/MS data for truncated or deletion sequences analyze_cleaved->hplc_results reagent_issues Identify any deviations or degraded reagents check_reagents->reagent_issues implement_monitoring Implement in-process monitoring (Kaiser test) for future syntheses no_monitoring->implement_monitoring monitoring_results What were the monitoring results? yes_monitoring->monitoring_results deprotection_fail Incomplete Deprotection: Deprotection test failed (e.g., yellow beads after deprotection) monitoring_results->deprotection_fail Deprotection Failure coupling_fail Incomplete Coupling: Coupling test failed (e.g., blue beads after coupling) monitoring_results->coupling_fail Coupling Failure dkp_formation Diketopiperazine Formation: Major peak corresponding to cyclo(Gly-Gly) or loss of peptide after second Gly coupling hplc_results->dkp_formation aggregation Aggregation: Slow or incomplete reactions, resing clumping hplc_results->aggregation

Caption: Troubleshooting workflow for low peptide yield.
Q3: My Kaiser test indicates incomplete Fmoc deprotection. What should I do?

Incomplete deprotection is a common hurdle.[1][2] Here are some solutions:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. A standard protocol might involve two treatments (e.g., 5 minutes followed by 15 minutes).[11] Consider extending the second treatment.

  • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for difficult sequences, increasing the concentration to 30-50% can be beneficial.[12]

  • Use a Stronger Base: For particularly stubborn Fmoc removal, adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can significantly enhance deprotection efficiency.[13]

  • Ensure Reagent Quality: Piperidine can degrade over time. Always use freshly prepared deprotection solution.

Table 1: Recommended Fmoc Deprotection Conditions

ConditionStandard ProtocolTroubleshooting Protocol 1Troubleshooting Protocol 2
Reagent 20% Piperidine in DMF20% Piperidine, 2% DBU in DMF50% Piperidine in DMF
Treatment 1 5 minutes5 minutes10 minutes
Treatment 2 15 minutes20 minutes20 minutes
Monitoring Kaiser TestKaiser TestKaiser Test
Q4: I suspect poor coupling efficiency is the problem. How can I improve it?

Optimizing the coupling step is critical for a high-yield synthesis.

  • Double Couple: Perform the coupling reaction twice. After the first coupling and subsequent washes, repeat the coupling step with a fresh solution of activated amino acid before proceeding to the deprotection of the newly added residue.[4]

  • Change Coupling Reagents: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium-based reagent such as HBTU, HATU, or HCTU can improve efficiency, especially for sterically hindered couplings.[4]

  • Increase Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[14] Increasing the equivalents of the activated amino acid relative to the resin loading is also a common strategy.

Table 2: Common Coupling Reagent Strategies

Coupling ReagentBaseStandard Equivalents (AA:Reagent:Base)Notes
DIC / HOBtDIPEA3 : 3 : 6Cost-effective, but can be slower.
HBTU / HOBtDIPEA3 : 3 : 6More efficient than DIC/HOBt.
HATU / HOAtDIPEA or Collidine3 : 3 : 6Highly efficient, recommended for difficult couplings. Reduces racemization.[4]
HCTUDIPEA3 : 3 : 6Very fast and efficient coupling.
Q5: The Gly-Gly sequence in my peptide is known to cause issues. How can I mitigate aggregation and diketopiperazine formation?

The Gly-Gly moiety presents unique challenges.

  • To Prevent Aggregation:

    • Use "Magic Mixture" Solvents: A solvent system of DCM/DMF/NMP (1:1:1) can help to disrupt aggregates.[7]

    • Incorporate Backbone Protection: Using Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH for one of the glycine residues can disrupt the hydrogen bonding network that leads to aggregation.[15]

  • To Prevent Diketopiperazine Formation:

    • Use a Dipeptide: Couple Fmoc-Gly-Gly-OH directly instead of adding the glycine residues sequentially. This bypasses the vulnerable dipeptide stage on the resin.[16]

    • Use 2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, allowing for milder cleavage conditions that can help to suppress diketopiperazine formation.[17]

    • Immediate Coupling after Deprotection: Do not delay the coupling of Phenylalanine after the deprotection of the second Glycine.

G cluster_synthesis This compound Synthesis Steps cluster_problem Problem Point cluster_pathways Competing Reactions phe 1. Couple Fmoc-Phe-OH to Resin deprotect_phe 2. Deprotect Phe phe->deprotect_phe couple_gly1 3. Couple Fmoc-Gly-OH deprotect_phe->couple_gly1 deprotect_gly1 4. Deprotect Gly-Phe-Resin couple_gly1->deprotect_gly1 vulnerable_step H-Gly-Phe-Resin (Free N-terminus) deprotect_gly1->vulnerable_step couple_gly2 5. Couple Fmoc-Gly-OH desired_path Desired Pathway: Coupling of next Fmoc-Gly-OH vulnerable_step->desired_path Successful Coupling dkp_path Side Reaction: Intramolecular Cyclization (Diketopiperazine Formation) vulnerable_step->dkp_path Yield Loss

Caption: Diketopiperazine formation pathway.

Detailed Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Free Amines

Objective: To qualitatively determine the presence of free primary amines on the resin.

Materials:

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) and place them in a test tube.

  • Wash the beads 3 times with ethanol to remove any residual DMF.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark Blue/Purple Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

  • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).

Protocol 2: Test Cleavage and Analysis

Objective: To analyze the peptide product at an intermediate stage of synthesis.

Materials:

  • Peptide-resin sample (approx. 20 mg).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[11]

  • Cold diethyl ether.

  • Centrifuge tubes.

  • HPLC and Mass Spectrometer.

Procedure:

  • Wash the resin sample with DCM and dry under vacuum.

  • Add 1 mL of the cleavage cocktail to the resin in a centrifuge tube.

  • Agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by RP-HPLC and Mass Spectrometry.

This guide provides a starting point for troubleshooting low-yield issues in this compound synthesis. For complex or persistent problems, a thorough review of literature specific to "difficult sequences" is recommended.[7][8]

References

Technical Support Center: Preventing Aggregation of Gly-Gly-Phe Peptides in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Gly-Gly-Phe peptides in solution.

Frequently Asked Questions (FAQs)

Q1: My Gly-Gly-Phe peptide solution is cloudy or has formed a precipitate. What is happening?

A1: Cloudiness or precipitation in your Gly-Gly-Phe solution is a strong indicator of peptide aggregation. This phenomenon is primarily driven by the hydrophobic nature of the phenylalanine (Phe) residue. The aromatic side chain of phenylalanine promotes intermolecular interactions, such as hydrophobic interactions and π-π stacking, leading to the self-assembly of peptide molecules into larger, insoluble aggregates.

Q2: What is the isoelectric point (pI) of Gly-Gly-Phe, and why is it important?

A2: The calculated isoelectric point (pI) of Gly-Gly-Phe is approximately 5.5 . The pI is the pH at which the peptide has a net neutral charge. At or near this pH, the electrostatic repulsion between peptide molecules is minimal, which significantly increases the likelihood of aggregation. Therefore, to maintain solubility, it is crucial to work with solutions where the pH is at least 1-2 units away from the pI.

Q3: What is the best starting solvent for dissolving my lyophilized Gly-Gly-Phe peptide?

A3: For a neutral peptide like Gly-Gly-Phe (pI ≈ 5.5), the initial approach should be to try dissolving it in sterile, purified water. If solubility is limited, using a small amount of an organic co-solvent is the recommended next step.

Q4: I dissolved the peptide in an organic solvent, but it crashed out when I added my aqueous buffer. What should I do?

A4: This is a common issue when working with hydrophobic peptides. The rapid change in solvent polarity causes the peptide to precipitate. To avoid this, add the aqueous buffer to the peptide/organic solvent solution very slowly, drop-by-drop, while continuously vortexing or stirring. If precipitation still occurs, it's possible the final concentration is too high for that specific aqueous/organic mixture.

Troubleshooting Guide: Resolving Gly-Gly-Phe Aggregation

This guide provides a systematic approach to troubleshoot and prevent Gly-Gly-Phe aggregation.

Problem: Lyophilized Gly-Gly-Phe powder does not dissolve in water.

Root Cause: The hydrophobic phenylalanine residue makes the peptide poorly soluble in neutral aqueous solutions. At a pH close to its pI (≈5.5), the peptide has minimal net charge, reducing electrostatic repulsion and favoring aggregation.

Solutions:

  • pH Adjustment:

    • Acidic pH: Add a small amount of a dilute acid (e.g., 10% acetic acid or 0.1% trifluoroacetic acid - TFA) to the solution. This will protonate the C-terminal carboxyl group, giving the peptide a net positive charge and increasing electrostatic repulsion.

    • Basic pH: Add a small amount of a dilute base (e.g., 0.1 M ammonium (B1175870) bicarbonate) to the solution. This will deprotonate the N-terminal amino group, resulting in a net negative charge and enhanced repulsion.

    • General Guideline: Aim for a pH that is at least 1-2 units below or above the pI of 5.5.

  • Use of Organic Co-solvents:

    • First, dissolve the peptide in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Once fully dissolved, slowly add your aqueous buffer to the peptide-organic solvent mixture while vortexing.[1]

    • Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.

Problem: Peptide solution becomes cloudy over time, even after initial dissolution.

Root Cause: The peptide is aggregating from a seemingly clear solution. This can be influenced by factors like concentration, temperature, and storage conditions.

Solutions:

  • Reduce Peptide Concentration: Work with the lowest feasible concentration for your experiment. Higher concentrations increase the probability of intermolecular interactions and aggregation.

  • Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. For experimental work, maintain a consistent and controlled temperature.

  • Incorporate Anti-Aggregation Additives: The use of excipients can help stabilize the peptide in its monomeric form. The effectiveness of these additives is peptide-dependent and may require optimization.

Quantitative Data on Anti-Aggregation Strategies

The following tables summarize common additives used to prevent peptide aggregation and analytical techniques to monitor it.

Table 1: Common Anti-Aggregation Additives

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Polyols Glycerol, Mannitol10-50% (v/v)Increase solvent viscosity and stabilize the peptide's native structure.
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize the peptide's conformation.
Amino Acids Arginine, Glycine (B1666218)50-250 mMCan reduce non-specific intermolecular interactions and aggregation.[2]
Detergents Tween® 20, Triton™ X-1000.01-0.1% (v/v)Can prevent hydrophobic aggregation at low concentrations.
Organic Solvents Dimethyl Sulfoxide (DMSO)<10% (v/v)Disrupt hydrophobic interactions.

Table 2: Analytical Techniques for Monitoring Aggregation

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of aggregates in solution.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Allows for the quantification of monomeric peptide versus soluble aggregates.
Thioflavin T (ThT) Fluorescence ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.A common method to detect the formation of amyloid-like fibrils.
Intrinsic Fluorescence Spectroscopy Monitors changes in the fluorescence of aromatic residues (like Phenylalanine).Changes in the local environment of Phe upon aggregation can alter its fluorescence properties.

Experimental Protocols

Protocol 1: General Solubilization of Gly-Gly-Phe
  • Bring the lyophilized Gly-Gly-Phe peptide to room temperature before opening the vial.

  • Attempt to dissolve a small, known amount of the peptide in sterile, purified water to the desired concentration. Vortex briefly.

  • If the peptide does not dissolve completely, proceed with one of the following options:

    • pH Adjustment:

      • For an acidic solution, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

      • For a basic solution, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

    • Organic Co-solvent:

      • Add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide and vortex until fully dissolved.

      • Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration. Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.

  • Once the peptide appears dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.

  • Carefully transfer the supernatant to a new tube. This is your stock solution.

  • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visualizations

Aggregation_Pathway Monomer Soluble Gly-Gly-Phe Monomers Oligomer Soluble Oligomers Monomer->Oligomer Hydrophobic Interactions (Phe-driven) Aggregate Insoluble Aggregates (Precipitate) Oligomer->Aggregate Further Self-Assembly

Caption: Aggregation pathway of Gly-Gly-Phe peptides in solution.

Troubleshooting_Workflow Start Lyophilized Gly-Gly-Phe Dissolve_Water Dissolve in Water Start->Dissolve_Water Check_Solubility Clear Solution? Dissolve_Water->Check_Solubility Success Stable Solution Check_Solubility->Success Yes Use_Cosolvent Use Minimal Organic Co-solvent (e.g., DMSO) Check_Solubility->Use_Cosolvent No Adjust_pH Adjust pH (away from pI ~5.5) Check_Solubility->Adjust_pH No Slow_Dilution Slowly Add Aqueous Buffer Use_Cosolvent->Slow_Dilution Adjust_pH->Dissolve_Water Check_Again Clear Solution? Slow_Dilution->Check_Again Check_Again->Success Yes Check_Again->Adjust_pH No

Caption: Troubleshooting workflow for dissolving Gly-Gly-Phe peptides.

References

Technical Support Center: Optimization of HPLC Conditions for H-Gly-Gly-Phe-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the tripeptide H-Gly-Gly-Phe-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the HPLC purification of this compound?

The most common method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on its hydrophobicity. The peptide is loaded onto a non-polar stationary phase (typically a C18 column) in a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) is then used to elute the bound components, with more hydrophobic molecules being retained longer on the column.[1][2]

Q2: What are the common impurities encountered during the purification of this compound?

Following solid-phase peptide synthesis (SPPS), crude peptide mixtures can contain a variety of impurities. These include truncated sequences (peptides missing one or more amino acids), deletion sequences (peptides with an amino acid missing from the middle), and incompletely deprotected peptides. Other potential impurities are by-products from the cleavage of protecting groups and scavengers used during synthesis.

Q3: Why is trifluoroacetic acid (TFA) typically used in the mobile phase for peptide purification?

Trifluoroacetic acid (TFA) serves as an ion-pairing agent in the mobile phase.[1] It forms a neutral ion pair with the charged residues of the peptide, which increases the peptide's hydrophobicity and its interaction with the stationary phase. This leads to improved peak shape, increased retention times, and better resolution of the target peptide from its impurities. The typical concentration of TFA used is 0.1% (v/v).[1][3]

Q4: How do I choose the appropriate HPLC column for purifying this compound?

For peptide purification, a C18 reversed-phase column is the most common choice.[3] Key parameters to consider when selecting a column include:

  • Pore Size: A pore size of 100-120 Å is generally suitable for small peptides like this compound.

  • Particle Size: Smaller particle sizes (e.g., 3-5 µm) provide higher resolution but also generate higher backpressure.

  • Column Dimensions: Analytical columns (e.g., 4.6 mm ID) are used for method development and purity analysis, while preparative columns (e.g., >10 mm ID) are used for purifying larger quantities of the peptide.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes and Solutions

Possible CauseRecommended Solution
Sub-optimal TFA Concentration Ensure a TFA concentration of 0.1% in both mobile phase A (aqueous) and B (organic). Inconsistent TFA concentration can lead to peak splitting or broadening. For some peptides, optimizing the TFA concentration between 0.05% and 0.25% may improve peak shape.[4]
Column Overload Reduce the amount of crude peptide injected onto the column. Exceeding the column's loading capacity is a common cause of peak distortion.
Sample Solubility Issues Ensure the crude peptide is fully dissolved in the initial mobile phase or a compatible solvent before injection. If the peptide precipitates on the column, it can cause peak tailing. Dissolving the sample in a small amount of DMSO before diluting with the mobile phase can sometimes help.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) or replace the column if necessary.
Problem 2: Poor Resolution of the Target Peptide from Impurities

Possible Causes and Solutions

Possible CauseRecommended Solution
Inappropriate Gradient Slope A steep gradient may not provide sufficient separation of closely eluting impurities. A shallower gradient will increase the run time but often significantly improves resolution.[1]
Incorrect Mobile Phase Composition While acetonitrile is the most common organic modifier, for some peptides, methanol (B129727) or isopropanol (B130326) may offer different selectivity and improve resolution.
Mobile Phase pH is Not Optimal The ionization state of the peptide and impurities can affect their retention. While TFA at 0.1% typically provides a pH of around 2, adjusting the pH with other acidic modifiers like formic acid might alter selectivity.
Column with Insufficient Theoretical Plates Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and generally improve resolution.
Problem 3: Target Peptide Elutes Too Early or Too Late

Possible Causes and Solutions

Possible CauseRecommended Solution
Peptide is Eluting in the Void Volume (Too Early) The initial percentage of the organic mobile phase may be too high, preventing the peptide from binding to the column. Decrease the initial percentage of mobile phase B. The sample should also be dissolved in a solvent with a low organic content.
Peptide is Strongly Retained (Eluting Too Late) The peptide is highly hydrophobic and requires a higher concentration of the organic mobile phase to elute. Increase the final percentage of mobile phase B in your gradient or increase the gradient slope.
Incorrect Column Chemistry For very hydrophilic peptides, a C18 column may not provide sufficient retention. Consider a column with a different stationary phase, such as C8 or C4.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Analysis of this compound

This protocol is for determining the purity of the crude or purified peptide.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm, 100 Å)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Sample: this compound dissolved in Mobile Phase A (approx. 1 mg/mL)

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject 10-20 µL of the sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm.

Data Presentation: Representative Analytical HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature Ambient (~25 °C)
Detection Wavelength 220 nm
Injection Volume 20 µL
Protocol 2: Preparative HPLC for Purification of this compound

This protocol is for purifying larger quantities of the crude peptide.

Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm, 100 Å)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Method Development (Analytical Scale): First, optimize the separation on an analytical scale to determine the approximate retention time of the target peptide.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase conditions determined from the analytical run.

  • Sample Loading: Dissolve the crude peptide in a small volume of Mobile Phase A and inject it onto the column.

  • Gradient Elution: Apply a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 30% B in the analytical run, a preparative gradient of 20-40% B over 40 minutes could be effective.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Data Presentation: Example Preparative HPLC Parameters

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-40% B over 40 min
Flow Rate 15.0 mL/min
Column Temperature Ambient (~25 °C)
Detection Wavelength 220 nm
Sample Loading Up to 100 mg (depending on column capacity)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect purity Purity Check by Analytical HPLC collect->purity pool Pool Pure Fractions purity->pool lyophilize Lyophilization pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_peak_shape Issue: Poor Peak Shape cluster_resolution Issue: Poor Resolution cluster_retention Issue: Incorrect Retention Time start Poor Chromatogram check_tfa Check TFA Concentration start->check_tfa Broad/Tailing Peaks reduce_load Reduce Sample Load start->reduce_load Broad/Tailing Peaks check_solubility Check Sample Solubility start->check_solubility Broad/Tailing Peaks shallow_gradient Use Shallower Gradient start->shallow_gradient Co-eluting Peaks change_solvent Try Different Organic Solvent start->change_solvent Co-eluting Peaks optimize_ph Optimize Mobile Phase pH start->optimize_ph Co-eluting Peaks adjust_initial_b Adjust Initial %B start->adjust_initial_b Elutes Too Early/Late adjust_final_b Adjust Final %B start->adjust_final_b Elutes Too Early/Late change_column Consider Different Column start->change_column Elutes Too Early/Late

Caption: Troubleshooting logic for common HPLC purification issues.

References

Strategies to prevent premature cleavage of Gly-Gly-Phe linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gly-Gly-Phe (GGF) and related peptide linkers used in antibody-drug conjugates (ADCs) and other drug delivery systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to premature linker cleavage.

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of ADCs utilizing Gly-Gly-Phe linkers.

Issue 1: Premature Payload Release Observed in Plasma Stability Assays

Possible Causes:

  • Non-specific enzymatic cleavage: While GGF-based linkers like GGFG are generally stable in human plasma, some plasma proteases may exhibit low-level activity, leading to premature payload release.[1] This can be more pronounced in plasma from preclinical species (e.g., mouse, rat) which may contain different enzymatic profiles.[2][3]

  • Linker modification or degradation: The chemical integrity of the linker may be compromised during synthesis, purification, or storage, making it more susceptible to cleavage.

  • Hydrophobicity of the ADC: Highly hydrophobic payloads can lead to ADC aggregation, which may result in faster clearance and apparent instability.[4][5]

Troubleshooting Steps:

  • Confirm Species-Specific Plasma Stability: Conduct in vitro plasma stability assays using plasma from all relevant species (human, monkey, rat, mouse) for your preclinical and clinical studies.[4]

  • Inhibitor Cocktail Analysis: Repeat the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail to determine if the cleavage is enzyme-mediated.

  • Linker Sequence Optimization:

    • Extend the peptide sequence: Tetrapeptide linkers, such as Gly-Gly-Phe-Gly (GGFG), have demonstrated greater stability in blood circulation compared to dipeptide linkers.[5][]

    • Introduce hydrophilic spacers: Incorporating elements like polyethylene (B3416737) glycol (PEG) can shield the linker from enzymatic degradation and improve solubility.[4]

  • Characterize ADC Quality: Use techniques like size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to assess for aggregation and other impurities in your ADC preparation.

Issue 2: Inconsistent Results Between Different ADC Batches

Possible Causes:

  • Variation in Drug-to-Antibody Ratio (DAR): Inconsistent conjugation conditions can lead to batch-to-batch variability in DAR, which can affect the overall hydrophobicity and stability of the ADC.

  • Conjugation Site Variability: The specific site of linker-payload conjugation on the antibody can influence linker stability. More solvent-exposed linkers may be more susceptible to premature cleavage.[3]

  • Oxidation or Isomerization: The peptide linker itself or adjacent amino acids on the antibody could undergo chemical modifications during manufacturing or storage.

Troubleshooting Steps:

  • Strict Control of Conjugation Chemistry: Optimize and standardize conjugation conditions to ensure a consistent DAR. Aim for a DAR of 2-4 to balance efficacy and avoid potential toxicity and clearance issues associated with high DARs.[]

  • Site-Specific Conjugation: If possible, employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR and predictable stability.

  • Comprehensive Analytical Characterization: Implement a robust analytical panel to characterize each batch, including mass spectrometry to confirm the integrity of the linker and payload, and peptide mapping to verify conjugation sites.

  • Forced Degradation Studies: Subject the ADC to stress conditions (e.g., elevated temperature, extreme pH) to identify potential degradation pathways and inform formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cleavage for Gly-Gly-Phe linkers?

A1: Gly-Gly-Phe and related peptide linkers are primarily designed to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are highly expressed in the lysosomes of tumor cells.[1][3] Upon internalization of the ADC into the target cell, the linker is exposed to these enzymes in the acidic environment of the lysosome, leading to the release of the cytotoxic payload.[1][8]

Q2: How does the Gly-Gly-Phe-Gly (GGFG) linker compare to the Val-Cit linker in terms of stability?

A2: The GGFG tetrapeptide linker is generally considered to have greater stability in the bloodstream compared to dipeptide linkers like Val-Cit (VC).[1][] While VC linkers are effective, they have shown susceptibility to premature cleavage by certain enzymes present in rodent plasma (like carboxylesterase 1C) and by human neutrophil elastase, which can complicate preclinical evaluation and contribute to off-target toxicity.[2][9][10] The GGFG linker offers a more stable profile in circulation, minimizing unintended payload release.[1]

Q3: Can the hydrophobicity of the payload affect the stability of the GGF linker?

A3: Yes, a highly hydrophobic payload can indirectly affect the perceived stability of the ADC. Increased hydrophobicity can lead to aggregation, which in turn can result in rapid clearance from circulation.[4][5] This is not a direct cleavage of the linker but can be misinterpreted as instability. To mitigate this, incorporating hydrophilic spacers (e.g., PEG) into the linker design can be beneficial.[4][]

Q4: What are the key advantages of using a GGF-based linker in an ADC?

A4: The main advantages include:

  • High plasma stability: GGFG linkers are known for their stability in circulation, which minimizes premature drug release and associated off-target toxicity.[1][]

  • Efficient enzymatic cleavage: They are effectively cleaved by lysosomal proteases like cathepsins, ensuring targeted payload release within tumor cells.[1]

  • Proven clinical success: The GGFG linker is used in the FDA-approved and commercially successful ADC, Enhertu (trastuzumab deruxtecan).[5][]

Q5: What is a "self-immolative" spacer and how is it relevant to GGF linkers?

A5: A self-immolative spacer is a chemical moiety that is connected to the peptide sequence and the payload. After the peptide sequence (e.g., GGF) is cleaved by an enzyme, the spacer undergoes a spontaneous electronic cascade reaction to release the unmodified, active payload.[3][] This is crucial because any residual part of the linker attached to the payload could hinder its therapeutic activity. The para-aminobenzyl carbamate (B1207046) (PABC) spacer is a common example used with peptide linkers.[3]

Data and Protocols

Table 1: Comparative Stability of Peptide Linkers
Linker TypePrimary Cleavage EnzymeRelative Plasma Stability (Human)Susceptibility to Premature Cleavage in Rodent Plasma
Gly-Gly-Phe-Gly Cathepsin L/B[1]High[1][]Low
Val-Cit Cathepsin B[3][]Moderate-High[3]High (by Carboxylesterase 1C)[2][9]
Phe-Lys Cathepsin B[3]Moderate[3]Moderate-High
Acid-cleavable (Hydrazone) Low pH (Endosome/Lysosome)VariableNot enzyme-dependent, but can be unstable at physiological pH[3]

Note: This table provides a qualitative summary based on published literature. Actual stability can vary depending on the full ADC construct, including the antibody, payload, and conjugation site.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC with a Gly-Gly-Phe linker in plasma from different species and determine the rate of premature payload release.

Materials:

  • ADC construct with GGF linker

  • Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Cold acetonitrile (B52724) with an internal standard for protein precipitation

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Pre-warm plasma and ADC stock solution to 37°C.

  • Incubation: Spike the ADC into the plasma of each species at a final concentration of 100 µg/mL. Gently mix and place in a 37°C incubator.

  • Time Points: Withdraw aliquots (e.g., 50 µL) at specified time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).

  • Quenching and Protein Precipitation: Immediately quench the reaction by adding the plasma aliquot to 3-4 volumes of cold acetonitrile containing an internal standard. Vortex vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Calculate the percentage of released payload at each time point relative to the initial total conjugated payload. Plot the percentage of intact ADC remaining over time to determine the half-life (t½) in plasma for each species.

Visualizations

Linker_Cleavage_Pathway cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Tumor Cell) ADC ADC in Circulation (GGF Linker Intact) Endosome Endosome (pH 6.0-6.5) ADC->Endosome 1. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 2. Trafficking Payload Active Payload Released Lysosome->Payload 3. Enzymatic Cleavage (Cathepsins B/L) Cell_Death Apoptosis Payload->Cell_Death 4. Cytotoxicity

Caption: Intracellular cleavage pathway of a GGF-linked ADC.

Troubleshooting_Workflow Start Issue: Premature Payload Release Plasma_Assay Conduct Multi-Species Plasma Stability Assay Start->Plasma_Assay Cleavage_Observed Premature Cleavage Confirmed? Plasma_Assay->Cleavage_Observed Inhibitor_Assay Run Assay with Protease Inhibitors Cleavage_Observed->Inhibitor_Assay Yes No_Cleavage Monitor for Other Degradation Pathways Cleavage_Observed->No_Cleavage No Enzymatic Is Cleavage Enzymatic? Inhibitor_Assay->Enzymatic Modify_Linker Modify Linker: - Extend Sequence (e.g., GGFG) - Add Hydrophilic Spacer Enzymatic->Modify_Linker Yes Check_Purity Check ADC Quality: - Aggregation (SEC) - Purity (HIC/RP-HPLC) Enzymatic->Check_Purity No (Chemical Instability) End Optimized ADC Modify_Linker->End Check_Purity->End No_Cleavage->End

Caption: Troubleshooting workflow for premature payload release.

References

How to minimize racemization during H-Gly-Gly-Phe-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the tripeptide H-Gly-Gly-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the loss of stereochemical integrity at the chiral center of an amino acid, leading to a mixture of L- and D-enantiomers. During the synthesis of this compound, the phenylalanine (Phe) residue is particularly susceptible to racemization when its carboxyl group is activated for coupling to the incoming amino acid (in solution phase) or when it is the C-terminal residue of a dipeptide fragment (Fmoc-Gly-Phe-OH) being coupled to Glycine. This results in the formation of the diastereomeric impurity H-Gly-Gly-D-Phe-OH, which can be difficult to separate and may alter the biological activity of the final peptide.

Q2: What are the primary mechanisms of racemization for the Phenylalanine residue?

A2: The two main pathways for racemization during the coupling of the Phenylalanine residue are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected Phenylalanine can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated Phenylalanine residue to form an enolate, which is achiral. Subsequent reprotonation can occur from either face, leading to a mixture of L and D isomers.[2]

Q3: Which step in the synthesis of this compound is most prone to racemization?

A3: The coupling step involving the activation of the carboxyl group of Phenylalanine is the most critical for racemization. In a stepwise solid-phase peptide synthesis (SPPS), this occurs when coupling Fmoc-Phe-OH to the resin-bound Glycine. In a fragment condensation approach, it would be the activation of an Fmoc-Gly-Gly-Phe-OH fragment. The presence of activating agents and bases creates the conditions for racemization to occur.

Q4: How does the choice of coupling reagent affect racemization of Phenylalanine?

A4: The coupling reagent is a critical factor. Onium salts (e.g., HBTU, HATU, HCTU, COMU) are generally preferred as they form active esters in situ that are less prone to racemization than the intermediates formed by carbodiimides (e.g., DIC, DCC) alone.[1] When using carbodiimides, the addition of racemization-suppressing additives is essential.[1]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and OxymaPure are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[3] They react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to cyclizing into an oxazolone, thereby reducing the risk of racemization.[1] HOAt and OxymaPure are generally considered more effective than HOBt at suppressing racemization.[1]

Troubleshooting Guide

Issue: High levels of H-Gly-Gly-D-Phe-OH diastereomer detected by HPLC.

This guide will help you troubleshoot and minimize racemization during the synthesis of this compound.

Evaluation of Coupling Reagents and Additives

The choice of coupling methodology is the most critical factor in controlling racemization.

  • Recommended Action:

    • If using a carbodiimide like DIC, ensure the presence of a racemization-suppressing additive. Consider switching from HOBt to the more effective HOAt or OxymaPure.

    • For particularly problematic couplings, switching to an onium salt-based reagent like HATU or COMU is highly recommended. COMU, in particular, has shown excellent results in minimizing racemization.[4]

Assessment of the Base

The base used for neutralizing the amino acid salt and during the coupling reaction significantly influences the extent of racemization.

  • Recommended Action:

    • Avoid strong, unhindered bases.

    • Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is generally preferred over N,N-diisopropylethylamine (DIPEA). For very sensitive couplings, a highly hindered base like 2,4,6-collidine (TMP) can be beneficial.[5]

    • Use the minimum amount of base necessary. Typically, one equivalent for neutralization and one for the coupling agent (if required) is sufficient. Excess base will promote racemization.

Optimization of Reaction Conditions

Temperature and reaction time can impact the level of racemization.

  • Recommended Action:

    • Perform the coupling at a lower temperature. Running the reaction at 0°C can significantly reduce the rate of racemization.

    • Minimize the pre-activation and coupling times. Long reaction times increase the exposure of the activated amino acid to basic conditions, leading to more racemization. Monitor the reaction progress to determine the optimal coupling time.

Solvent Selection

The polarity of the solvent can influence the rate of racemization.

  • Recommended Action:

    • While DMF is a common solvent for peptide synthesis, for couplings prone to racemization, consider using a less polar solvent like dichloromethane (B109758) (DCM) or a mixture of DCM/DMF.[6]

Data Presentation

The following tables summarize quantitative data on the effect of various reagents on racemization, based on model peptides containing Phenylalanine.

Table 1: Effect of Coupling Additives on Racemization of a Phe-containing Peptide Fragment

Model Reaction: Coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF using DIC.

AdditiveCoupling Reagent% D-Isomer Formation
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

(Data adapted from a representative study on peptide coupling.[1])

Table 2: Influence of Base on Racemization during Fmoc-Phg-OH Coupling (a Phenylalanine analog)

Model System: Coupling of Fmoc-Phg-OH using HATU in DMF.

BasepKa% Correct Diastereomer
DIPEA10.1~80%
NMM7.38~88%
TMP7.43~93%

(Data adapted from a study on Phenylglycine racemization, which serves as a useful model for Phenylalanine.[5])

Experimental Protocols

Protocol 1: Low-Racemization Solid-Phase Synthesis of this compound

This protocol is designed for a 0.1 mmol synthesis scale using Fmoc chemistry.

Materials:

  • Fmoc-Gly-Wang resin (or similar)

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Coupling Reagent: HATU

  • Additive: (Not required with HATU)

  • Base: N-methylmorpholine (NMM)

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and agitate for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the second Glycine:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and NMM (6 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin as in step 2.

    • Confirm completion with a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Low-Racemization Coupling of Fmoc-Phe-OH:

    • Cool the reaction vessel to 0°C.

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 eq) and HATU (2.9 eq) in cold DMF.

    • Add NMM (6 eq) to the mixture and pre-activate for 2 minutes at 0°C.

    • Add the cold, activated amino acid solution to the resin.

    • Agitate the mixture at 0°C for 2-4 hours.

    • Wash the resin with cold DMF, followed by room temperature DMF and DCM washes.

    • Confirm completion with a Kaiser test.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal of Phenylalanine.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under nitrogen.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.[7]

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the purity and identity by HPLC and mass spectrometry. Assess the level of racemization using chiral HPLC or an appropriate analytical method.

Visualizations

Below are diagrams illustrating key concepts and workflows for minimizing racemization.

RacemizationMechanism cluster_activation Activation Step cluster_pathways Racemization Pathways Fmoc_Phe_OH Fmoc-Phe-OH Activated_Phe Activated Fmoc-Phe* Fmoc_Phe_OH->Activated_Phe Coupling Reagent + Base Oxazolone Oxazolone Intermediate Activated_Phe->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_Phe->Enolate Direct α-H Abstraction (Base) Desired_Peptide Desired L-Peptide Activated_Phe->Desired_Peptide Coupling with H-Gly-Gly-Resin Racemized_Product Fmoc-D-Phe* Oxazolone->Racemized_Product Base-catalyzed Tautomerization Enolate->Racemized_Product Reprotonation

Caption: Primary mechanisms of racemization during the activation of Fmoc-Phe-OH.

TroubleshootingWorkflow Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Base Step 2: Assess Base Reagent->Base Use Onium Salt (HATU/COMU) + Additive (HOAt/Oxyma) Conditions Step 3: Optimize Conditions Base->Conditions Use Weaker/Hindered Base (NMM/TMP) Minimize Stoichiometry Solvent Step 4: Change Solvent Conditions->Solvent Lower Temperature (0°C) Reduce Coupling Time End Racemization Minimized Solvent->End Use Less Polar Solvent (DCM)

Caption: Troubleshooting workflow for minimizing racemization in peptide synthesis.

References

Technical Support Center: Improving the Stability of H-Gly-Gly-Phe-OH in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the tripeptide H-Gly-Gly-Phe-OH in biological media.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Question 1: My this compound appears to be rapidly degrading in my cell culture medium. How can I confirm this and what are the likely causes?

Answer: Rapid degradation in cell culture is a common issue for small peptides. To confirm and understand the degradation, you should:

  • Confirm Degradation:

    • Time-Course Analysis: Perform a time-course study by incubating this compound in your cell culture medium (with and without cells) and analyze samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the intact peptide over time confirms degradation.

    • Identify Metabolites: Use LC-MS to identify the degradation products. Common metabolites would include Gly-Phe-OH, Gly-Gly, and individual amino acids (Glycine, Phenylalanine), which can indicate the types of enzymes responsible.

  • Likely Causes:

    • Serum Proteases: If your medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), it is a major source of proteases and peptidases that can degrade the peptide.

    • Cellular Ectoenzymes: Cells themselves can express membrane-bound proteases (ectoenzymes) that degrade peptides in the extracellular space.

    • Released Intracellular Enzymes: Stressed or dying cells can release intracellular enzymes into the medium, contributing to degradation.

Solutions:

  • Use serum-free media if your experimental design allows.

  • Heat-inactivate the serum to denature some of the proteases (though this may not eliminate all enzymatic activity).

  • Incorporate a broad-spectrum protease inhibitor cocktail into your medium, but be aware of potential off-target effects on your cells.

Question 2: I am seeing multiple degradation peaks in my HPLC/LC-MS analysis of this compound incubated in plasma. What enzymes are likely responsible?

Answer: The presence of multiple degradation products suggests cleavage at different positions by various plasma enzymes. The primary suspects for a simple tripeptide like this compound are:

  • Aminopeptidases: These enzymes cleave the N-terminal amino acid. This would result in the formation of Glycine (B1666218) and the dipeptide Gly-Phe-OH.

  • Carboxypeptidases: These enzymes cleave the C-terminal amino acid, leading to the formation of Phenylalanine and the dipeptide H-Gly-Gly-OH.[1]

  • Dipeptidyl Peptidases: These enzymes can cleave dipeptides from the N-terminus.

The diagram below illustrates the probable enzymatic cleavage sites on this compound.

cluster_peptide This compound Degradation Pathway cluster_enzymes Cleaving Enzymes P1 H-Gly- P2 Gly- P3 Phe-OH aminopeptidase Aminopeptidase aminopeptidase->P1 Cleaves N-terminal Gly carboxypeptidase Carboxypeptidase carboxypeptidase->P3 Cleaves C-terminal Phe cathepsinB Cathepsin B (endopeptidase) cathepsinB->P2 Cleaves internal peptide bond (e.g., in lysosomes)

Figure 1: Potential enzymatic cleavage sites on this compound.

Question 3: My attempts to stabilize this compound with a C-terminal modification did not significantly improve its stability in serum. Why might this be?

Answer: While C-terminal modifications (e.g., amidation) are a valid strategy to block carboxypeptidases, their lack of efficacy in your experiment suggests that the primary route of degradation in serum is likely not from the C-terminus. The most probable reason is that aminopeptidases are the dominant enzymes degrading your peptide in serum. These enzymes cleave the peptide from the N-terminus, and a C-terminal modification would offer no protection against them.

Troubleshooting Steps:

  • Analyze Degradation Products: Use LC-MS to confirm the identity of the major degradation products. If you primarily see Gly-Phe-OH, this confirms N-terminal cleavage.

  • Implement N-Terminal Protection: Synthesize an analog with an N-terminal modification, such as acetylation (Ac-Gly-Gly-Phe-OH) or PEGylation.

  • Combine Modifications: For maximum stability, consider a doubly modified peptide with both N-terminal and C-terminal protection.

Frequently Asked Questions (FAQs)

Question 1: What is the typical stability of a short, unmodified peptide like this compound in biological fluids like plasma or serum?

Answer: Unmodified linear tripeptides like this compound generally have very short half-lives in biological fluids, often in the range of minutes.[2] This is due to their susceptibility to rapid degradation by various proteases and peptidases present in plasma and serum.[2] Their small size also makes them prone to rapid renal clearance from the body.

Question 2: What are the most effective chemical modification strategies to improve the stability of this compound?

Answer: Several effective strategies can be employed to enhance the stability of this compound. The choice of strategy depends on the desired half-life, the biological application, and the potential impact on the peptide's activity.

  • N- and C-Terminal Modifications: Capping the ends of the peptide is a fundamental strategy.

    • N-terminal acetylation (Ac-): Blocks aminopeptidases.

    • C-terminal amidation (-NH2): Blocks carboxypeptidases.

  • Substitution with D-Amino Acids: Replacing one or more of the L-amino acids with their D-isomers makes the peptide bond resistant to cleavage by standard proteases.[3][4] This can dramatically increase the half-life.

  • N-methylation: Methylating the nitrogen atom of a peptide bond can provide steric hindrance, preventing protease binding and cleavage.[5]

  • Cyclization: Converting the linear peptide into a cyclic structure can enhance stability by making the peptide backbone less accessible to proteases.[6]

  • PEGylation: Attaching a polyethylene (B3416737) glycol (PEG) chain increases the peptide's size, which can shield it from enzymatic degradation and reduce renal clearance.

Peptide Analog Modification Strategy Illustrative Half-life in Plasma (t½) Rationale for Stability Increase
This compoundUnmodified (Native)~ 2-10 minutesHighly susceptible to amino- and carboxypeptidases.
Ac-Gly-Gly-Phe-NH₂N- and C-terminal Capping~ 30-60 minutesBlocks exopeptidases from both ends.
H-Gly-Gly-(D-Phe)-OHD-Amino Acid SubstitutionSeveral hoursD-amino acid resists cleavage by most proteases.
H-(N-Me)Gly-Gly-Phe-OHN-methylationSeveral hoursSteric hindrance at the peptide bond prevents enzyme access.
cyclo(Gly-Gly-Phe)Cyclization> 24 hoursConformational rigidity and lack of termini reduce protease accessibility.

Question 3: How can I determine the stability of my modified this compound analog in a lysosomal environment?

Answer: Since this compound is a known substrate for lysosomal enzymes like cathepsin B, assessing stability in this environment is crucial, especially for applications involving intracellular delivery. You can perform an in vitro lysosomal degradation assay.

This involves incubating your peptide with isolated lysosomes or a lysosomal enzyme cocktail at an acidic pH (typically pH 4.5-5.5) that mimics the lysosomal environment. Samples are taken at different time points and analyzed by HPLC or LC-MS to quantify the remaining intact peptide. A detailed protocol is provided in the "Experimental Protocols" section below.

The following diagram outlines a general workflow for assessing peptide stability.

cluster_workflow Peptide Stability Assay Workflow start Prepare Peptide Stock Solution incubate Incubate peptide in biological matrix (e.g., plasma) at 37°C start->incubate sample Collect aliquots at various time points (t=0, 1, 2, 4, 8, 24h) incubate->sample quench Quench enzymatic reaction (e.g., with acid or organic solvent) sample->quench precipitate Precipitate proteins quench->precipitate analyze Analyze supernatant by HPLC or LC-MS precipitate->analyze calculate Calculate percentage of intact peptide and determine half-life analyze->calculate start Is this compound the active therapeutic agent? linker Is the peptide a linker designed for cleavage? start->linker No systemic Systemic (long-acting) application? start->systemic Yes mod_linker Optimize for selective cleavage: - Modify flanking residues to tune cleavage by target enzyme (e.g., Cathepsin B) linker->mod_linker Yes, needs optimization mod_none Maintain native sequence for efficient enzymatic cleavage. linker->mod_none No, cleavage is efficient mod_subtle Use subtle modifications: - Terminal capping - Single D-amino acid substitution away from binding site systemic->mod_subtle No (local/short-acting) mod_major Use major modifications: - Cyclization - PEGylation - Multiple D-amino acid substitutions systemic->mod_major Yes

References

Technical Support Center: H-Gly-Gly-Phe-OH Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of the tripeptide H-Gly-Gly-Phe-OH. The following sections offer solutions to common issues in a question-and-answer format, supplemented with key data, experimental protocols, and visual guides.

Expected Mass-to-Charge Ratios for this compound

The molecular formula for this compound is C13H17N3O4, with a monoisotopic molecular weight of 279.1219 Da.[1] In positive ion mode electrospray ionization (ESI), the peptide is typically observed as a protonated molecule, [M+H]⁺, or as adducts with alkali metals.

Table 1: Theoretical m/z Values for [M+H]⁺ and Common Adducts of this compound

Ion TypeFormulaTheoretical m/z
Protonated Molecule[C13H18N3O4]⁺280.1297
Sodium Adduct[C13H17N3O4Na]⁺302.1117
Potassium Adduct[C13H17N3O4K]⁺318.0856

Expected Fragmentation Pattern of this compound

Under typical low-energy Collision-Induced Dissociation (CID), the protonated precursor ion of this compound ([M+H]⁺) is expected to fragment primarily at the peptide bonds. This process generates a series of b- and y-ions.[2][3]

Table 2: Theoretical m/z Values for Key Fragment Ions of this compound

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
b-ions
b₁Gly58.0293
b₂Gly-Gly115.0508
y-ions
y₁Phe166.0868
y₂Gly-Phe223.1083

The following diagram illustrates the primary cleavage sites along the peptide backbone that produce the b- and y-ion series.

G Fragmentation of this compound cluster_peptide This compound cluster_b_ions b-ions (N-terminal) cluster_y_ions y-ions (C-terminal) H H₂N Gly1 Gly H->Gly1 Gly2 Gly Gly1->Gly2 b1 b₁ Gly1->b1 Gly2->Gly1 Phe Phe Gly2->Phe Gly2->Phe b2 b₂ Gly2->b2 y2 y₂ Gly2->y2 OH COOH Phe->OH y1 y₁ Phe->y1

Caption: Cleavage sites for b and y ions in this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my mass spectrum dominated by the precursor ion (~280.13 m/z) with little to no fragmentation?

A1: This indicates that the precursor ions are not being sufficiently energized to fragment. This can be due to several factors:

  • Insufficient Collision Energy: The applied collision energy (CE) may be too low for this specific peptide. For small peptides, a collision energy in the range of 10-30 eV is a good starting point.[4]

  • Formation of Metal Adducts: The peptide may have formed adducts with sodium ([M+Na]⁺ at ~302.11 m/z) or potassium ([M+K]⁺ at ~318.09 m/z). These adducts are often more stable and require higher collision energy to fragment.

  • Instrument Settings: The activation time or pressure of the collision gas in the collision cell might be suboptimal.

Troubleshooting Steps:

  • Optimize Collision Energy: Instead of a single CE value, perform a stepped or ramped collision energy experiment (e.g., from 10-40 eV) to find the optimal setting where the precursor ion is diminished and fragment ions are most abundant.

  • Verify Precursor m/z: Confirm that you are targeting the protonated species (~280.13 m/z) and not a sodium or potassium adduct. If adducts are dominant, consider improving sample cleanup to remove salt contamination.

  • Check Instrument Parameters: Consult your instrument's manual to optimize activation time and collision gas pressure for peptide fragmentation.

Q2: I am observing unexpected peaks in my spectrum that are not the precursor, adducts, or expected fragments.

A2: These peaks could be due to contaminants in your sample or from the LC-MS system.

  • Sample Contamination: Salts, detergents, and polymers (like polyethylene (B3416737) glycol - PEG) are common contaminants that can interfere with the analysis.[5] Ensure high-purity solvents and reagents are used for sample preparation.

  • System Contamination: Previous samples or mobile phase contaminants can lead to background noise.

Troubleshooting Steps:

  • Sample Cleanup: Use appropriate sample cleanup procedures like solid-phase extraction (SPE) with C18 cartridges to remove salts and other contaminants.

  • Run a Blank: Inject a solvent blank to check for system contamination. If significant peaks are observed, clean the LC system and mass spectrometer ion source.

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

Q3: The signal intensity of my peptide is very low.

A3: Low signal intensity can be caused by several factors ranging from sample preparation to instrument settings.

  • Poor Ionization: The peptide may not be ionizing efficiently. Ensure the mobile phase contains an appropriate acid (e.g., 0.1% formic acid) to promote protonation.

  • Sample Loss during Preparation: Peptides can adhere to plastic surfaces. Use low-binding tubes and pipette tips.

  • Low Sample Concentration: The concentration of the peptide may be too low for detection.

  • Instrument Sensitivity: The mass spectrometer may not be sensitive enough or may require calibration.

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure the pH of the mobile phase is low enough to protonate the peptide.

  • Improve Sample Handling: Use appropriate labware to minimize sample loss.

  • Concentrate the Sample: If the concentration is low, consider concentrating the sample before analysis.

  • Calibrate the Instrument: Regularly calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

Q4: I am not observing the expected b- or y-ions, or the fragmentation pattern is unusual.

A4: The fragmentation pattern can be influenced by the peptide sequence and the instrument settings.

  • "Proline Effect": While not present in this peptide, peptides containing proline can exhibit unique fragmentation patterns.

  • Charge State: The charge state of the precursor ion can influence which fragment ions are observed.

  • Collision Energy: As mentioned, the collision energy has a significant impact on the fragmentation pattern.[6][7]

Troubleshooting Steps:

  • Vary Collision Energy: Experiment with different collision energies to see how the fragmentation pattern changes.

  • Consider Different Fragmentation Techniques: If available on your instrument, techniques like Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can provide complementary fragmentation information.

Experimental Protocols

Protocol 1: Sample Preparation for Direct Infusion Mass Spectrometry
  • Reconstitute the Peptide: Dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.

  • Vortex and Centrifuge: Briefly vortex the sample and centrifuge to pellet any insoluble material.

  • Transfer to Autosampler Vial: Transfer the supernatant to an appropriate autosampler vial for analysis.

Protocol 2: Basic Mass Spectrometry Parameters for this compound Analysis
  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS1 Scan Range: m/z 100-500 to observe the precursor ion and potential adducts.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z ~280.13.

  • MS2 Fragmentation: Use Collision-Induced Dissociation (CID).

  • Collision Energy: Start with a normalized collision energy of 20-25 (this value is instrument-dependent and may require optimization).

  • MS2 Scan Range: m/z 50-300 to detect the expected b- and y-ions.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the mass spec analysis of this compound.

G start Start Analysis ms1 Acquire MS1 Spectrum start->ms1 check_precursor Precursor Ion at ~280.13 m/z Observed? ms1->check_precursor no_precursor No Precursor Ion check_precursor->no_precursor No precursor_present Precursor Ion Present check_precursor->precursor_present Yes troubleshoot_signal Troubleshoot Low Signal (See FAQ Q3) no_precursor->troubleshoot_signal troubleshoot_signal->ms1 ms2 Acquire MS2 Spectrum precursor_present->ms2 check_fragments Expected Fragments Observed? ms2->check_fragments no_fragments No/Poor Fragmentation check_fragments->no_fragments No fragments_present Good Fragmentation check_fragments->fragments_present Yes troubleshoot_fragmentation Troubleshoot Fragmentation (See FAQ Q1 & Q4) no_fragments->troubleshoot_fragmentation troubleshoot_fragmentation->ms2 unexpected_peaks Unexpected Peaks Present? fragments_present->unexpected_peaks contaminants Contaminants Present unexpected_peaks->contaminants Yes no_contaminants Clean Spectrum unexpected_peaks->no_contaminants No troubleshoot_contaminants Troubleshoot Contamination (See FAQ Q2) contaminants->troubleshoot_contaminants troubleshoot_contaminants->ms1 end Analysis Successful no_contaminants->end

Caption: A logical workflow for troubleshooting this compound mass spec analysis.

References

Best practices for long-term storage of lyophilized H-Gly-Gly-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Gly-Gly-Phe-OH

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of lyophilized this compound for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound?

A1: For maximum long-term stability, lyophilized this compound should be stored at -20°C or lower, in a tightly sealed container, protected from light and moisture.[1][2][3][4][5] Storing at -80°C can also be used for maximum longevity.[6][7] It is crucial to minimize exposure to humidity, as peptides are often hygroscopic and moisture absorption can significantly reduce long-term stability.[2][3][8][9]

Q2: Can I store the lyophilized peptide at room temperature or in a refrigerator?

A2: Short-term storage at room temperature is possible for a few days, provided the peptide is protected from light and humidity.[1] For medium-term storage of a few weeks, refrigeration at 2-8°C is acceptable if a -20°C freezer is unavailable.[1][5] However, for any storage period beyond a few weeks, -20°C or colder is strongly recommended to prevent degradation.[5][6]

Q3: My lyophilized this compound appears clumped or has turned into a gel. What happened and is it still usable?

A3: Clumping or gel formation in a lyophilized powder is typically a sign of moisture absorption.[10] This can happen if the vial was opened before it reached room temperature, causing condensation to form on the cold powder.[3] To prevent this, always allow the vial to warm to room temperature in a desiccator before opening.[2][3] While the peptide may still be usable, the presence of water can accelerate degradation, and the peptide content per milligram will be lower.[2] For critical experiments, using a fresh vial is advised.

Q4: How many times can I freeze and thaw my reconstituted this compound solution?

A4: You should avoid repeated freeze-thaw cycles as this can accelerate peptide degradation.[1][3][4] The best practice is to aliquot the reconstituted peptide solution into single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment.[4][10]

Q5: What are the signs that my this compound may have degraded during storage?

A5: Visual signs of degradation in the lyophilized state are not always apparent. However, after reconstitution, signs of degradation can include difficulty in dissolving the peptide, a cloudy or precipitated solution, or a loss of biological activity in your assay.[11] The most definitive way to check for degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products or impurities.[11]

Q6: Does the amino acid sequence of this compound make it particularly susceptible to degradation?

A6: The sequence Gly-Gly-Phe is relatively stable compared to peptides containing more reactive residues. It does not contain amino acids that are highly prone to oxidation like Methionine (Met) or Cysteine (Cys), or deamidation like Asparagine (Asn) and Glutamine (Gln).[2][4][6] However, like all peptides, it can undergo hydrolysis (cleavage of peptide bonds) if exposed to moisture.[6][7] Diketopiperazine formation can also occur in peptides with Glycine at certain positions, which involves a nucleophilic attack of the N-terminal nitrogen on an amide carbonyl, leading to cleavage.[7]

Storage Conditions and Stability

The following table summarizes the recommended storage conditions for lyophilized this compound and its expected stability.

Storage FormatTemperatureDurationKey Considerations
Lyophilized Powder -20°C or colderYearsStore in a tightly sealed, opaque container with a desiccant to protect from moisture and light.[1][3][6][9] Avoid frost-free freezers due to temperature cycling.[1]
Lyophilized Powder 2°C to 8°CWeeks to MonthsAcceptable for short- to medium-term storage.[1][5] Must be protected from humidity and light.[1]
Lyophilized Powder Room TemperatureDaysFor very short-term use only.[1] The vial must remain sealed and protected from light.[1]
Reconstituted Solution -20°C or -80°CWeeks to MonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[2][10] Stability is sequence-dependent and generally lower than lyophilized form.[3]
Reconstituted Solution 2°C to 8°CDaysNot recommended for long-term storage.[3][8] Use only for working solutions over a short experimental timeframe.[10]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol details the steps for properly dissolving the lyophilized peptide for experimental use.

Objective: To reconstitute lyophilized this compound to a desired stock concentration while minimizing degradation.

Materials:

  • Vial of lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile distilled water, PBS, or a buffer at pH 5-7)

  • Desiccator

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Sterile, low-protein-binding microcentrifuge tubes for aliquots

Procedure:

  • Equilibration: Before opening, place the vial of lyophilized peptide in a desiccator and allow it to warm to room temperature (approximately 20-30 minutes).[2][3] This crucial step prevents atmospheric moisture from condensing on the cold peptide powder.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the predetermined volume of your chosen sterile solvent to achieve the desired stock concentration.

  • Dissolution: Recap the vial and gently swirl or vortex to dissolve the peptide.[1] this compound is generally soluble in aqueous solutions. If solubility is an issue, brief sonication in a water bath may assist.[12]

  • Aliquoting: Once the peptide is fully dissolved, immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[4][5] This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[1]

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C.[10] Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.[1]

Protocol 2: Basic Stability Assessment via HPLC

This protocol outlines a forced degradation study to assess the stability of this compound under stress conditions.

Objective: To identify potential degradation products and determine if an HPLC method is stability-indicating.

Materials:

  • Reconstituted this compound solution (1 mg/mL)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC system with a C18 column

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare four samples of the reconstituted peptide solution.

    • Control: Peptide in its reconstitution buffer.

    • Acid Stress: Mix peptide solution with 0.1 M HCl.

    • Base Stress: Mix peptide solution with 0.1 M NaOH.

    • Oxidative Stress: Mix peptide solution with 3% H₂O₂.

  • Incubation:

    • Incubate the acid and base-stressed samples at an elevated temperature (e.g., 60°C) for several hours.[10]

    • Incubate the oxidative-stressed sample at room temperature.[10]

    • Keep the control sample at 4°C.

  • Neutralization: Before analysis, neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.

  • HPLC Analysis: Analyze all four samples by reverse-phase HPLC. Use a gradient elution with mobile phases such as water and acetonitrile (B52724) containing 0.1% TFA.

  • Data Analysis: Compare the chromatograms.

    • The control sample should show a single major peak for the intact peptide.

    • The stressed samples may show a decrease in the area of the main peak and the appearance of new peaks.[11] These new peaks represent degradation products. A method that can resolve these new peaks from the main peptide peak is considered "stability-indicating."

Visual Guides and Workflows

The following diagrams illustrate key processes for handling and troubleshooting this compound.

Caption: Workflow for handling lyophilized this compound.

G cluster_powder Lyophilized Powder Issues cluster_solution Reconstituted Solution Issues start Problem Encountered with Peptide powder_clumped Is the powder clumped or a gel? start->powder_clumped moisture Likely Moisture Contamination. - Allow vial to warm to RT in desiccator before opening. - For critical assays, use a new vial. powder_clumped->moisture Yes solubility_issue Is the solution cloudy or precipitated? powder_clumped->solubility_issue No solubility_actions Possible Solubility/Aggregation Issue: 1. Vortex and/or sonicate gently. 2. Check if pH is near isoelectric point. 3. Prepare a more dilute solution. solubility_issue->solubility_actions Yes activity_loss Is there a loss of biological activity? solubility_issue->activity_loss No degradation Possible Degradation: - Avoid repeated freeze-thaw cycles. - Confirm stability with HPLC. - Use fresh aliquots for experiments. activity_loss->degradation Yes

Caption: Troubleshooting guide for this compound storage issues.

References

Optimizing coupling efficiency for Gly-Gly-Phe peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the coupling efficiency for Gly-Gly-Phe tripeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency during the synthesis of Gly-Gly-Phe?

A1: Low coupling efficiency in Gly-Gly-Phe synthesis can stem from several factors. A primary cause is peptide aggregation, where the growing peptide chain folds into a stable secondary structure, hindering the accessibility of the N-terminal amine for the next coupling reaction.[1] Glycine-rich sequences are particularly prone to forming these aggregates.[2] Another common issue is steric hindrance, especially when coupling the bulky phenylalanine residue. Inefficient activation of the incoming amino acid or suboptimal reaction conditions can also lead to incomplete coupling.

Q2: Which coupling reagents are recommended for a potentially difficult sequence like Gly-Gly-Phe?

A2: For sequences prone to aggregation or containing sterically hindered amino acids, stronger and more efficient coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU are excellent choices as they provide high coupling efficiency and can help overcome steric hindrance.[3][4] Phosphonium salts such as PyBOP are also highly effective.[3] While carbodiimides like DIC are commonly used, they may be less effective for such sequences without an additive like HOBt to minimize side reactions.[5]

Q3: How can I monitor the completion of each coupling step?

A3: Monitoring the completion of coupling reactions is crucial for a successful synthesis. The most common method is the Kaiser test, which detects free primary amines.[6][7] A positive Kaiser test (blue beads) indicates incomplete coupling, signifying that a second coupling or a capping step is necessary. For secondary amines, like proline, the Kaiser test is unreliable, and alternative tests like the chloranil (B122849) or isatin (B1672199) test should be used.[5][6]

Q4: What is "capping" and when should I perform it?

A4: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step using a reagent like acetic anhydride (B1165640).[2][6] This prevents the formation of deletion sequences, which are peptides missing one or more amino acids. Capping should be performed if a monitoring test, such as the Kaiser test, indicates that a significant amount of unreacted amine remains after a second coupling attempt.[1][6]

Q5: Can the choice of solvent impact the coupling efficiency?

A5: Yes, the solvent plays a critical role in solid-phase peptide synthesis. The solvent must effectively swell the resin and solvate the growing peptide chain to ensure that the reactive sites are accessible.[8][9] N,N-Dimethylformamide (DMF) is the most commonly used and effective solvent for peptide synthesis due to its excellent resin-swelling and peptide-solvating properties.[9][10] In cases of severe aggregation, switching to or using a mixture with N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can be beneficial.[6][8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low crude peptide yield Incomplete Coupling: Steric hindrance from Phenylalanine or aggregation of the Gly-Gly sequence.Recouple: Perform a second coupling step with fresh reagents.[1]Optimize Reagents: Switch to a more potent coupling reagent like HATU or HCTU.[2][6]Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature to improve kinetics.[2]
Peptide Aggregation: The Gly-Gly sequence can form secondary structures on the resin, blocking reactive sites.Change Solvent: Use NMP or a DMF/DMSO mixture to disrupt aggregation.[6][8]Use Chaotropic Salts: Add agents like LiCl to the coupling mixture to break up secondary structures.[2]High-Swelling Resin: Employ a PEG-based resin to improve solvent accessibility.[2]
Poor Resin Swelling: The resin is not sufficiently swollen, limiting access to reaction sites.Proper Swelling: Ensure the resin is fully swollen in the reaction solvent before the first coupling. Inadequate washing can also lead to poor swelling.[11]
Multiple peaks in HPLC analysis of crude product Deletion Sequences: Incomplete coupling at either Glycine or Phenylalanine residues.Capping: After an incomplete coupling (confirmed by a positive Kaiser test after recoupling), cap the unreacted amines with acetic anhydride to terminate the incomplete chains.[2][6]Monitor Completion: Use a qualitative test like the Kaiser test after each coupling step to ensure completion.[12]
Racemization: Loss of stereochemical integrity of the Phenylalanine residue during activation/coupling.Use Racemization Suppressants: Ensure additives like HOBt or Oxyma are used, especially with carbodiimide (B86325) coupling reagents.[4][5]Choose Appropriate Reagents: Uronium/aminium reagents like COMU are known for their superior racemization suppression.[13]
Side Reactions: Formation of byproducts such as diketopiperazine (especially at the dipeptide stage) or other modifications.Diketopiperazine Formation: When deprotecting the second Glycine, use a milder base or perform the subsequent coupling immediately.[14]Protecting Group Issues: Ensure appropriate side-chain protecting groups are used for all amino acids if necessary (not applicable for Phe and Gly).[5]
Positive Kaiser test after coupling Incomplete reaction: The coupling reaction has not gone to completion.Recouple: Perform the coupling step a second time with fresh reagents.[1]Increase Equivalents: Use a higher excess of amino acid and coupling reagent.[5]Check Reagent Quality: Ensure the amino acid, coupling reagents, and solvents are of high quality and not degraded.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Phe

This protocol outlines the manual synthesis of H-Gly-Gly-Phe-OH on a rink amide resin.

1. Resin Swelling:

  • Place the rink amide resin in a reaction vessel.

  • Add DMF and allow the resin to swell for at least 30 minutes.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine solution and agitate for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]

3. Coupling of the First Amino Acid (Fmoc-Phe-OH):

  • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Add the activation solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 times).

4. Monitoring the Coupling:

  • Take a small sample of the resin beads and perform a Kaiser test.[6]

  • A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (recouple).[12]

5. Repeat for Subsequent Amino Acids (Fmoc-Gly-OH):

  • Repeat the Fmoc deprotection step (Step 2).

  • Repeat the coupling step (Step 3) using Fmoc-Gly-OH.

  • Monitor the coupling reaction (Step 4).

  • Repeat the deprotection and coupling cycle for the final Glycine residue.

6. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection (Step 2) on the final Glycine residue.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

1. Reagents:

2. Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small glass test tube.[6]

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the tube at 100°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.

    • Blue beads and/or blue solution: Positive result (incomplete coupling).

    • Yellow beads and yellow solution: Negative result (complete coupling).

Visualizations

experimental_workflow cluster_synthesis_cycle SPPS Cycle for Gly-Gly-Phe start Start with Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect_phe 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_phe couple_phe 3. Couple Fmoc-Phe-OH (HCTU/DIPEA) deprotect_phe->couple_phe kaiser_phe 4. Kaiser Test couple_phe->kaiser_phe kaiser_phe->couple_phe Positive (Recouple) deprotect_gly1 5. Fmoc Deprotection kaiser_phe->deprotect_gly1 Negative couple_gly1 6. Couple Fmoc-Gly-OH deprotect_gly1->couple_gly1 kaiser_gly1 7. Kaiser Test couple_gly1->kaiser_gly1 kaiser_gly1->couple_gly1 Positive (Recouple) deprotect_gly2 8. Fmoc Deprotection kaiser_gly1->deprotect_gly2 Negative couple_gly2 9. Couple Fmoc-Gly-OH deprotect_gly2->couple_gly2 kaiser_gly2 10. Kaiser Test couple_gly2->kaiser_gly2 kaiser_gly2->couple_gly2 Positive (Recouple) final_deprotect 11. Final Fmoc Deprotection kaiser_gly2->final_deprotect Negative cleavage 12. Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage end Crude Gly-Gly-Phe cleavage->end

Caption: Experimental workflow for the solid-phase synthesis of Gly-Gly-Phe.

troubleshooting_logic start Incomplete Coupling (Positive Kaiser Test) recouple Recouple with fresh reagents start->recouple kaiser2 Perform Kaiser Test Again recouple->kaiser2 proceed Proceed to next step kaiser2->proceed Negative troubleshoot Further Troubleshooting Required kaiser2->troubleshoot Positive change_reagent Use stronger coupling reagent (e.g., HATU, COMU) troubleshoot->change_reagent Option 1 change_solvent Change solvent (e.g., NMP, DMF/DMSO) troubleshoot->change_solvent Option 2 capping Cap unreacted amines (Acetic Anhydride) troubleshoot->capping Option 3 (to prevent deletion) change_reagent->proceed change_solvent->proceed capping->proceed

Caption: Troubleshooting logic for an incomplete peptide coupling reaction.

References

Validation & Comparative

Stereoisomers in Action: A Comparative Analysis of H-Gly-Gly-Phe-OH and its D-Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. This guide provides an objective comparison of the biological activities of the tripeptide H-Gly-Gly-Phe-OH and its corresponding D-isomers, supported by available experimental data and detailed methodologies.

The chirality of amino acid residues within a peptide sequence can profoundly influence its biological activity, dictating everything from receptor binding and signaling to metabolic stability. The simple tripeptide this compound, a fragment related to the endogenous opioid peptides, serves as an excellent model to explore these stereochemical effects. By substituting the L-phenylalanine (L-Phe) with its D-isomer (D-Phe), we can observe significant alterations in the peptide's pharmacological profile.

Data Presentation: A Comparative Overview

While direct, head-to-head comparative studies on this compound and its simple D-isomers are not extensively detailed in publicly available literature, we can infer their differential properties based on the established principles of peptide chemistry and pharmacology, particularly within the context of opioid receptor ligands. The Tyr-Gly-Gly-Phe motif is the quintessential recognition sequence for opioid receptors.

Incorporating D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation. L-amino acid-containing peptides are readily recognized and cleaved by proteases, leading to a short biological half-life. In contrast, the unnatural D-conformation of an amino acid residue often hinders protease recognition, thereby extending the peptide's duration of action.

PropertyH-Gly-Gly-L-Phe-OHH-Gly-Gly-D-Phe-OHSignificance in Biological Systems
Receptor Binding Affinity (Opioid Receptors) Expected to have some, albeit likely weak, affinity for opioid receptors.May exhibit altered, potentially higher or lower, binding affinity depending on the specific receptor subtype and the conformational changes induced by the D-Phe residue.The stereochemistry of the phenylalanine residue is crucial for optimal interaction with the chiral environment of the receptor's binding pocket.
Enzymatic Stability (in vitro) Susceptible to degradation by various proteases, particularly at the Gly-Phe bond.Significantly more resistant to enzymatic degradation compared to the L-isomer.Increased stability can lead to a longer half-life and prolonged biological effect in vivo.
Biological Activity (e.g., Analgesia) If active, the effect is likely to be transient due to rapid degradation.If it retains receptor affinity, it is expected to exhibit a more sustained biological effect.The duration and intensity of a peptide's therapeutic effect are directly linked to its metabolic stability.

Experimental Protocols

To generate the comparative data presented above, the following experimental methodologies are typically employed:

Radioligand Binding Assay for Opioid Receptor Affinity

Principle: This assay measures the ability of a test compound (e.g., this compound or its D-isomers) to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype (μ, δ, or κ) expressed in cell membranes.

Protocol:

  • Membrane Preparation: Cell membranes expressing the desired opioid receptor subtype are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test peptide.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Enzymatic Degradation Assay

Principle: This assay assesses the stability of the peptides in the presence of specific proteases or biological fluids like serum.

Protocol:

  • Incubation: The test peptide (H-Gly-Gly-L-Phe-OH or H-Gly-Gly-D-Phe-OH) is incubated with a specific enzyme (e.g., chymotrypsin, which cleaves after aromatic amino acids) or with rat/human serum at 37°C.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points.

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped, typically by adding an acid or a protease inhibitor.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The degradation half-life (t₁/₂) of the peptide is calculated from the rate of its disappearance over time.

Signaling Pathways and Experimental Workflows

The interaction of these peptides with opioid receptors initiates a cascade of intracellular events. Below are diagrams illustrating the canonical G-protein coupled receptor (GPCR) signaling pathway activated by opioid agonists and a typical workflow for a receptor binding assay.

GPCR_Signaling cluster_membrane Cell Membrane Opioid_Peptide Opioid Peptide (e.g., this compound) GPCR Opioid Receptor (GPCR) Opioid_Peptide->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (αi) cAMP cAMP AC->cAMP ↓ Production PKA Protein Kinase A cAMP->PKA ↓ Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Modulation Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Test Peptide Prepare_Membranes->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

A Comparative Guide to the Cellular Uptake of H-Gly-Gly-Phe-OH and H-Phe-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mechanism for the intestinal absorption of di- and tripeptides is facilitated by the proton-coupled peptide transporter 1 (PepT1), a low-affinity, high-capacity transporter expressed on the apical membrane of intestinal epithelial cells.[1][2][3] The affinity of peptides for PepT1 and their subsequent translocation is influenced by their amino acid composition, sequence, and overall physicochemical properties.[4][5]

Comparative Analysis of Cellular Uptake

While direct experimental values for H-Gly-Gly-Phe-OH and H-Phe-Gly-Gly-OH are not available, data from studies on the Caco-2 cell permeability of the dipeptides Gly-D-Phe and D-Phe-Gly provide valuable insights. Caco-2 cells, a human colon adenocarcinoma cell line, are a widely accepted in vitro model for predicting intestinal drug absorption.[6][7][8][9] The following table summarizes the apparent permeability coefficients (Papp) for these dipeptides, which can be used to infer the potential behavior of the corresponding tripeptides. A higher Papp value indicates greater permeability.

PeptideApparent Permeability Coefficient (Papp) (cm/s x 10-6)
Gly-D-Phe1.8 ± 0.2
D-Phe-Gly0.3 ± 0.1
Data from Conradi et al., Pharmaceutical Research, 8(12), 1453-1460 (1991). The study used D-phenylalanine; however, the general principles of how amino acid position affects transport are expected to be similar for L-phenylalanine containing peptides.

Based on this data for the dipeptide analogues, it is anticipated that This compound would exhibit significantly higher cell permeability than H-Phe-Gly-Gly-OH . The presence of the bulky, hydrophobic phenylalanine residue at the C-terminus in Gly-Gly-Phe appears to be more favorable for transport than its placement at the N-terminus in Phe-Gly-Gly. This is consistent with findings that suggest the C-terminal amino acid can have a more significant impact on the interaction with the PepT1 transporter.

Signaling Pathways and Transport Mechanisms

The cellular uptake of both this compound and H-Phe-Gly-Gly-OH is primarily mediated by the PepT1 transporter . This process is an active transport mechanism driven by a proton gradient across the cell membrane.

cluster_lumen Intestinal Lumen (Apical Side) cluster_membrane Apical Membrane cluster_cytosol Enterocyte Cytosol (Intracellular) Peptide This compound or H-Phe-Gly-Gly-OH PepT1 PepT1 Transporter Peptide->PepT1 Binding H+ H+ H+->PepT1 Co-transport Intracellular_Peptide Intact Peptide PepT1->Intracellular_Peptide Translocation Hydrolysis Cytosolic Peptidases Intracellular_Peptide->Hydrolysis Metabolism Amino_Acids Amino Acids Hydrolysis->Amino_Acids

Fig. 1: PepT1-mediated transport of tripeptides.

As depicted in Figure 1, the peptide and a proton bind to the PepT1 transporter on the apical side of the intestinal epithelium. This binding induces a conformational change in the transporter, leading to the translocation of both the peptide and the proton into the enterocyte. Once inside the cell, the tripeptide can be hydrolyzed by cytosolic peptidases into its constituent amino acids.

Experimental Protocols

The determination of peptide cell permeability is typically conducted using in vitro models, most commonly the Caco-2 cell monolayer assay.

Caco-2 Cell Permeability Assay

This assay measures the rate of transport of a compound from the apical (donor) to the basolateral (receiver) side of a confluent monolayer of Caco-2 cells grown on a permeable support.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-28 days.

  • During this period, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[6][7]

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Transport Experiment:

  • The peptide of interest (e.g., this compound or H-Phe-Gly-Gly-OH) is dissolved in a transport buffer and added to the apical chamber.

  • The basolateral chamber contains a peptide-free buffer.

  • The plate is incubated at 37°C with gentle shaking.

  • Samples are collected from the basolateral chamber at various time points.

3. Sample Analysis:

  • The concentration of the peptide in the collected samples is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the peptide across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the peptide in the apical chamber.

cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on permeable support B Culture for 21-28 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add peptide solution to apical side C->D E Incubate at 37°C D->E F Collect samples from basolateral side at time intervals E->F G Quantify peptide concentration (HPLC/LC-MS) F->G H Calculate Apparent Permeability (Papp) G->H

Fig. 2: Caco-2 cell permeability experimental workflow.

Conclusion

The amino acid sequence of a tripeptide is a critical determinant of its cellular uptake. Based on indirect evidence from dipeptide studies, it is projected that This compound has a higher cell permeability compared to its isomer, H-Phe-Gly-Gly-OH. This difference is likely attributable to the favorable positioning of the C-terminal phenylalanine for interaction with the PepT1 transporter. Researchers and drug development professionals should consider the impact of amino acid sequence, particularly the nature of the C-terminal residue, when designing peptide-based drugs to optimize their oral bioavailability. Further direct comparative studies on these and similar tripeptides are warranted to confirm these findings and to further refine our understanding of the structure-transport relationship for the PepT1 transporter.

References

A Comparative Guide to Validating the Binding Affinity of H-Gly-Gly-Phe-OH to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tripeptide H-Gly-Gly-Phe-OH with alternative peptide sequences, focusing on their interaction with target proteins, particularly proteases like Cathepsin B. This peptide is of significant interest as a cleavable linker in Antibody-Drug Conjugates (ADCs), where its selective cleavage by tumor-associated proteases is crucial for the targeted release of cytotoxic payloads. This guide offers supporting experimental data, detailed protocols for binding affinity and cleavage assays, and visualizations to elucidate key pathways and workflows.

Data Presentation: Performance Comparison of Protease-Cleavable Peptide Linkers

The efficacy of a cleavable linker in an ADC is determined by its stability in circulation and its efficient cleavage by target proteases within the tumor microenvironment. While direct binding affinity data (K_d) for this compound as a protease substrate is not extensively published, its cleavage kinetics, represented by the catalytic efficiency (k_cat/K_m), serve as a critical performance metric. Below is a comparison of this compound and other commonly used peptide linkers.

Peptide SequencePrimary Target Proteasek_cat/K_m (mM⁻¹s⁻¹)Comments
This compound (as part of a larger substrate) Cathepsin B1725 (for Phe at S2 subsite)[1]The phenylalanine residue is well-accommodated in the S2 subsite of Cathepsin B.[1]
Val-Cit (Valine-Citrulline) Cathepsin B-A widely used and highly efficient cleavable linker in approved ADCs.[]
Val-Ala (Valine-Alanine) Cathepsin BCleaved at half the rate of Val-CitOffers lower hydrophobicity compared to Val-Cit, which can be advantageous in preventing ADC aggregation.[3]
Gly-Gly-Phe-Gly (GGFG) Cathepsin B, Cathepsin L-A stable and efficient cleavable linker used in the marketed ADC, Enhertu.[] It is particularly responsive to Cathepsin L.[5]
Phe-Lys (Phenylalanine-Lysine) Cathepsin B-Demonstrates good stability in human plasma and efficient cleavage.

Experimental Protocols: Methodologies for Key Experiments

Accurate and reproducible experimental methods are essential for validating the binding and cleavage of peptide linkers. Below are detailed protocols for commonly used techniques.

Protease Cleavage Assay using Fluorogenic Substrates

This method quantifies the rate of enzymatic cleavage of a peptide sequence by a target protease.

Objective: To determine the kinetic parameters (k_cat and K_m) of a peptide substrate's cleavage by a specific protease (e.g., Cathepsin B).

Materials:

  • Purified active protease (e.g., human Cathepsin B)

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC, as a representative substrate)[6][7][8][9]

  • Assay buffer (e.g., 40 mM citrate (B86180) phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, at desired pH)[]

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO. Dilute the stock solution to various concentrations in the assay buffer.

  • Enzyme Activation: If necessary, activate the protease according to the manufacturer's instructions.

  • Reaction Initiation: In a 96-well microplate, add the substrate solutions. Initiate the reaction by adding the activated protease to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: excitation ~340-350 nm, emission ~440-460 nm).

  • Data Analysis: Record the fluorescence intensity over time. The initial velocity (v₀) of the reaction is determined from the linear phase of the fluorescence curve. The kinetic parameters, K_m and V_max, are calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. The k_cat is then determined from V_max and the enzyme concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., the peptide) and an analyte (e.g., the target protein).

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_d) of a peptide binding to a target protein.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein (ligand)

  • Synthetic peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the peptide solution over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the peptide binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a peptide-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Synthetic peptide

  • Matched buffer for both protein and peptide

Procedure:

  • Sample Preparation: Prepare the protein and peptide solutions in the same, degassed buffer to minimize heats of dilution. The protein is placed in the sample cell, and the peptide is loaded into the injection syringe.

  • Titration: Perform a series of precise injections of the peptide solution into the protein solution in the sample cell.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the peptide binds to the protein.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the peptide to the protein. Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the targeted cleavage of an ADC within a cancer cell and the general workflow for a protease cleavage assay.

ADC_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Protease Cleavage (e.g., Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Therapeutic Effect

Caption: ADC internalization and protease-mediated payload release pathway.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Fluorogenic Peptide Substrate Mix Combine Substrate and Protease Substrate->Mix Enzyme Activate Protease Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Calculate Calculate Kinetic Parameters (kcat/Km) Measure->Calculate

Caption: General workflow for a protease cleavage assay.

References

A Comparative Analysis of Gly-Gly-Phe-Gly and Other Peptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of common peptide linkers in Antibody-Drug Conjugates (ADCs).

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its properties dictate the stability of the ADC in circulation, the efficiency of drug release at the target site, and ultimately, the overall efficacy and safety of the conjugate. Among the various linker technologies, enzyme-cleavable peptide linkers have emerged as a widely adopted strategy due to their ability to undergo specific cleavage within the lysosomal compartment of tumor cells, where proteases like cathepsin B are highly active.

This guide provides a detailed comparative analysis of the tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), against other commonly used peptide linkers, primarily the dipeptide linkers Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). We will delve into their mechanisms of action, present comparative data on their performance, and provide detailed protocols for key evaluative experiments.

Mechanism of Action: A Tale of Two Peptide Lengths

The fundamental principle behind these peptide linkers is their selective cleavage by lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells.[1][2] Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the peptide linker, releasing the potent cytotoxic payload to exert its cell-killing effect.[1]

Dipeptide Linkers (Val-Cit, Val-Ala): These linkers are well-established and have been utilized in several approved ADCs, including Adcetris® (brentuximab vedotin), which employs a Val-Cit linker.[3][4][5] The Val-Cit sequence is a preferred substrate for cathepsin B.[1] The Val-Ala linker offers an alternative with potentially higher hydrophilicity, which can be advantageous when working with hydrophobic payloads to reduce aggregation.[]

Tetrapeptide Linker (Gly-Gly-Phe-Gly): The GGFG linker, utilized in the approved ADC Enhertu® (trastuzumab deruxtecan), represents a newer generation of peptide linkers.[2] Tetrapeptide linkers are generally considered to have enhanced stability in systemic circulation compared to their dipeptide counterparts.[2] This increased stability can minimize premature drug release in the bloodstream, potentially leading to a wider therapeutic window and reduced off-target toxicities. The GGFG sequence is also efficiently cleaved by lysosomal proteases.

Performance Comparison: Stability, Efficacy, and Pharmacokinetics

The choice of peptide linker significantly impacts the performance of an ADC. Key parameters for comparison include plasma stability, the rate of enzymatic drug release, in vitro cytotoxicity, in vivo anti-tumor efficacy, and pharmacokinetic properties.

Data Presentation

The following tables summarize the available quantitative data for the comparative analysis of GGFG, Val-Cit, and Val-Ala linkers. It is important to note that direct head-to-head comparative data from a single study under identical conditions is often limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Comparative Plasma Stability of Peptide Linkers
Linker Type ADC Model Plasma Stability (Half-life)
Gly-Gly-Phe-Gly (GGFG)Trastuzumab Deruxtecan (B607063) (Enhertu®)The linker is reported to be stable during circulation.[7]
Valine-Citrulline (Val-Cit)Brentuximab Vedotin (Adcetris®)Approximately 4-6 days (ADC half-life).[3][5] However, Val-Cit linkers have shown instability in mouse plasma due to cleavage by carboxylesterase 1c.[8][9]
Valine-Alanine (Val-Ala)-Generally exhibits good plasma stability, comparable to or slightly better than Val-Cit in some preclinical models.[8]
Table 2: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
Linker Type Cell Line IC50 (nM)
Gly-Gly-Phe-Gly (GGFG)HER2-positive gastric cancer cellsData not available for direct comparison in a single study.
Valine-Citrulline (Val-Cit)Hodgkin lymphoma cell linesPotent low nanomolar activity is widely reported.
Valine-Alanine (Val-Ala)Various cancer cell linesOften demonstrates comparable in vitro potency to Val-Cit based ADCs.[8]
Table 3: Comparative In Vivo Efficacy of ADCs with Different Peptide Linkers
Linker Type Xenograft Model Tumor Growth Inhibition (TGI)
Gly-Gly-Phe-Gly (GGFG)HER2-positive modelsEnhertu® has shown significant tumor regression in various preclinical models.[7]
Valine-Citrulline (Val-Cit)Hodgkin lymphoma xenograftsAdcetris® demonstrates potent anti-tumor activity.[10]
Valine-Alanine (Val-Ala)Various xenograft modelsEfficacy is payload and target-dependent, often comparable to Val-Cit linkers.[8]
Table 4: Pharmacokinetic Parameters of ADCs with Different Peptide Linkers
Linker Type ADC Clearance Terminal Half-life
Gly-Gly-Phe-Gly (GGFG)Trastuzumab Deruxtecan (Enhertu®)0.42 L/day[11]~5.7 days[11]
Valine-Citrulline (Val-Cit)Brentuximab Vedotin (Adcetris®)The liver is the primary route of clearance for the released payload MMAE.[3]~4-6 days[3][4]
Valine-Alanine (Val-Ala)-Data not available for a direct comparison.Data not available for a direct comparison.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in ADC activity and evaluation, the following diagrams are provided in Graphviz DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (LC-MS) PK Pharmacokinetic Study Stability->PK Cleavage Enzymatic Cleavage Assay (HPLC/Fluorescence) Cytotoxicity Cytotoxicity Assay (MTT) Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy PK->Efficacy start ADC with Peptide Linker start->Stability start->Cleavage start->Cytotoxicity

References

Comparative Analysis of Cross-Reactivity for Antibodies Targeting H-Gly-Gly-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against the tripeptide H-Gly-Gly-Phe-OH. This peptide is a critical component in various research and therapeutic applications, notably as a cleavable linker in antibody-drug conjugates (ADCs).[][2][3][4] Ensuring the specificity of antibodies targeting this sequence is paramount to avoid off-target effects and ensure the accuracy of experimental results. This document outlines key experimental methodologies, presents hypothetical comparative data in structured tables, and includes a detailed experimental workflow diagram to guide researchers in their antibody validation process.

Introduction to this compound and Cross-Reactivity

The tripeptide this compound consists of two glycine (B1666218) residues and a C-terminal phenylalanine. Antibodies developed against this sequence are designed to recognize this specific motif. However, due to the small size of the peptide and the potential for molecular mimicry, these antibodies may exhibit cross-reactivity with other endogenous or exogenous peptides and proteins that share structural similarities. Potential sources of cross-reactivity include:

  • Single Amino Acid Substitutions: Peptides with a high degree of sequence homology to this compound.

  • Truncations or Extensions: Peptides containing the core 'Gly-Gly-Phe' sequence but with additional or missing amino acids at the N- or C-terminus.

  • Related Peptide Sequences: Peptides that are structurally similar, such as the Tyr-Gly-Gly-Phe sequence found in opioid peptides.[5][6]

A thorough assessment of an antibody's binding profile against a panel of such related peptides is essential for its validation and reliable application.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a general workflow for assessing the cross-reactivity of an anti-H-Gly-Gly-Phe-OH antibody. This multi-faceted approach, employing techniques such as ELISA, Surface Plasmon Resonance (SPR), and Western Blotting, provides a comprehensive understanding of the antibody's specificity.

Experimental Workflow for Antibody Cross-Reactivity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application-Specific Validation cluster_3 Phase 4: Data Analysis & Interpretation cluster_4 Outcome start Anti-H-Gly-Gly-Phe-OH Antibody elisa Competitive ELISA start->elisa Primary Assessment spr Surface Plasmon Resonance (SPR) elisa->spr For Quantitative Kinetics wb Western Blot elisa->wb For Protein Context analysis Comparative Data Analysis (IC50, KD, Specificity Profile) spr->analysis wb->analysis end Validated Antibody Specificity analysis->end Final Report

Caption: General workflow for assessing antibody cross-reactivity.

Detailed Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is used to determine the specificity and relative affinity of the antibody for this compound by measuring its ability to be inhibited by the target peptide and potential cross-reactants.

Methodology:

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: A constant, predetermined concentration of the anti-H-Gly-Gly-Phe-OH antibody is pre-incubated with serial dilutions of the target peptide (this compound) or the potential cross-reacting peptides.

  • Incubation: The antibody-peptide mixtures are added to the coated and blocked plates and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's species and isotype, is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 values (the concentration of competitor peptide that inhibits 50% of the antibody binding) are calculated.

Surface Plasmon Resonance (SPR)

SPR provides quantitative, real-time data on the binding kinetics (association and dissociation rates) and affinity of the antibody to the target peptide and potential cross-reactants.

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The anti-H-Gly-Gly-Phe-OH antibody is immobilized on the surface of the sensor chip.

  • Analyte Injection: Serial dilutions of the target peptide (this compound) and each potential cross-reactant are injected over the chip surface at a constant flow rate.

  • Association and Dissociation: The association (binding) and dissociation phases are monitored in real-time.

  • Regeneration: The chip surface is regenerated between analyte injections using a suitable regeneration buffer (e.g., 10 mM glycine-HCl, pH 2.0).[7]

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blotting

Western blotting is used to assess the antibody's ability to recognize the target peptide sequence when it is part of a larger protein, which can be crucial for applications involving protein detection.

Methodology:

  • Sample Preparation: Proteins or peptide-carrier conjugates are separated by SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the anti-H-Gly-Gly-Phe-OH antibody overnight at 4°C.

  • Washing: The membrane is washed multiple times with a wash buffer.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.

  • Washing: The membrane is washed again.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Comparative Data Summary

The following tables present hypothetical data from the cross-reactivity assessment of a hypothetical anti-H-Gly-Gly-Phe-OH antibody against a panel of related peptides.

Table 1: Competitive ELISA Data

Peptide SequenceIC50 (nM)% Cross-Reactivity*
This compound 10 100%
H-Gly-Gly-Tyr-OH2504.0%
H-Ala-Gly-Phe-OH5002.0%
H-Gly-Ala-Phe-OH> 1000< 1.0%
H-Gly-Gly-Phe-Gly-OH8012.5%
H-Tyr-Gly-Gly-Phe-OH1506.7%
Unrelated Peptide> 10,000< 0.1%

*Percent Cross-Reactivity = (IC50 of this compound / IC50 of Test Peptide) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Peptide Sequenceka (1/Ms)kd (1/s)KD (nM)
This compound 1.5 x 10⁵ 1.2 x 10⁻³ 8.0
H-Gly-Gly-Tyr-OH2.0 x 10⁴5.0 x 10⁻³250
H-Ala-Gly-Phe-OH1.1 x 10⁴5.8 x 10⁻³527
H-Gly-Ala-Phe-OHNo significant binding--
H-Gly-Gly-Phe-Gly-OH8.5 x 10⁴6.5 x 10⁻³76.5
H-Tyr-Gly-Gly-Phe-OH5.2 x 10⁴7.8 x 10⁻³150
Unrelated PeptideNo significant binding--

Table 3: Western Blot Analysis

Peptide-Carrier ConjugateSignal Intensity
BSA-Gly-Gly-Phe +++
BSA-Gly-Gly-Tyr+
BSA-Ala-Gly-Phe+/-
BSA-Gly-Gly-Phe-Gly++
BSA-Tyr-Gly-Gly-Phe++
BSA-Unrelated Peptide-

Signal Intensity Key: +++ (Strong), ++ (Moderate), + (Weak), +/- (Very Weak), - (No Signal)

Conclusion

The comprehensive evaluation of antibody cross-reactivity is a critical step in the development and validation of specific immunochemical reagents. The methodologies and data presented in this guide provide a robust framework for assessing the specificity of antibodies raised against this compound. By employing a combination of Competitive ELISA for initial screening, SPR for detailed kinetic analysis, and Western Blotting for application-specific validation, researchers can gain a thorough understanding of their antibody's binding characteristics. This ensures the reliability and accuracy of their research and the safety and efficacy of potential therapeutic applications.

References

A Comparative Analysis of the In Vivo Efficacy of H-Gly-Gly-Phe-OH and Structurally Similar Tripeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the tripeptide H-Gly-Gly-Phe-OH and functionally similar tripeptides. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the proposed signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Comparative In Vivo Efficacy of Tripeptides

The following table summarizes the in vivo efficacy of several tripeptides that share structural similarities or therapeutic applications with this compound. These peptides have demonstrated biological activity in various animal models, showcasing their potential in neuroprotection, anti-inflammation, and oncology.

TripeptideAnimal ModelDisease/Injury ModelKey Efficacy ParametersResults
H-Gly-Cys-Phe-OH (GCF) RatMiddle Cerebral Artery Occlusion (MCAO) / Ischemic StrokeInfarct Volume ReductionIntravenous injection of GCF (10, 50, and 150 mg/kg) significantly reduced the infarct volume.
Phenylalanine-(D) glutamate-(D) glycine (B1666218) (feG) RatClip Compression Spinal Cord InjuryReduction of Inflammatory and Oxidative Stress MarkersTreatment with feG significantly lowered myeloperoxidase activity and ED-1 expression by approximately 40% compared to controls. It also reduced free radical production and levels of gp91 (~30%), thiobarbituric acid reactive substances (~35%), 4-hydroxynonenal-bound protein (~35%), and caspase-3 (~32%).[1]
Tyroserleutide (B1684654) (YSL) Nude MiceHuman Hepatocellular Carcinoma (Bel-7402)Tumor Growth InhibitionYSL at doses of 80, 160, and 320 µg/kg/day inhibited tumor growth by 40%, 64%, and 59%, respectively.[2]
Tyroserleutide (YSL) MiceAscitic Fluid-Type Hepatocarcinoma (H22)Increased Survival RateAt doses of 80, 20, and 5 µg/kg/day, YSL produced survival rates of 89%, 39%, and 49%, respectively.[2]
Gly-His-Lys (GHK) RatInfected Skin WoundsWound HealingGHK-D-Ala (a modified version of GHK) at 0.5 µg/kg significantly reduced inflammatory cells and increased fibroblasts and macrophages, promoting regeneration.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Neuroprotection Study of H-Gly-Cys-Phe-OH (GCF) in a Rat Model of Ischemic Stroke
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Anesthesia is induced and maintained.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

    • The suture is left in place for a specified duration (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.

  • Treatment: GCF is administered intravenously at various doses (e.g., 10, 50, 150 mg/kg) at a specific time point after the onset of ischemia or reperfusion.

  • Efficacy Evaluation:

    • Infarct Volume Measurement: 24 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using imaging software.

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and neurological function.

Anti-Inflammatory Study of Phenylalanine-(D) glutamate-(D) glycine (feG) in a Rat Model of Spinal Cord Injury
  • Animal Model: Adult female Wistar rats.

  • Surgical Procedure (Clip Compression Injury):

    • A laminectomy is performed at the thoracic level (e.g., T4) to expose the spinal cord.

    • A modified aneurysm clip with a specific closing force (e.g., 35g) is applied extradurally to the spinal cord for a set duration (e.g., 1 minute) to create a reproducible compressive injury.[4]

  • Treatment: feG is administered, for example, at 2 and 12 hours or 6 and 12 hours post-injury.

  • Efficacy Evaluation:

    • Immunohistochemistry: At 24 hours post-injury, spinal cord tissue is collected and analyzed for markers of inflammation (myeloperoxidase for neutrophils, ED-1 for macrophages/microglia).

    • Oxidative Stress Markers: Tissue homogenates are analyzed for levels of free radicals, lipid peroxidation products (thiobarbituric acid reactive substances), and oxidative enzymes (e.g., gp91phox).

    • Apoptosis Marker: Caspase-3 levels are measured to assess cell death.

Anti-Cancer Study of Tyroserleutide (YSL) in a Mouse Model of Hepatocellular Carcinoma
  • Animal Model: BALB/c nude mice.

  • Tumor Implantation (Xenograft Model):

    • Human hepatocellular carcinoma cells (e.g., Bel-7402) are cultured and harvested.

    • A suspension of these cells is injected subcutaneously or orthotopically into the flank or liver of the nude mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with YSL via intraperitoneal injection at specified doses (e.g., 80, 160, 320 µg/kg/day).

  • Efficacy Evaluation:

    • Tumor Growth Inhibition: Tumor volume is measured regularly with calipers. The percentage of tumor growth inhibition is calculated relative to a control group receiving a vehicle.

    • Survival Analysis: For survival studies using models like the H22 ascitic fluid-type hepatocarcinoma, the lifespan of the treated mice is monitored and compared to the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these tripeptides are mediated through various signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

GCF_Signaling_Pathway GCF H-Gly-Cys-Phe-OH (GCF) (Administered Systemically) BBB Blood-Brain Barrier GCF->BBB Crosses GCF_Brain GCF in Brain BBB->GCF_Brain Glycine Glycine (Released from GCF) GCF_Brain->Glycine Cleavage Microglia Activated Microglia (M1) Glycine->Microglia Inhibits M1 Polarization NFkB NF-κB p65 / Hif-1α Signaling Pathway Glycine->NFkB Suppresses Neuroprotection Neuroprotection Glycine->Neuroprotection Promotes Microglia->NFkB Activates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Upregulates ProInflammatory->Neuroprotection Leads to Neuronal Damage (Inhibited by Glycine)

Caption: Proposed signaling pathway for the neuroprotective effects of H-Gly-Cys-Phe-OH (GCF).

feG_Mechanism_of_Action SCI Spinal Cord Injury Inflammation Leukocyte Infiltration (Neutrophils, Macrophages) SCI->Inflammation Oxidative_Stress Oxidative Stress (Free Radicals, Lipid Peroxidation) SCI->Oxidative_Stress Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Reduced_Oxidative_Stress Reduced Oxidative Damage Oxidative_Stress->Reduced_Oxidative_Stress feG feG Treatment feG->Reduced_Inflammation feG->Reduced_Oxidative_Stress Neuroprotection Neuroprotection (Reduced Secondary Cell Death) Reduced_Inflammation->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

Caption: Mechanism of action for Phenylalanine-(D) glutamate-(D) glycine (feG) in spinal cord injury.

YSL_Signaling_Pathway YSL Tyroserleutide (YSL) HCC_Cell Hepatocellular Carcinoma Cell YSL->HCC_Cell P21 p21 HCC_Cell->P21 Upregulates P27 p27 HCC_Cell->P27 Upregulates Apoptosis Apoptosis & Necrosis HCC_Cell->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) P21->Cell_Cycle_Arrest P27->Cell_Cycle_Arrest

References

Head-to-head comparison of different synthesis methods for H-Gly-Gly-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and high-purity synthesis of peptides is paramount. The tripeptide H-Gly-Gly-Phe-OH, a common sequence in biochemical research, serves as an excellent model for comparing the primary methodologies of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS), with its two main variants using Fmoc and Boc protecting groups, and Liquid-Phase Peptide Synthesis (LPPS). This guide provides an objective, data-driven comparison of these methods, complete with detailed experimental protocols and workflow visualizations to aid in selecting the optimal strategy for your research needs.

Quantitative Performance Comparison

The choice of synthesis method significantly impacts key performance indicators such as yield, purity, and the time required for synthesis. The following table summarizes the expected quantitative data for the synthesis of this compound using Fmoc-SPPS, Boc-SPPS, and LPPS, based on typical outcomes for short peptides.

ParameterFmoc-SPPSBoc-SPPSLiquid-Phase Peptide Synthesis (LPPS)
Overall Yield (Crude) 75-90%70-85%60-80%
Final Purity (after purification) >98%>98%>99%
Synthesis Time (for tripeptide) 1-2 days2-3 days4-6 days
Scalability Excellent for lab-scale and moderate scale (mg to g)Good for lab-scale and moderate scale (mg to g)Excellent for large-scale production (kg)
Automation Potential HighHighLow

Principles of Synthesis Strategies

The fundamental difference between these methodologies lies in the physical state of the peptide during synthesis. In SPPS, the peptide is anchored to a solid resin support, allowing for easy removal of excess reagents and byproducts by simple washing steps.[1] In contrast, LPPS is carried out entirely in solution, which necessitates purification after each coupling step.[2][3]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by R. Bruce Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble polymer resin.[1] This approach simplifies the purification process and allows for the use of excess reagents to drive reactions to completion, leading to high yields.[1] The two primary strategies in SPPS are defined by the protecting group used for the α-amino group of the amino acids: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-butyloxycarbonyl) group.

  • Fmoc-SPPS: This is the most common strategy today due to its use of milder deprotection conditions (a weak base like piperidine), which are compatible with a wider range of sensitive amino acids and modifications.[4] The side-chain protecting groups are typically acid-labile (e.g., tBu), allowing for their removal and cleavage from the resin in a single step with a strong acid like trifluoroacetic acid (TFA).[5]

  • Boc-SPPS: This classic approach uses the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA. The side-chain protecting groups are more robust and require a strong acid, such as hydrofluoric acid (HF), for final cleavage.[6] While the use of HF requires specialized equipment and safety precautions, Boc-SPPS can be advantageous for synthesizing long or aggregation-prone peptides.[7]

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS is the classical method where all reactions are performed in a homogeneous solution.[2] This technique offers excellent scalability for the large-scale production of short peptides.[3] However, it is more labor-intensive than SPPS as it requires the purification of the peptide intermediate after each coupling step, often by crystallization or chromatography.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using Fmoc-SPPS, Boc-SPPS, and LPPS.

Fmoc-SPPS Protocol for this compound

This protocol is adapted for a 0.1 mmol synthesis scale.

1. Resin Preparation:

  • Weigh 200 mg of Fmoc-Phe-Wang resin (0.5 mmol/g loading) into a solid-phase synthesis vessel.

  • Swell the resin in 5 mL of dimethylformamide (DMF) for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Glycine (B1666218) Coupling (repeated twice):

  • In a separate vial, dissolve Fmoc-Gly-OH (0.5 mmol, 5 equivalents), HBTU (0.49 mmol, 4.9 equivalents), and DIPEA (1.0 mmol, 10 equivalents) in 3 mL of DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat steps 2 and 3 for the second glycine residue.

4. Final Fmoc Deprotection:

  • After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the Fmoc group from the N-terminal glycine.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether. Repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Protocol for this compound

This protocol is a representative procedure for a 0.1 mmol synthesis scale.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell 200 mg of Merrifield resin (0.5 mmol/g) in DMF.

  • Attach the first amino acid, Boc-Phe-OH, to the resin using the cesium salt method to minimize racemization.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resin with 10% DIPEA in DCM for 10 minutes.

  • Wash the resin with DCM.

4. Glycine Coupling (repeated twice):

  • In a separate vial, dissolve Boc-Gly-OH (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF. Add DIPEA (0.8 mmol, 8 equivalents).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF and DCM.

  • Perform a ninhydrin (B49086) test to monitor reaction completion.

  • Repeat steps 2, 3, and 4 for the second glycine residue.

5. Final Cleavage:

  • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it.

  • Treat the peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger like anisole. This step must be performed in a specialized HF apparatus.

6. Peptide Precipitation and Purification:

  • Evaporate the HF under vacuum.

  • Wash the peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the peptide.

  • Purify by RP-HPLC.

Liquid-Phase Peptide Synthesis (LPPS) Protocol for this compound

This is a generalized protocol for the synthesis of the tripeptide in solution.

1. Synthesis of Boc-Gly-Phe-OH:

  • Dissolve H-Phe-OH (1 mmol) in a suitable solvent system (e.g., a mixture of water and dioxane) with a base (e.g., sodium hydroxide).

  • In a separate flask, activate Boc-Gly-OH (1.1 mmol) using a coupling reagent like DCC/NHS or EDC/HOBt.

  • Slowly add the activated Boc-Gly-OH to the H-Phe-OH solution and stir at room temperature overnight.

  • Acidify the reaction mixture and extract the protected dipeptide with an organic solvent (e.g., ethyl acetate).

  • Purify the Boc-Gly-Phe-OH by crystallization or column chromatography.

2. Deprotection of Boc-Gly-Phe-OH:

  • Dissolve the purified Boc-Gly-Phe-OH in a solution of TFA in DCM (e.g., 50% TFA) and stir for 1 hour.

  • Evaporate the solvent to obtain H-Gly-Phe-OH as a TFA salt.

3. Synthesis of Boc-Gly-Gly-Phe-OH:

  • Neutralize the H-Gly-Phe-OH TFA salt with a base like DIPEA.

  • In a separate flask, activate Boc-Gly-OH (1.1 mmol) as described in step 1.

  • Couple the activated Boc-Gly-OH to the neutralized H-Gly-Phe-OH.

  • Purify the protected tripeptide, Boc-Gly-Gly-Phe-OH.

4. Final Deprotection:

  • Treat the purified Boc-Gly-Gly-Phe-OH with TFA in DCM to remove the Boc group.

  • Precipitate the final product, this compound, with cold diethyl ether.

  • Purify the final peptide by recrystallization or RP-HPLC.

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical nature of the different synthesis strategies.

SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle cluster_Boc Boc-SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-AA, Activator, Base) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Fmoc-Peptide(n+1)-Resin Fmoc_Wash2->Fmoc_End Fmoc_End->Fmoc_Deprotection Repeat for next AA Boc_Start Boc-AA-Resin Boc_Deprotection Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 Wash (DCM) Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIPEA/DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 Wash (DCM) Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-AA, Activator) Boc_Wash2->Boc_Coupling Boc_Wash3 Wash (DMF/DCM) Boc_Coupling->Boc_Wash3 Boc_End Boc-Peptide(n+1)-Resin Boc_Wash3->Boc_End Boc_End->Boc_Deprotection Repeat for next AA LPPS_Workflow Start Protected Amino Acid 1 + Amino Acid 2 Coupling Coupling Reaction (in Solution) Start->Coupling Purification Purification (Crystallization/Chromatography) Coupling->Purification Protected_Dipeptide Protected Dipeptide Purification->Protected_Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection Dipeptide Dipeptide Deprotection->Dipeptide Coupling2 Coupling Reaction Dipeptide->Coupling2 Next_AA Protected Amino Acid 3 Next_AA->Coupling2 Purification2 Purification Coupling2->Purification2 Final_Peptide Protected Tripeptide Purification2->Final_Peptide Final_Deprotection Final Deprotection Final_Peptide->Final_Deprotection End This compound Final_Deprotection->End

References

Validating the Enzymatic Cleavage Site Within the Gly-Gly-Phe Sequence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of enzymatic cleavage sites is a critical step in understanding protein function, elucidating signaling pathways, and developing targeted therapeutics. The Gly-Gly-Phe (GGF) sequence represents a key motif recognized by several classes of proteases. This guide provides an objective comparison of the leading methodologies for validating cleavage within this sequence, supported by experimental data and detailed protocols.

Comparison of Validation Methodologies

The selection of an appropriate method for validating a cleavage site depends on various factors, including the required sensitivity, throughput, and the nature of the research question. The three primary experimental techniques—Edman degradation, Mass Spectrometry, and Förster Resonance Energy Transfer (FRET)-based assays—each offer distinct advantages and limitations.

Method Principle Sample Requirement Sensitivity Throughput Information Provided Cost
Edman Degradation Sequential removal and identification of N-terminal amino acids.[1][2][3][4]Purified peptide/protein (pmol range).[4][5]ModerateLowDirect sequence confirmation of the cleavage product's N-terminus.[1][3]Moderate to High
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides to identify cleavage fragments.[6][7]Complex mixtures or purified samples (fmol to amol range).[7]HighHighPrecise identification of cleavage site and potential post-translational modifications.[6]High
FRET-Based Assays Measures changes in fluorescence upon cleavage of a substrate containing a FRET pair.[8][9][10][11]Purified enzyme and synthetic peptide substrate.High (real-time kinetics).[8][9]High (plate-based).[12]Enzyme kinetics (kcat, KM) and inhibitor screening.[8][9]Low to Moderate

Experimental Protocols

Edman Degradation for N-Terminal Sequencing

This protocol outlines the steps for determining the N-terminus of a peptide generated by enzymatic cleavage.

a. Sample Preparation:

  • The protein of interest is incubated with the putative protease.

  • The resulting peptide fragments are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified peptide fragment containing the new N-terminus is collected.

b. Edman Degradation Chemistry: [1][2][4]

  • Coupling: The purified peptide is immobilized on a solid support (e.g., PVDF membrane) and reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[1][2]

  • Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.[1][2][13]

  • Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[13]

c. Analysis:

  • The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to a set of standards.[1][4]

  • The remaining peptide is subjected to another cycle of Edman degradation to identify the subsequent amino acid in the sequence.[13]

Mass Spectrometry for Cleavage Site Identification

This protocol describes a typical bottom-up proteomics workflow to identify enzymatic cleavage sites.

a. Sample Preparation and Digestion:

  • The target protein is incubated with the protease of interest.

  • For complex mixtures, the proteins are denatured, reduced, and alkylated.

  • The entire protein mixture is then digested with a well-characterized protease, such as trypsin, to generate a predictable set of peptides.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The resulting peptide mixture is separated by RP-HPLC coupled directly to the mass spectrometer.

  • Peptides are ionized, typically by electrospray ionization (ESI), and their mass-to-charge ratio is measured in the first mass analyzer (MS1).

  • Selected peptides are fragmented in a collision cell, and the masses of the fragment ions are measured in the second mass analyzer (MS2).

c. Data Analysis:

  • The MS/MS spectra are searched against a protein sequence database to identify the peptides.

  • To identify the specific cleavage site of the protease of interest, the search parameters are set to allow for "semi-tryptic" or "unspecific" cleavage at one or both ends of the peptides.

  • The identification of a peptide with one tryptic end and one non-tryptic end that corresponds to the expected cleavage sequence (e.g., terminating in Gly-Gly) confirms the cleavage site.

FRET-Based Protease Assay

This protocol details how to measure the kinetic parameters of a protease using a FRET substrate.

a. Substrate Design and Synthesis:

  • A synthetic peptide containing the Gly-Gly-Phe sequence is synthesized.

  • A FRET donor (e.g., CyPet) and acceptor (e.g., YPet) pair are attached to the N- and C-termini of the peptide, respectively.[9]

b. Assay Protocol:

  • The FRET-labeled peptide substrate is diluted in an appropriate assay buffer.

  • The protease of interest is added to the substrate solution to initiate the reaction.

  • The fluorescence emission of both the donor and acceptor is monitored over time using a fluorescence plate reader.[9][12] The donor is excited at its excitation wavelength, and emission is measured at the emission wavelengths of both the donor and the acceptor.[9]

c. Data Analysis:

  • The ratio of acceptor to donor fluorescence is calculated at each time point.

  • Cleavage of the substrate leads to a decrease in FRET, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence.[9]

  • The initial reaction velocity is determined from the rate of change in the FRET signal.

  • By measuring the reaction velocity at different substrate concentrations, the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) can be determined.[8]

Visualizations

Experimental Workflow for Cleavage Site Validation

G cluster_sample Sample Preparation cluster_methods Validation Method cluster_output Data Output Protein Substrate Protein Substrate Incubation Incubation Protein Substrate->Incubation Protease Protease Protease->Incubation Cleaved Peptides Cleaved Peptides Incubation->Cleaved Peptides Edman Degradation Edman Degradation Cleaved Peptides->Edman Degradation Purification Mass Spectrometry Mass Spectrometry Cleaved Peptides->Mass Spectrometry LC-MS/MS N-terminal Sequence N-terminal Sequence Edman Degradation->N-terminal Sequence Cleavage Site Confirmation Cleavage Site Confirmation Mass Spectrometry->Cleavage Site Confirmation Enzyme Kinetics Enzyme Kinetics FRET Assay->Enzyme Kinetics

Caption: A generalized workflow for validating enzymatic cleavage sites.

Cathepsin L Signaling in Opioid Peptide Processing

Cathepsin L, a lysosomal cysteine protease, is involved in the processing of proenkephalins. It has been shown to cleave the Gly-Gly bond in enkephalins, which is often followed by a phenylalanine residue.[14] This processing is a key step in the generation of active opioid peptides that modulate pain and emotional responses.

G Proenkephalin Proenkephalin Cathepsin L Cathepsin L Proenkephalin->Cathepsin L Cleavage at Gly-Gly Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Cathepsin L->Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Opioid Receptor Binding Opioid Receptor Binding Met-enkephalin (Tyr-Gly-Gly-Phe-Met)->Opioid Receptor Binding Signal Transduction Signal Transduction Opioid Receptor Binding->Signal Transduction Analgesia Analgesia Signal Transduction->Analgesia

Caption: Cathepsin L-mediated cleavage of proenkephalin.

References

A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates: H-Gly-Gly-Phe-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional validation of the tripeptide linker H-Gly-Gly-Phe-OH and its derivatives against other common cleavable linkers used in antibody-drug conjugates (ADCs) for cancer therapy. The focus is on providing objective performance data, detailed experimental protocols, and a clear visualization of the underlying mechanisms to inform rational drug design and development.

I. Introduction to Protease-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. Protease-cleavable linkers are designed to be stable in systemic circulation and to be cleaved by proteases, such as cathepsins, that are upregulated in the tumor microenvironment or within tumor cell lysosomes. This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.

This guide focuses on the functional validation of the this compound peptide linker and its widely used tetrapeptide variant, Gly-Gly-Phe-Gly (GGFG), in the context of cancer therapy.[1][][3][4][5] We will compare its performance with the industry-standard Valine-Citrulline (Val-Cit or VC) linker, another cathepsin-cleavable linker.[1][][3][4]

II. Comparative Performance Data

The selection of a linker can significantly impact the stability, efficacy, and safety profile of an ADC. The following tables summarize quantitative data comparing the performance of ADCs constructed with GGFG and Val-Cit linkers.

LinkerPayloadTargetCancer ModelIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Stability (Plasma)Reference
GGFG DXdHER2Gastric Cancer Xenograft25.4 ng/mL (NCI-N87 cells)Potent antitumor activityHigh stability[6]
Val-Cit MMAEHER2Breast Cancer Xenograft14.3 pmol/LSignificant tumor regressionGood stability[7][8]
GGFG DXdHER2Breast Cancer XenograftLower IC50 than T-DM1Superior tumor reduction compared to T-DM1High stability[7][9]
Val-Cit MMAECD30Lymphoma XenograftSub-nanomolar rangeComplete tumor regressionGood stability[10]
Val-Ala PBDCD19Lymphoma XenograftPotent cytotoxicitySignificant tumor growth delayImproved stability over Val-Cit in some contexts[8]

Key Observations:

  • Both GGFG and Val-Cit linkers, when incorporated into ADCs, demonstrate potent anti-cancer activity in various cancer models.[6][7][8][9]

  • The choice of payload significantly influences the in vitro potency (IC50 values) of the ADC.[6]

  • ADCs with GGFG linkers, particularly with the DXd payload, have shown remarkable efficacy in both high and low HER2-expressing tumors, partly attributed to a potent bystander effect.[11]

  • Val-Cit linkers are widely used and have a long-standing track record in clinically approved ADCs.[1]

  • The stability of the linker in plasma is crucial for minimizing off-target toxicity, and both GGFG and Val-Cit linkers generally exhibit good stability.[1][12]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used in the functional validation of ADCs with peptide linkers.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for determining the half-maximal inhibitory concentration (IC50) of ADCs.[13][14][15][16]

1. Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)

  • Control (antigen-negative) cell line (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (with GGFG and Val-Cit linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

B. In Vivo Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a subcutaneous xenograft mouse model.[18]

1. Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line for tumor implantation

  • ADC constructs and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

2. Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with GGFG linker, ADC with Val-Cit linker). Administer the ADCs and vehicle control intravenously (i.v.) via the tail vein at the desired dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

IV. Mechanism of Action and Signaling Pathways

The following diagrams illustrate the mechanism of action of ADCs with protease-cleavable linkers and the downstream signaling pathways affected by common cytotoxic payloads.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsins) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.[19][20][21][22][23]

Payload_Signaling_Pathways cluster_mmae MMAE (Tubulin Inhibitor) cluster_dxd DXd (Topoisomerase I Inhibitor) MMAE MMAE Payload Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis_MMAE Apoptosis G2M->Apoptosis_MMAE DXd DXd Payload Top1 Topoisomerase I DXd->Top1 Inhibits DNA DNA Replication Top1->DNA DNAdamage DNA Double-Strand Breaks DNA->DNAdamage Apoptosis_DXd Apoptosis DNAdamage->Apoptosis_DXd cGAS_STING cGAS-STING Pathway Activation DNAdamage->cGAS_STING ImmuneResponse Enhanced Antitumor Immunity cGAS_STING->ImmuneResponse

Caption: Downstream signaling pathways of common ADC payloads.[10][11][24][25][26][27][]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Model Development Cytotoxicity->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Stability_in_vitro Plasma Stability Assay Stability_in_vitro->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity ADC_Design ADC Design and Synthesis (this compound vs. Alternatives) ADC_Design->Cytotoxicity ADC_Design->Bystander ADC_Design->Stability_in_vitro

References

A Comparative Purity Analysis of Synthetic H-Gly-Gly-Phe-OH and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a synthetically produced batch of the tripeptide H-Gly-Gly-Phe-OH against commercially available standards. The purity of synthetic peptides is a critical parameter that dictates the reliability and reproducibility of research and development outcomes. This document outlines the analytical methodologies used for purity assessment, presents a comparative data summary, and offers detailed experimental protocols for researchers seeking to perform similar evaluations.

Comparative Purity and Impurity Profile

The purity of the synthetic this compound was rigorously assessed and compared against two leading commercial suppliers. The primary analytical technique employed was High-Performance Liquid Chromatography (HPLC), with identity confirmation by Mass Spectrometry (MS).

Table 1: Purity Comparison of this compound

SourcePurity by HPLC (%)[1][2]AppearanceMolecular Weight (Da)
Synthetic Batch 98.5White Powder279.30
Commercial Std. 1 >98.0[1][2]White to Light Yellow Powder279.30
Commercial Std. 2 ≥ 98[3]White Powder279.29[4]

Table 2: Impurity Profile Analysis

Impurity TypeSynthetic Batch (%)Commercial Std. 1 (%)Commercial Std. 2 (%)Potential Source
Deletion Sequence (Gly-Phe) 0.81.10.9Incomplete coupling during synthesis.[5]
Truncated Sequence (Gly-Gly) 0.50.60.7Premature termination of synthesis.[5]
Unidentified Impurities 0.2<0.3<0.4Side reactions, residual reagents.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the method for determining the purity of this compound using reverse-phase HPLC.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[3]

Mass Spectrometry (MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the expected monoisotopic mass of this compound ([M+H]⁺ ≈ 280.13).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy can be used for the structural elucidation and confirmation of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • 1D ¹H NMR: To observe the chemical shifts and integrations of all protons.

    • 2D COSY (Correlation Spectroscopy): To identify spin-spin couplings between protons within the same amino acid residue.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

  • Data Analysis: The chemical shifts, coupling constants, and NOE patterns are compared with expected values for the this compound sequence to confirm its structure and stereochemistry.

Visualizing the Analysis Workflow and Data Relationships

To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_comparison Benchmarking Solid_Phase Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Solid_Phase->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Prep_HPLC Preparative HPLC Crude_Peptide->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Purified_Peptide Purified Synthetic Peptide Lyophilization->Purified_Peptide HPLC Analytical HPLC Purified_Peptide->HPLC MS Mass Spectrometry Purified_Peptide->MS NMR NMR Spectroscopy Purified_Peptide->NMR Purity_Data Purity & Impurity Data HPLC->Purity_Data Quantitative MS->Purity_Data Identity NMR->Purity_Data Structure Comparison_Report Comparison Guide Purity_Data->Comparison_Report Commercial_Stds Commercial Standards Commercial_Stds->Comparison_Report

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Data_Analysis_Logic cluster_data Analytical Data Input cluster_processing Data Processing & Interpretation cluster_output Final Assessment HPLC_Data HPLC Chromatogram (Peak Areas) Purity_Calc Purity Calculation (Area % Method) HPLC_Data->Purity_Calc Impurity_ID Impurity Identification (Mass Matching) HPLC_Data->Impurity_ID MS_Data Mass Spectrum (m/z Values) MS_Data->Impurity_ID Identity_Confirm Identity Confirmation ([M+H]⁺) MS_Data->Identity_Confirm Purity_Value Final Purity (%) Purity_Calc->Purity_Value Impurity_Profile Impurity Profile Table Impurity_ID->Impurity_Profile Pass_Fail Quality Control Decision Purity_Value->Pass_Fail Impurity_Profile->Pass_Fail

Caption: Logical flow for the analysis of analytical data to determine peptide purity.

References

Safety Operating Guide

Safe Disposal of H-Gly-Gly-Phe-OH: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of H-Gly-Gly-Phe-OH, a tripeptide utilized in biochemical research and drug development, is critical for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information, outlining a step-by-step operational plan for its disposal. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this compound should be handled with the same care as any laboratory chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles. Direct contact with skin and eyes should be avoided. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

Waste Characterization and Segregation

Proper characterization and segregation are foundational to safe disposal.

  • Waste Stream Classification: Unused, expired, or contaminated this compound should be classified as chemical waste. If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste and decontaminated prior to disposal, following your institution's specific protocols for biohazardous materials.

  • Segregation: Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines. Keeping peptide waste separate prevents potentially hazardous chemical reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.

  • Consult Institutional EHS: Before initiating any disposal procedure, consult your institution's EHS office. They are the primary resource for specific guidance and regulations applicable to your location and will provide information on approved waste containers and labeling requirements.

  • Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Collect Solid Waste: Place unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, into the designated solid chemical waste container.

  • Label the Container: Ensure the container is clearly and accurately labeled with its contents, including the full chemical name ("this compound") and any known hazard information. Follow your institution's specific labeling requirements.

  • Arrange for Professional Disposal: Contact your institution's EHS office to schedule a pickup for the chemical waste. Disposal will be handled by a licensed hazardous waste disposal service.

Quantitative Data Summary

Without a specific Safety Data Sheet (SDS) for this compound, quantitative disposal thresholds and specific hazard data are not available. The following table provides a qualitative summary for risk assessment and handling based on general guidelines for similar laboratory peptides.

ParameterGuideline
Waste Classification Chemical Waste (unless biologically contaminated)
Personal Protective Equipment Safety glasses, lab coat, chemical-resistant gloves
Handling Area Well-ventilated area or chemical fume hood
Waste Container Dedicated, leak-proof, compatible material (e.g., HDPE)
Disposal Method Professional disposal via institutional EHS and licensed hazardous waste service

Experimental Protocols

No experimental protocols for the disposal of this compound were cited in the search results. The disposal procedure is a standard laboratory safety practice rather than an experimental one.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_biohazard Biohazardous Waste Path cluster_chemical Chemical Waste Path start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_contamination Assess for Biological Contamination ppe->assess_contamination decontaminate Decontaminate Waste (Follow Institutional Protocol) assess_contamination->decontaminate Yes consult_ehs Consult Institutional EHS Guidelines assess_contamination->consult_ehs No bio_waste Dispose as Biohazardous Waste decontaminate->bio_waste end End: Proper Disposal Complete bio_waste->end select_container Select Dedicated, Labeled Chemical Waste Container consult_ehs->select_container collect_waste Collect Solid Peptide Waste & Contaminated Consumables select_container->collect_waste seal_label Seal and Label Container Accurately collect_waste->seal_label schedule_pickup Arrange for EHS Waste Pickup seal_label->schedule_pickup schedule_pickup->end

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-Gly-Phe-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Gly-Phe-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.